Milbemycin A3 Oxime
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H43NO7 |
|---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
(1R,4S,5'S,6S,8R,10E,13R,14E,20R,21E,24R)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8?,32-27+/t18-,20-,22?,24+,25-,26-,28+,30+,31-/m0/s1 |
InChI Key |
VDBGCWFGLMXRIK-BBKVIGDJSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C4CO[C@H]\5[C@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)\C)OC1C |
Canonical SMILES |
CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Milbemycin A3 Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milbemycin A3 oxime is a potent semi-synthetic macrocyclic lactone with a significant role in veterinary medicine as a broad-spectrum antiparasitic agent. This technical guide provides an in-depth overview of the discovery of its natural precursor, Milbemycin A3, and a detailed exposition of the chemical synthesis process to yield this compound. The document elucidates the compound's mechanism of action, presents quantitative data on its biological activity, and furnishes detailed experimental protocols for its synthesis and efficacy assessment. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows, offering a comprehensive resource for researchers and professionals in drug development and parasitology.
Discovery of the Milbemycins
The journey to this compound began with the discovery of the milbemycins, a family of macrocyclic lactones produced by the fermentation of the soil microorganism Streptomyces hygroscopicus.[1][] These natural products exhibited potent anthelmintic, insecticidal, and acaricidal properties. Among the various milbemycins identified, Milbemycin A3 and A4 are major components produced during fermentation.[1] this compound is a semi-synthetic derivative, created through chemical modification of Milbemycin A3 to enhance its therapeutic properties.[3][4][5] It is a minor component, constituting about 30%, of the commercial product milbemycin oxime.[5]
Chemical Synthesis of this compound
The synthesis of this compound from its natural precursor, Milbemycin A3, is a two-step process involving oxidation followed by oximation.[3][4][5]
Synthesis Workflow
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic pathway of this compound.
Experimental Protocols
Step 1: Oxidation of Milbemycin A3 to 5-Keto-Milbemycin A3
This protocol is based on methodologies described in patent literature.[6]
-
Materials:
-
Milbemycin A3 (raw material)
-
Dichloromethane (solvent)
-
Piperidine nitrogen oxygen free radical (catalyst)
-
Halide (catalyst promoter)
-
Hypochlorite or chlorite (oxidizer)
-
Sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve Milbemycin A3 in dichloromethane in a reaction vessel.
-
Add the piperidine nitrogen oxygen free radical catalyst and the halide catalyst promoter to the solution.
-
Cool the reaction mixture to a temperature between -5°C and 15°C.
-
Slowly add the hypochlorite or chlorite oxidizer to the reaction mixture while maintaining the temperature.
-
Allow the reaction to proceed for 0.5 to 4 hours.
-
Quench the reaction by adding a sodium thiosulfate solution.
-
Perform a liquid-liquid extraction with dichloromethane.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the intermediate product, 5-Keto-Milbemycin A3.[6]
-
Step 2: Oximation of 5-Keto-Milbemycin A3
This protocol is adapted from both scientific literature and patent filings.[4][6]
-
Materials:
-
5-Keto-Milbemycin A3
-
Methanol (solvent)
-
1,4-Dioxane (solvent)
-
Hydroxylamine hydrochloride (oximation agent)
-
Deionized water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the 5-Keto-Milbemycin A3 intermediate in a mixture of methanol and 1,4-dioxane.
-
Prepare a solution of hydroxylamine hydrochloride in water.
-
Add the hydroxylamine hydrochloride solution dropwise to the solution of the ketone.
-
Stir the reaction mixture at a temperature between 25°C and 35°C for 10 to 16 hours.[6]
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with deionized water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain this compound.[4]
-
Mechanism of Action
This compound, like other milbemycins and avermectins, exerts its antiparasitic effect by targeting the nervous system of invertebrates.[3][5] The primary mechanism involves the potentiation of glutamate-gated chloride ion channels in the nerve and muscle cells of parasites.[1][3][5]
Signaling Pathway
The binding of this compound to these channels leads to an increased influx of chloride ions, causing hyperpolarization of the neuronal membrane. This hyperpolarization inhibits the transmission of nerve signals, leading to flaccid paralysis and ultimately the death of the parasite.[1]
Caption: Mechanism of action of this compound.
Quantitative Data
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₃NO₇ | [3] |
| Molecular Weight | 541.7 g/mol | [3] |
| Appearance | White solid | [3] |
| Purity (by HPLC) | >95% | [3] |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO. Poor water solubility. | [3] |
Biological Activity: Efficacy Data
| Parasite | Host | Dosage | Efficacy | Reference |
| Ancylostoma spp. (mature) | Dog | 0.50 mg/kg | 95% effective | [7][8] |
| Ancylostoma spp. (mature) | Dog | 0.75 mg/kg | 99% effective | [7][8] |
| Trichuris vulpis (mature) | Dog | 0.55 - 0.86 mg/kg | 97% effective | [7][8] |
| Thelazia callipaeda | Dog | ≥0.5 mg/kg (1 treatment) | 87.3% reduction | [9] |
| Thelazia callipaeda | Dog | ≥0.5 mg/kg (2 treatments) | 98.2% reduction | [9] |
| Dirofilaria immitis | Dog | 0.5 mg/kg (monthly) | Prevention | [10] |
| Dirofilaria repens | Dog | 0.5 mg/kg (monthly) | 100% prevention | [11] |
Toxicological Data
| Test | Animal Model | Route | LD50 Value | Reference |
| Acute Toxicity | Male Mice | Intragastric | 1832 mg/kg | [8][12][13] |
| Acute Toxicity | Female Mice | Intragastric | 727 mg/kg | [8][12][13] |
Experimental Protocols for Biological Assays
In Vivo Efficacy Study in Dogs (General Protocol)
This protocol is a generalized representation based on multiple efficacy studies.[7][9][10]
-
Objective: To evaluate the efficacy of this compound against a specific endoparasite in dogs.
-
Animals: Purpose-bred dogs, confirmed to be free of the parasite being studied, or naturally infected dogs for therapeutic efficacy studies.
-
Experimental Design:
-
Acclimatization: Animals are acclimated to the study conditions.
-
Infection (for induced infections): Dogs are experimentally infected with a known number of infective larvae of the target parasite.
-
Treatment Allocation: Animals are randomly allocated to a treatment group (receiving this compound at a specified dose) or a control group (receiving a placebo).
-
Treatment Administration: The test article is administered orally.
-
Monitoring: Dogs are monitored for any adverse reactions. Fecal samples are collected at specified intervals for parasite egg counts, or blood samples for microfilariae detection.
-
Necropsy (for terminal studies): At the end of the study, animals are humanely euthanized, and the gastrointestinal tract or other relevant organs are examined to recover and count adult worms.
-
-
Data Analysis: Efficacy is calculated by comparing the mean worm counts or egg counts in the treated group to the control group.
In Vitro Assay for Microfilariae of Dirofilaria immitis
This protocol is a conceptualized workflow for assessing the in vitro activity against microfilariae.
-
Objective: To determine the direct effect of this compound on the motility and viability of D. immitis microfilariae.
-
Materials:
-
Blood from a dog infected with D. immitis
-
Culture medium (e.g., RPMI-1640)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Inverted microscope
-
-
Procedure:
-
Microfilariae Isolation: Isolate microfilariae from the blood of an infected dog using standard parasitological techniques.
-
Drug Dilution: Prepare serial dilutions of this compound in the culture medium.
-
Assay Setup: Add a known number of microfilariae to each well of a 96-well plate. Add the different concentrations of this compound to the wells. Include control wells with no drug and wells with the solvent (DMSO) alone.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere.
-
Motility Assessment: At various time points (e.g., 24, 48, 72 hours), observe the motility of the microfilariae under an inverted microscope and score them based on a predefined scale.
-
Viability Assay (Optional): A viability stain (e.g., propidium iodide) can be used to differentiate between live and dead microfilariae.
-
-
Data Analysis: Determine the concentration of this compound that causes a 50% reduction in motility (IC50).
HPLC Method for Quantification
A validated HPLC method is crucial for quality control and pharmacokinetic studies.[14][15]
-
Objective: To quantify the amount of this compound in a sample.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions (Example):
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
Sample Preparation: Extract this compound from the sample matrix (e.g., plasma, formulation) using an appropriate solvent and procedure.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentrations. Use this curve to determine the concentration of this compound in the samples.
-
Conclusion
This compound stands as a testament to the power of semi-synthetic chemistry in enhancing the therapeutic potential of natural products. Its discovery, rooted in the exploration of microbial metabolites, has led to the development of a highly effective and widely used veterinary medicine. The synthetic route, involving a straightforward oxidation and oximation, allows for the reliable production of this valuable compound. The detailed understanding of its mechanism of action provides a basis for its rational use and for future research into novel antiparasitic agents. The quantitative data and experimental protocols presented in this guide offer a valuable resource for scientists and researchers, facilitating further investigation and development in the field of veterinary drug discovery.
References
- 1. toku-e.com [toku-e.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. tandfonline.com [tandfonline.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
- 7. Efficacy of milbemycin oxime against naturally acquired or experimentally induced Ancylostoma spp and Trichuris vulpis infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic and prophylactic efficacy of milbemycin oxime (Interceptor) against Thelazia callipaeda in naturally exposed dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 11. Field clinical study evaluating the efficacy and safety of an oral formulation containing milbemycin oxime/praziquantel (Milbemax®, Novartis Animal Health) in the chemoprevention of the zoonotic canine infection by Dirofilaria repens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute Toxicity of Milbemycin Oxime in Mice | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 13. Acute Toxicity of Milbemycin Oxime in Mice | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 14. researchgate.net [researchgate.net]
- 15. ijirt.org [ijirt.org]
- 16. jetir.org [jetir.org]
Milbemycin A3 oxime chemical structure and properties
Milbemycin A3 oxime is a semi-synthetic macrocyclic lactone that serves as a key component in veterinary antiparasitic treatments. It is derived from Milbemycin A3, a fermentation product of the soil bacterium Streptomyces hygroscopicus subsp. aureolacrimosus.[1][2] This guide provides an in-depth overview of its chemical structure, properties, and mechanism of action for researchers and drug development professionals.
Chemical Structure and Properties
This compound is prepared through the oxidation and subsequent oximation of milbemycin A3.[3][4] It is the minor component, constituting approximately 20-30%, of the commercial product milbemycin oxime, where milbemycin A4 oxime is the major component.[4][5]
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₃NO₇ | [3][6][7] |
| Molecular Weight | 541.7 g/mol | [3][6] |
| CAS Number | 114177-14-9 | [3] |
| Appearance | White solid | [3][8] |
| Purity | >99% by HPLC | [3] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [3][8] |
| Storage Conditions | -20°C | [3] |
Pharmacological Properties and Mechanism of Action
This compound exhibits broad-spectrum antiparasitic activity, effective against a range of nematodes and arthropods, including mites.[1][2] It is a primary active ingredient in medications for the prevention of heartworm (Dirofilaria immitis) and the treatment of other internal and external parasites in animals.[2][9][10]
The primary mechanism of action for this compound, similar to other milbemycins and avermectins, involves its interaction with the nervous system of invertebrates.[2][3] It acts as a potent agonist at glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of these organisms.[1][] This binding leads to an increased influx of chloride ions into the cells, causing hyperpolarization of the neuronal membrane.[1] The resulting disruption of nerve signal transmission leads to paralysis and ultimately the death of the parasite.[5][]
In mammals, the primary inhibitory neurotransmitter in the central nervous system is gamma-aminobutyric acid (GABA).[1] While milbemycins can interact with GABA receptors, these are confined to the central nervous system, and the blood-brain barrier generally protects mammals from the neurotoxic effects seen in invertebrates at therapeutic doses.[1][]
Caption: Mechanism of action of this compound in invertebrates.
Recent studies have also uncovered an intrinsic antifungal activity for milbemycin oxime. It has been shown to inhibit ATP-binding cassette (ABC) transporters in fungi like Candida spp., which can potentiate the effects of azole antifungal drugs by preventing their efflux from the fungal cell.[12]
Experimental Protocols: Synthesis of this compound
The synthesis of this compound from Milbemycin A3 is a two-step process involving oxidation followed by oximation. The following is a generalized protocol based on described synthesis methods.[13]
Step 1: Oxidation of Milbemycin A3
-
Reactants : Milbemycin A3 is used as the starting raw material. An oxidizing agent such as a hypochlorite or chlorite is employed.[13]
-
Catalyst : A piperidine nitrogen oxygen free radical (e.g., TEMPO) is used as a catalyst, with a halide as a catalyst promoter.[13]
-
Solvent : The reaction is conducted in a dichloromethane solvent.[13]
-
Conditions : The reaction mixture is maintained at a temperature of -5 to 15°C for a duration of 0.5 to 4 hours.[13]
-
Outcome : This step converts the hydroxyl group at the C5 position of Milbemycin A3 to a ketone.
Step 2: Oximation Reaction
-
Reactants : The product from the oxidation step is reacted with an oximation agent, typically hydroxylamine hydrochloride.[13]
-
Solvent : A mixed solvent system of methanol and 1,4-dioxane is used.[13]
-
Conditions : The reaction is carried out at a temperature of 25-35°C for 10 to 16 hours.[13]
-
Outcome : The ketone at the C5 position is converted to an oxime, yielding this compound.
Caption: Synthetic workflow for this compound.
References
- 1. toku-e.com [toku-e.com]
- 2. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 3. toku-e.com [toku-e.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C31H43NO7 | CID 145710043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [Milbemycin Oxime (200 mg)] - CAS [129496-10-2] [store.usp.org]
- 8. bioaustralis.com [bioaustralis.com]
- 9. glpbio.com [glpbio.com]
- 10. This compound - Antiparasitics - CAT N°: 27967 [bertin-bioreagent.com]
- 12. researchgate.net [researchgate.net]
- 13. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
A Technical Guide to the Mechanism of Action of Milbemycin Oxime in Invertebrates
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Milbemycin oxime, a macrocyclic lactone derived from the fermentation of Streptomyces hygroscopicus aureolacrimosus, is a potent endectocide widely used in veterinary medicine.[1] Its efficacy stems from a targeted disruption of neurotransmission in invertebrates. The primary molecular target is the glutamate-gated chloride channel (GluCl), a receptor unique to invertebrates, ensuring a high degree of selective toxicity.[2][3][4][5] This document provides an in-depth exploration of this mechanism, summarizing key pharmacological data and detailing the experimental protocols used for its characterization.
Core Mechanism of Action
Milbemycin oxime, which is a mixture of milbemycin A3 oxime and milbemycin A4 oxime, exerts its parasiticidal effects by acting as a positive allosteric modulator or direct agonist of specific ligand-gated chloride channels in the nerve and muscle cells of invertebrates.[1][6] This action leads to a cascade of physiological events culminating in the paralysis and death of the parasite.[7][8]
1.1. Primary Molecular Target: Glutamate-Gated Chloride Channels (GluCls)
The principal targets for milbemycin oxime are the glutamate-gated chloride channels (GluCls).[2][3][9] These channels are members of the 'Cys-loop' family of ligand-gated ion channels and are crucial for inhibitory neurotransmission in invertebrates like nematodes and arthropods.[2][10] GluCls are expressed on the membranes of neurons and myocytes (pharyngeal and muscle cells).[1][2][11]
The interaction of milbemycin oxime with GluCls is characterized by:
-
Channel Activation: Milbemycin binds to the GluCl, locking it in an open conformation.[1][6] This action is distinct from that of the natural agonist, glutamate, which causes rapid and transient channel opening.[3][5] In contrast, milbemycin-activated channels open very slowly but essentially irreversibly.[3][5]
-
Chloride Ion Influx: The prolonged opening of these channels leads to a significant influx of chloride ions (Cl⁻) into the cell.[8]
-
Hyperpolarization: The influx of negatively charged chloride ions causes the cell membrane to hyperpolarize (become more negative).[1][8][9]
-
Paralysis: This state of hyperpolarization makes the neuron or muscle cell refractory to excitatory stimuli, effectively blocking the transmission of nerve signals.[1][12] The result is a flaccid paralysis of the parasite's somatic and pharyngeal muscles, leading to an inability to feed and maintain its position in the host, ultimately causing death.[5][10]
1.2. Secondary Molecular Target: GABA-Gated Chloride Channels
Milbemycin oxime can also interact with γ-aminobutyric acid (GABA)-gated chloride channels (GABA-A receptors).[7][12][13] In invertebrates, GABA receptors are also critical inhibitory channels.[13][14] Milbemycin's effect on these receptors potentiates the release and binding of GABA, further contributing to chloride influx, hyperpolarization, and the cessation of neurotransmission.[7][12] While GluCls are considered the primary and most sensitive target, the activity at GABA receptors can broaden the spectrum of action.[12]
The selective toxicity of milbemycin oxime towards invertebrates is due to the fact that mammals do not possess glutamate-gated chloride channels.[9] While mammals do have GABA receptors, they are confined to the central nervous system, and milbemycins have a low affinity for them and are generally prevented from reaching high concentrations in the brain by the P-glycoprotein efflux pump in the blood-brain barrier.[2][5]
Quantitative Data
Table 1: Pharmacokinetic Parameters of Milbemycin Oxime in Dogs
| Parameter | This compound | Milbemycin A4 Oxime | Notes | Reference |
|---|---|---|---|---|
| Tₘₐₓ (Time to Peak Plasma Conc.) | 1-2 hours | 1-2 hours | Following oral administration. | [8][12] |
| t½ (Terminal Half-life) | 1.6 ± 0.4 days | 3.3 ± 1.4 days | Demonstrates a longer half-life than avermectins. | [8] |
| Bioavailability | 80.5% | 65.1% | Oral bioavailability. | [8] |
| Systemic Clearance (Cls) | 75 ± 22 mL/h/kg | 41 ± 12 mL/h/kg | Following IV administration. |[8][12] |
Table 2: Efficacy Data of Milbemycin Oxime Against Invertebrate Parasites
| Parasite Species | Host | Dose | Efficacy (% Reduction) | Notes | Reference |
|---|---|---|---|---|---|
| Ancylostoma tubaeforme (adults) | Cat | 4 mg milbemycin / 10 mg praziquantel | 99.2% | Worm count reduction post-treatment. | [15] |
| Ancylostoma braziliense (adults) | Dog | ≥0.5 mg/kg | 95-98% | Geometric mean worm count reduction. | [16] |
| Echinococcus multilocularis (adults) | Dog | ≥0.5 mg/kg milbemycin / 5 mg/kg praziquantel | 100% | No worms retrieved from treated animals. | [17] |
| Echinococcus multilocularis (immature) | Cat | ≥2 mg/kg milbemycin / 5 mg/kg praziquantel | 100% | Treatment effective 7 days post-infection. |[17] |
Experimental Protocols
The mechanism of milbemycin oxime has been elucidated through several key experimental techniques, primarily heterologous expression with electrophysiology and radioligand binding assays.
3.1. Protocol: Heterologous Expression and Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This is the gold-standard method for functionally characterizing invertebrate ion channels and their response to drugs.[18][19][20]
-
Objective: To express a specific invertebrate glutamate-gated chloride channel in a robust, isolated system (Xenopus oocyte) and measure the ion currents generated in response to milbemycin oxime.[19][21]
-
Methodology:
-
cRNA Preparation: The gene encoding a subunit of the target invertebrate GluCl (e.g., Haemonchus contortus GluClα3B) is cloned from parasite cDNA.[21] This cDNA is then used as a template for in vitro transcription to synthesize large quantities of complementary RNA (cRNA).[19]
-
Oocyte Preparation and Injection: Oocytes are surgically harvested from a female South African clawed frog (Xenopus laevis). The follicular cell layer is enzymatically removed. A nanoliter volume of the purified cRNA solution is then microinjected into the cytoplasm of each oocyte.[18][19]
-
Incubation and Protein Expression: The injected oocytes are incubated for 2-7 days in a buffered solution. During this time, the oocyte's translational machinery synthesizes the GluCl protein from the cRNA and correctly inserts the assembled channels into the oocyte's plasma membrane.[18][22]
-
Two-Electrode Voltage Clamp (TEVC) Recording: An oocyte expressing the channels is placed in a recording chamber and continuously perfused with a buffer solution. Two glass microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, while the other injects current to "clamp" the voltage at a predetermined holding potential (e.g., -60 mV).
-
Pharmacological Testing: The perfusion solution is switched to one containing a known concentration of an agonist (like glutamate or ivermectin) or the test compound (milbemycin oxime).[21] The current required to hold the membrane potential constant is recorded. An influx of chloride ions through the activated channels is measured as an inward current, providing a direct quantification of channel activity. Dose-response curves can be generated by applying a range of milbemycin concentrations.
-
References
- 1. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. The avermectin/milbemycin receptors of parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. toku-e.com [toku-e.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. meritresearchjournals.org [meritresearchjournals.org]
- 10. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 13. Caenorhabditis elegans Neuromuscular Junction: GABA Receptors and Ivermectin Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caenorhabditis elegans Neuromuscular Junction: GABA Receptors and Ivermectin Action | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy of a single oral administration of milbemycin oxime against natural infections of Ancylostoma braziliense in dogs [agris.fao.org]
- 17. researchgate.net [researchgate.net]
- 18. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- 19. Heterologous expression of C. elegans ion channels in Xenopus oocytes - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. application.wiley-vch.de [application.wiley-vch.de]
- 21. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Xenopus Oocyte Microinjection and Ion-Channel Expression | Semantic Scholar [semanticscholar.org]
The Biological Activity of Milbemycin A3 Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A3 oxime is a semi-synthetic macrocyclic lactone derived from the fermentation products of the soil bacterium Streptomyces hygroscopicus subsp. aureolacrimosus. It is a key component of the broader anthelmintic, milbemycin oxime, which is a mixture of milbemycin A3 and A4 oximes.[1][2] This guide provides an in-depth technical overview of the biological activity of this compound, focusing on its mechanism of action, target organisms, efficacy, and the experimental protocols used to elucidate its properties.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₃₁H₄₃NO₇ | [3] |
| Molecular Weight | 541.7 g/mol | [3] |
| Appearance | White, crystalline powder | [4] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [1][5] |
Mechanism of Action
The primary mechanism of action of this compound, like other milbemycins and avermectins, is the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][5][6] This action is selective for invertebrates as these channels are not present in vertebrates.[6]
Binding of this compound to GluCls leads to an increased influx of chloride ions into the cell.[] This hyperpolarizes the cell membrane, making it less excitable and ultimately causing flaccid paralysis and death of the parasite.[1] this compound can also potentiate the activity of other ligand-gated chloride channels, such as those gated by GABA (gamma-aminobutyric acid), although its primary and most potent effects are on GluCls.[]
Figure 1: Signaling pathway of this compound's mechanism of action.
Target Organisms and Efficacy
This compound exhibits a broad spectrum of activity against various endo- and ectoparasites. Its primary applications are in veterinary medicine for the control of nematodes (roundworms), acarids (mites), and insects.
Anthelmintic Activity
This compound is a potent anthelmintic, particularly against nematodes. The commercial product, milbemycin oxime, which contains this compound, is widely used for the prevention of heartworm disease (Dirofilaria immitis) in dogs.
| Target Organism | Host | Dosage (of Milbemycin Oxime) | Efficacy | Reference |
| Dirofilaria immitis (microfilariae) | Dog | 0.05 mg/kg (oral) | 85.2% reduction in microfilariae | [8] |
| Dirofilaria immitis (infective larvae) | Dog | 0.25 mg/kg (oral) | 100% prevention | [6][9] |
| Dirofilaria immitis (infections of 3-4 months duration) | Dog | 500 µg/kg (monthly for 12-13 months) | 41.4% - 96.8% reduction in adult worms | [10] |
| Toxocara canis | Dog | (Data for milbemycin oxime mixture) | Effective | [5] |
| Haemonchus contortus | (in vitro) | (Specific IC50 for A3 oxime not available) | Active | [11] |
Acaricidal and Insecticidal Activity
This compound is also effective against a range of mites and insects.
| Target Organism | Activity | Quantitative Data (LC50/LD50) | Reference |
| Tetranychus urticae (Two-spotted spider mite) | Acaricidal | Specific LC50 for A3 oxime not available, but derivatives show high activity. | [12][13] |
| Spodoptera litura (Tobacco cutworm) | Insecticidal | Specific LD50 for A3 oxime not available. | (General insecticidal activity of milbemycins is known) |
| Mites (general) | Acaricidal | Effective at controlling various mite species. | [] |
| Insects (general) | Insecticidal | Effective against a range of insect pests. | [] |
Experimental Protocols
In Vivo Efficacy against Dirofilaria immitis Microfilariae in Dogs
This protocol is a generalized representation based on methodologies described in the cited literature.[10][14]
Figure 2: Workflow for in vivo efficacy testing against D. immitis microfilariae.
Modified Knott's Test for Microfilariae Quantification
-
Sample Collection: Collect 1 mL of whole blood in an EDTA tube.
-
Lysis: Mix the blood with 9 mL of 2% formalin in a centrifuge tube. This lyses the red blood cells, making the microfilariae more visible.
-
Centrifugation: Centrifuge the mixture at 1500 rpm for 5 minutes.
-
Supernatant Removal: Discard the supernatant, leaving the sediment at the bottom.
-
Staining: Add one drop of methylene blue stain to the sediment and mix.
-
Microscopy: Place a drop of the stained sediment on a microscope slide, add a coverslip, and examine under a microscope at 100x magnification to count the number of microfilariae.
In Vitro Analysis of Glutamate-Gated Chloride Channels (Two-Electrode Voltage Clamp)
This protocol describes a general procedure for expressing and analyzing the effect of this compound on GluCls in Xenopus oocytes.
Figure 3: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis.
Two-Electrode Voltage Clamp (TEVC) Procedure
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to remove the follicular cell layer.
-
cRNA Injection: Inject the oocytes with cRNA encoding the specific invertebrate glutamate-gated chloride channel subunits of interest.
-
Incubation: Incubate the injected oocytes for 2-5 days in a buffered solution to allow for the expression of the channels on the oocyte membrane.
-
Recording Setup: Place a single oocyte in a recording chamber continuously perfused with a buffer solution.
-
Electrode Impalement: Impale the oocyte with two microelectrodes filled with a conductive solution (e.g., 3M KCl). One electrode measures the membrane potential, and the other injects current.
-
Voltage Clamp: A feedback amplifier maintains the oocyte's membrane potential at a set holding potential by injecting the necessary current.
-
Drug Application: Apply glutamate, this compound, or a combination of both to the oocyte via the perfusion system.
-
Data Acquisition: Record the changes in the current required to hold the membrane potential constant. An inward current of chloride ions will be observed upon channel opening.
-
Analysis: Analyze the recorded currents to determine the effect of this compound on the channel's activity, such as potentiation of the glutamate response or direct channel gating.[6][11]
Conclusion
This compound is a potent and specific agent targeting the nervous system of a wide range of invertebrate parasites. Its action on glutamate-gated chloride channels provides a selective mechanism of toxicity, making it a valuable tool in veterinary medicine. Further research to elucidate the specific quantitative efficacy against a broader range of agricultural pests and to explore potential resistance mechanisms will continue to be of high importance.
References
- 1. toku-e.com [toku-e.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. researchgate.net [researchgate.net]
- 4. (6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-methylmilbemycin B | C31H44O7 | CID 9828343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
- 6. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 8. glpbio.com [glpbio.com]
- 9. Prophylactic effect of milbemycin oxime against Dirofilaria immitis infection in dogs: optimum dose and administration time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of ivermectin and milbemycin oxime efficacy against Dirofilaria immitis infections of three and four months' duration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of milbemycins alpha9, alpha10, alpha11, alpha12, alpha14, alpha15, alpha20, alpha21, alpha22, alpha23, alpha26, alpha27, delta(2,3),delta(4,26)-milbemycins A3, A4 from milbemycins A3, A4, and their acaricidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Novel 25-Substituted Milbemycin A4 Derivatives and Their Acaricidal Activity against Tetranychus urticae [pubmed.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Milbemycin A3 Oxime (CAS No. 114177-14-9)
Introduction
This compound (CAS Number: 114177-14-9) is a semi-synthetic macrocyclic lactone derived from the fermentation products of the soil microorganism Streptomyces hygroscopicus aureolacrimosus. It is a key component of the broad-spectrum veterinary antiparasitic agent, milbemycin oxime, where it is present as the minor component (~20-30%) alongside milbemycin A4 oxime. Structurally related to the avermectins, this compound is a potent anthelmintic, insecticide, and miticide used in companion animals to control a range of endo- and ectoparasites. This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, biological activity, and relevant experimental protocols.
Physicochemical and Pharmacokinetic Data
Quantitative data for this compound is summarized below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 114177-14-9 | |
| Molecular Formula | C₃₁H₄₃NO₇ | |
| Molecular Weight | 541.67 g/mol | |
| Appearance | White or light yellow solid/powder | |
| Purity | ≥95-99% by HPLC | |
| Solubility | Soluble in DMF, DMSO, ethanol, methanol, ethyl acetate. Poor water solubility. | |
| Storage Conditions | -20°C |
Table 2: Pharmacokinetic Parameters of Milbemycin Oxime (A3 Component)
| Parameter | Species | Value | Reference(s) |
| Systemic Clearance (Cls) | Dog | 75 ± 22 mL/h/kg | |
| Half-life (t½) | Dog | 1.6 days (for Milbemax formulation) | |
| Time to Max Conc. (Tmax) | Dog | 2.4 hours (for Milbemax formulation) | |
| Primary Excretion Route | Animal Models | Feces |
Synthesis and Manufacturing
This compound is not a natural product but is synthesized from its precursor, Milbemycin A3, which is isolated from fermentation cultures. The synthesis is a two-step process involving oxidation followed by oximation.
Experimental Protocol: Synthesis of this compound
This protocol is based on methodologies described in the patent literature for synthesizing Milbemycin oxime.
Step 1: Oxidation of Milbemycin A3
-
Raw Material: Begin with Milbemycin A3 as the starting material.
-
Solvent: Dissolve the raw material in a dichloromethane solvent.
-
Catalysis: Use piperidine nitrogen oxygen free radical as a catalyst and a halide as a catalyst promoter.
-
Oxidizer: Add a hypochlorite or chlorite-based oxidizer to the reaction mixture.
-
Reaction Conditions: Maintain the reaction temperature between -5°C and 15°C.
-
Reaction Time: Allow the reaction to proceed for 0.5 to 4 hours to yield the 5-keto-milbemycin A3 intermediate.
Step 2: Oximation of 5-keto-milbemycin A3
-
Solvent System: Use a mixture of methanol and 1,4-dioxane as the reaction solvent.
-
Oximation Agent: Introduce hydroxylamine hydrochloride as the oximation agent. A mass ratio of 1-1.5:1 (hydroxylamine hydrochloride to Milbemycins) is suggested.
-
Reaction Conditions: Conduct the reaction at a temperature of 25-35°C.
-
Reaction Time: The reaction is typically run for 10 to 16 hours.
-
Final Product: The resulting product is this compound. Purification is typically achieved through chromatographic methods.
Caption: Semi-synthetic workflow for this compound production.
Mechanism of Action
The primary antiparasitic action of this compound, like other milbemycins and avermectins, is targeted at the nervous system of invertebrates.
-
Primary Target: The molecule binds to glutamate-gated chloride ion channels (GluCls) which are found in the nerve and muscle cells of invertebrates.
-
Cellular Effect: This binding potentiates the opening of the channels, leading to an increased influx of chloride ions (Cl⁻) into the cell.
-
Result: The influx of negative ions causes hyperpolarization of the neuronal or muscle cell membrane. This renders the cell less excitable and disrupts neurotransmission.
-
Physiological Outcome: The blockage of signal transfer results in flaccid paralysis and ultimately the death of the parasite.
While the primary target is GluCls, milbemycins can also interact with other ligand-gated chloride channels, including those gated by gamma-aminobutyric acid (GABA). However, their affinity for invertebrate-specific GluCls is significantly higher, which accounts for the compound's selective toxicity. Mammals do not have glutamate-gated chloride channels and the blood-brain barrier effectively prevents the drug from reaching GABA receptors in the central nervous system, contributing to its safety profile in host animals.
Caption: Signaling pathway for this compound's parasiticidal action.
Biological Activity and Efficacy
This compound contributes to the overall broad-spectrum activity of the commercial milbemycin oxime product, which is effective against nematodes (roundworms, hookworms, whipworms) and arthropods (mites).
Table 3: Demonstrated Biological Efficacy
| Target Parasite | Host | Dosage (Milbemycin Oxime) | Efficacy | Reference(s) |
| Dirofilaria immitis (Heartworm microfilariae) | Dog | 0.05 mg/kg | 85.2% reduction in microfilariae | |
| Toxocara cati (Feline roundworm - 4th stage larvae) | Cat | Combination product | 95.9% reduction in worm count |
Analytical and Bioanalytical Methods
Accurate quantification of this compound in formulations and biological matrices is critical for quality control and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is the predominant technique.
Experimental Protocol: LC-MS/MS for Quantification in Plasma
This protocol is a representative method for the simultaneous determination of milbemycin oxime in animal plasma.
-
Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 800 µL of acetonitrile containing an appropriate internal standard (e.g., moxidectin).
-
Vortex the mixture thoroughly to precipitate plasma proteins.
-
Centrifuge the sample to pellet the precipitate.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Instrument: LC-MS/MS system.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: Approximately 1 mL/min.
-
Injection Volume: 20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.
-
Validation: The method should be validated for linearity, precision, accuracy, recovery, and stability according to regulatory guidelines. A typical linearity range is 2.5–250 ng/mL.
-
Caption: General workflow for a pharmacokinetic study of this compound.
Toxicology and Safety
The milbemycin class of compounds generally has a high margin of safety in mammals. This is primarily due to two factors:
-
The primary molecular target, the glutamate-gated chloride channel, is absent in mammals.
-
The mammalian blood-brain barrier contains P-glycoprotein efflux pumps that actively transport these molecules out of the central nervous system, preventing them from reaching GABA receptors.
Some dog breeds with a mutation in the MDR1 (multi-drug resistance) gene can have a compromised blood-brain barrier, making them more susceptible to the neurotoxic effects of macrocyclic lactones. However, milbemycin oxime is generally considered safer in these breeds compared to some other macrocyclic lactones, especially at the doses used for heartworm prevention.
Conclusion
This compound is a well-characterized, semi-synthetic molecule that plays a crucial role in veterinary parasitology. Its potent and selective mechanism of action against invertebrate nerve and muscle cells provides a wide margin of safety for the host animal. A thorough understanding of its chemical properties, synthesis, and pharmacology is essential for the development of new formulations and for conducting rigorous quality control and bioequivalence studies. The detailed protocols and data presented in this guide serve as a valuable technical resource for professionals in the field of animal health and drug development.
An In-depth Technical Guide to the Semi-synthetic Production of Milbemycin A3 Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the semi-synthetic production of milbemycin A3 oxime, a potent macrocyclic lactone used in veterinary medicine for its antiparasitic properties. This document details the chemical synthesis, experimental protocols, and analytical characterization of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is a semi-synthetic derivative of milbemycin A3, a natural product produced by the fermentation of the soil bacterium Streptomyces hygroscopicus subsp. aureolacrimosus.[1][2] It is a minor component of the commercial product milbemycin oxime, which is a mixture of milbemycin A3 and A4 oximes.[3][4] The semi-synthetic modification of the naturally occurring milbemycin A3 enhances its biological activity.[1][3] Like other milbemycins and avermectins, this compound exerts its anthelmintic effect by acting as a positive allosteric modulator of glutamate-gated chloride channels in invertebrates, leading to hyperpolarization of neuronal and muscular cells, and ultimately paralysis and death of the parasite.[1][2][5]
The semi-synthetic production of this compound is a two-step process that begins with the selective oxidation of the C5-hydroxyl group of milbemycin A3 to yield the intermediate, 5-ketomilbemycin A3 (also known as milbemycin J). This is followed by an oximation reaction at the newly formed ketone to produce the final this compound.[1]
Synthesis Pathway
The semi-synthetic pathway from milbemycin A3 to this compound is a straightforward two-step conversion.
Caption: Semi-synthetic pathway of this compound.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of milbemycin derivatives.[1] Researchers should adapt these procedures as necessary based on their specific laboratory conditions and available equipment.
Step 1: Oxidation of Milbemycin A3 to 5-Ketomilbemycin A3
This procedure describes the selective oxidation of the allylic hydroxyl group at the C5 position of milbemycin A3.
Materials:
-
Milbemycin A3
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Dissolve milbemycin A3 in a suitable volume of dichloromethane in a round-bottom flask.
-
Add an excess of activated manganese dioxide to the solution (typically 5-10 equivalents by weight).
-
Stir the suspension vigorously at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, filter the mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake thoroughly with dichloromethane.
-
Combine the filtrate and washes and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-ketomilbemycin A3.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to yield pure 5-ketomilbemycin A3.
Step 2: Oximation of 5-Ketomilbemycin A3 to this compound
This protocol details the conversion of the 5-keto intermediate to the final oxime product.
Materials:
-
5-Ketomilbemycin A3
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Methanol
-
1,4-Dioxane
-
Water
-
Ether or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Dissolve 5-ketomilbemycin A3 in a mixture of methanol and 1,4-dioxane in a round-bottom flask.
-
In a separate vessel, prepare a solution of hydroxylamine hydrochloride in water.
-
Add the hydroxylamine hydrochloride solution dropwise to the solution of 5-ketomilbemycin A3 with stirring at room temperature.
-
Stir the reaction mixture at room temperature for several hours (e.g., 6 hours) and monitor the reaction progress by TLC or HPLC.[1]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dissolve the residue in ether or ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to obtain pure this compound.[1]
Data Presentation
The following tables summarize the key quantitative data for the compounds involved in the semi-synthetic production of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |
| Milbemycin A3 | C₃₁H₄₄O₇ | 528.68 | White crystalline powder | >95% |
| 5-Ketomilbemycin A3 | C₃₁H₄₂O₇ | 526.66 | - | - |
| This compound | C₃₁H₄₃NO₇ | 541.68 | White solid | >95% by HPLC |
Table 1: Physicochemical Properties of Milbemycin A3 and its Derivatives.
| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference |
| Oximation | 5-Ketomilbemycin D | Milbemycin D Oxime | 85.0 | [1] |
Table 2: Reported Yield for a Similar Milbemycin Oximation Reaction. Note: The specific yield for the oximation of 5-ketomilbemycin A3 is not explicitly stated in the primary literature; the value presented is for a closely related analogue and serves as an estimate.
| Analytical Method | Column | Mobile Phase | Detection | Reference |
| HPLC | HALO C18 (100 x 4.6 mm, 2.7 µm) | Gradient elution with A: water/acetonitrile (60/40, v/v) and B: ethanol/isopropanol (50/50, v/v) | UV | |
| HPLC | Inertsil – C18, ODS column (150 x 4.6 mm, 5µ) | Methanol and Water (70:30 v/v) | UV at 353nm |
Table 3: Exemplary HPLC Conditions for the Analysis of Milbemycin Oxime.
Visualization of Experimental Workflow
The overall workflow for the semi-synthetic production and quality control of this compound is depicted below.
Caption: Overall workflow for the production of this compound.
Characterization Data
The structural elucidation and confirmation of purity of the synthesized compounds are critical. Below are key characterization data reported in the literature.
5-Ketomilbemycin A3 (Milbemycin J):
-
¹H and ¹³C NMR Data: Detailed NMR data for 5-oxomilbemycin A3 can be found in the literature, which is essential for confirming the structure of the intermediate.[5]
This compound:
-
Mass Spectrometry (MS): m/z 541 (M⁺, C₃₁H₄₃O₇N).[1]
-
High-Resolution Mass Spectrometry (HR-MS): Calculated for C₃₁H₄₃O₇N: 541.3040; Found: 541.3057.[1]
-
Infrared Spectroscopy (IR) νₘₐₓ (KBr) cm⁻¹: 3456, 2962, 2929, 2872, 1714, 1675, 1635.[1]
Conclusion
This technical guide outlines the semi-synthetic production of this compound from its naturally occurring precursor, milbemycin A3. The two-step process of oxidation followed by oximation provides an effective route to this potent antiparasitic agent. The detailed protocols and compiled data herein serve as a valuable resource for researchers engaged in the synthesis and development of novel anthelmintic compounds. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity, contributing to the advancement of veterinary medicine.
References
Pharmacological Profile of Milbemycin A3 Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milbemycin A3 oxime, a potent macrocyclic lactone, is a key active component in several broad-spectrum antiparasitic agents used in veterinary medicine. This technical guide provides an in-depth review of the pharmacological profile of this compound, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and efficacy. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for ease of reference. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of anthelmintic compounds.
Introduction
This compound is a semi-synthetic derivative of milbemycin A3, a fermentation product of the soil actinomycete Streptomyces hygroscopicus aureolacrimosus.[1][2] It is a 16-membered macrocyclic lactone and is a minor component of the commercial product milbemycin oxime, which is a mixture of this compound (~20%) and milbemycin A4 oxime (~80%).[3] this compound exhibits potent activity against a wide range of nematodes and arthropods, making it a cornerstone in the prevention and treatment of parasitic infections in companion animals.[4][5]
Mechanism of Action
The primary mechanism of action of this compound, like other milbemycins and avermectins, is the potentiation of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates.[6][7][8] This action is selective for invertebrates as these specific GluCls are not present in mammals.[6]
Binding of this compound to these channels leads to an increased and persistent influx of chloride ions into the cells.[7] This results in hyperpolarization of the neuronal and muscle cell membranes, leading to a flaccid paralysis and ultimately the death of the parasite.[6][9] While the primary target is the GluCl, some studies suggest a secondary effect on gamma-aminobutyric acid (GABA)-gated chloride channels, further contributing to the disruption of neurotransmission in the parasite.[9]
Figure 1: Signaling pathway of this compound's mechanism of action.
Pharmacokinetics
The pharmacokinetic profile of this compound has been primarily studied in dogs as part of the milbemycin oxime mixture. The compound is rapidly absorbed following oral administration, with peak plasma concentrations reached within 1-2 hours.[10] It is widely distributed throughout the body, indicated by a large volume of distribution.[7][10] The elimination half-life of this compound is shorter than that of the A4 analogue.[7][11]
| Parameter | Animal Model | Value | Reference(s) |
| Oral Bioavailability | Dog | 80.5% | [7][10] |
| Time to Peak Plasma Concentration (Tmax) | Dog | 1 - 2 hours | [10] |
| Terminal Plasma Half-life (t1/2) | Dog | 1.6 ± 0.4 days | [7][10] |
| Volume of Distribution (Vd) | Dog | 2.7 ± 0.4 L/kg | [7][10] |
| Systemic Clearance (Cls) | Dog | 75 ± 22 mL/h/kg | [7][10] |
Efficacy
This compound, as a component of milbemycin oxime, has demonstrated high efficacy against a variety of internal and external parasites.
| Parasite Species | Efficacy Metric | Concentration/Dose | Animal Model/System | Reference(s) |
| Dirofilaria immitis (heartworm) | 100% prevention | 2.0 - 2.5 mg/kg (single dose) | Cat (experimental infection) | [12][13] |
| Angiostrongylus cantonensis | Inhibitory effects | ≥ 10⁻⁹ g/ml | In vitro | [14] |
| Toxocara cati | 96.6% reduction | 2 mg/kg (single dose) | Cat (natural infection) | [15] |
| Ancylostoma tubaeforme | 96.6% reduction | 2 mg/kg (single dose) | Cat (natural infection) | [15] |
| Dipylidium caninum | 96.6% reduction | 2 mg/kg (single dose) | Cat (natural infection) | [15] |
| Non-tuberculous mycobacteria | Minimum Inhibitory Concentration (MIC) | 8 mg/L | In vitro | [4][11] |
Experimental Protocols
Determination of Milbemycin Oxime Plasma Concentration by LC-MS
This protocol describes a validated method for the quantification of milbemycin oxime in dog plasma.
5.1.1. Sample Preparation
-
Protein Precipitation: To a 1 mL plasma sample, add acetonitrile (ACN) and sodium chloride (NaCl) to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Dilution: Dilute the supernatant with methanol and water.
-
Solid-Phase Extraction (SPE): Load the diluted supernatant onto a C18 SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the milbemycin oxime from the cartridge with an appropriate solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
5.1.2. LC-MS Analysis
-
Column: Waters C18 packed column (e.g., 3.5 µm particle size, 3 x 100 mm).
-
Mobile Phase: A gradient of acetonitrile and 5 mM ammonium acetate.
-
Detection: Mass spectrometry in selected ion monitoring (SIM) mode.
-
Quantification: Generate a calibration curve using standards of known concentrations in a plasma matrix.
Figure 2: Experimental workflow for plasma concentration determination.
In Vitro Larval Migration Inhibition Assay
This assay is used to assess the anthelmintic activity of compounds against nematode larvae.
5.2.1. Assay Setup
-
Larval Preparation: Obtain third-stage (L3) larvae of the target nematode.
-
Incubation Plate: In a 24-well plate, add culture medium (e.g., RPMI-1640) to each well.
-
Drug Addition: Add serial dilutions of this compound to the wells. Include control wells with no drug and vehicle-only controls.
-
Larval Incubation: Add a known number of larvae (e.g., 50-100) to each well and incubate at 37°C and 5% CO2 for a specified period (e.g., 48 hours).
5.2.2. Migration Assessment
-
Migration Apparatus: Prepare a migration plate with corresponding migration tubes that have a fine mesh (e.g., 25 µm) at the bottom.
-
Transfer: After incubation, transfer the contents of each well from the incubation plate to a separate migration tube.
-
Migration: Allow the larvae to migrate through the mesh into the migration plate for a set time (e.g., 2 hours).
-
Enumeration: Count the number of larvae that have successfully migrated into the migration plate.
5.2.3. Data Analysis
-
Calculate the percentage of migration inhibition for each drug concentration relative to the controls.
-
Determine the EC50 value (the concentration of the drug that inhibits 50% of larval migration).[11]
Figure 3: Workflow for the Larval Migration Inhibition Assay.
Safety and Toxicology
Milbemycin oxime is generally well-tolerated in target animal species at recommended doses.[10] The selective toxicity of this compound is attributed to its high affinity for invertebrate-specific glutamate-gated chloride channels and its poor ability to cross the blood-brain barrier in most mammal species.[6]
Conclusion
This compound is a highly effective and important antiparasitic agent with a well-defined mechanism of action targeting the nervous system of invertebrates. Its favorable pharmacokinetic profile allows for effective concentrations to be reached and maintained, leading to high efficacy against a broad spectrum of parasites. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of milbemycin-based anthelmintics. Further research into the specific interactions with different GluCl subunits and the potential for resistance development will be crucial for the long-term sustainable use of this important class of drugs.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. WO2018006792A1 - Crystal form a of this compound and preparation method thereof - Google Patents [patents.google.com]
- 3. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meritresearchjournals.org [meritresearchjournals.org]
- 5. toku-e.com [toku-e.com]
- 6. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cambridge.org [cambridge.org]
- 13. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Milbemycin A3 Oxime in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Milbemycin A3 oxime in various organic solvents. This compound is a key component of the broad-spectrum antiparasitic agent, milbemycin oxime, which is a semi-synthetic macrocyclic lactone.[1][2] Understanding its solubility is critical for the development of analytical standards, formulation studies, and various research applications. Commercial milbemycin oxime is typically a mixture of this compound and Milbemycin A4 oxime.[3][4] This document consolidates available quantitative and qualitative data, presents detailed experimental protocols for solubility determination, and illustrates relevant biological and experimental workflows.
Quantitative Solubility Data
The solubility of milbemycin oxime can vary between sources, potentially due to differences in the specific ratio of A3 and A4 components, purity, and experimental conditions. The data presented below is for "milbemycin oxime," which is a mixture of A3 and A4 oximes, as specific quantitative data for pure this compound is not widely available.
Table 1: Solubility of Milbemycin Oxime in Common Organic Solvents
| Solvent | Solubility | Source |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [5] |
| Ethanol | ~20 mg/mL | [3] |
| Ethanol | 100 mg/mL | [5] |
| Dimethylformamide (DMF) | ~15 mg/mL |[3] |
Note: The significant discrepancy in reported DMSO and Ethanol solubilities may be attributable to batch-to-batch variations or different experimental methodologies.
Table 2: Qualitative Solubility of this compound and Milbemycin Oxime
| Compound | Solvent | Solubility Description | Source |
|---|---|---|---|
| This compound | Ethanol, Methanol, DMF, DMSO | Soluble | [1][2] |
| Milbemycin Oxime | Anhydrous Ethanol, Ethyl Acetate | Very Soluble | [6] |
| Milbemycin Oxime | Ethanol, Methanol, DMF | Soluble | [6] |
| Milbemycin Oxime | DMSO | Sparingly Soluble | [6] |
| Milbemycin | N-hexane, Benzene, Acetone, Chloroform | Readily Soluble |[] |
For context, the solubility of the precursor compound, Milbemycin A3, is provided below.
Table 3: Solubility of Milbemycin A3 (Precursor) at 20°C
| Solvent | Solubility (g/L) | Source |
|---|---|---|
| Methanol | 64.8 | [8] |
| Ethanol | 41.9 | [8] |
| Acetone | 66.1 | [8] |
| Ethyl Acetate | 69.5 | [8] |
| Benzene | 143.1 | [8] |
| n-Hexane | 1.4 |[8] |
Experimental Protocols
Protocol for Solubility Determination (Shake-Flask Method)
A common and reliable method for determining the solubility of a compound is the shake-flask method. This protocol is adapted from methodologies used in pharmaceutical development.[9]
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvent (e.g., Ethanol, DMSO)
-
Vials with screw caps
-
Magnetic stirrer or orbital shaker
-
Centrifuge capable of 10,000 rpm
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or LC-MS/MS system for quantification[4][10]
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1 mL) of the chosen organic solvent.[9] The excess solid ensures that saturation is reached.
-
Equilibration: Seal the vials and place them on a magnetic stirrer or orbital shaker in a temperature-controlled environment (e.g., 25 ± 1.0 °C) for an extended period (e.g., 48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: Centrifuge the equilibrated samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.[9]
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.[9]
-
Quantification: Dilute the filtered supernatant with an appropriate solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC with UV detection or LC-MS/MS.[11]
Protocol for Stock Solution Preparation
For most laboratory applications, preparing a concentrated stock solution is the first step.
Procedure:
-
Weighing: Weigh the required amount of this compound crystalline solid.
-
Dissolving: Add the solvent of choice (e.g., Ethanol, DMSO) to the solid.
-
Inert Gas Purge: To prevent degradation, it is recommended to purge the solvent with an inert gas (e.g., nitrogen or argon) before adding it to the compound.[3]
-
Mixing: Vortex or sonicate gently until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C for long-term stability.[2][3] Aqueous solutions are not recommended for storage for more than one day.[3]
Mechanism of Action
This compound, like other milbemycins and avermectins, exerts its antiparasitic effect by targeting the nervous system of invertebrates.[1] It acts as an agonist at glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of parasites.[2][] This binding opens the channels, leading to an influx of chloride ions, which causes hyperpolarization of the neuron. The resulting inhibition of neurotransmission leads to paralysis and ultimately the death of the parasite.[] Mammals are largely unaffected because they lack glutamate-gated chloride channels, and the drug has a low affinity for mammalian GABA receptors and does not readily cross the blood-brain barrier.[]
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. toku-e.com [toku-e.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. toku-e.com [toku-e.com]
- 8. (6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-methylmilbemycin B | C31H44O7 | CID 9828343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions [mdpi.com]
- 10. mhlw.go.jp [mhlw.go.jp]
- 11. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
Milbemycin A3 oxime molecular weight and formula
An In-depth Technical Guide to Milbemycin A3 Oxime
This technical guide provides a comprehensive overview of the physicochemical properties and mechanism of action of this compound, a compound of significant interest in parasiticide research and development. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
This compound is a semi-synthetic macrocyclic lactone derived from the fermentation products of Streptomyces hygroscopicus subsp. aureolacrimosus.[1] It is the minor component, approximately 30%, in the commercial product milbemycin oxime.[2]
Quantitative Data Summary
The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₃₁H₄₃NO₇[1][2][3][4][5] |
| Molecular Weight | 541.7 g/mol [1][3][6] (also cited as 541.69 g/mol [4] and 541.67566 g/mol [5]) |
| CAS Number | 114177-14-9[4][5][7] |
| Appearance | White or light yellow crystalline solid[1][7] |
| Purity | >95% by HPLC[2] |
| Solubility | Very soluble in anhydrous ethanol and ethyl acetate.[1] Soluble in methanol, DMF, and DMSO.[2][7] Poor water solubility.[2] |
| Storage | Store at -20°C[2][7] |
Mechanism of Action
Like other milbemycins and avermectins, this compound functions as a potent anthelmintic by targeting the nervous system of invertebrates.[2] Its primary mode of action involves the potentiation of glutamate-gated chloride ion channels in the nerve and muscle cells of parasites.[1][2] This leads to an increased influx of chloride ions into the cells, causing hyperpolarization of the neuronal membrane. The resulting disruption in signal transmission leads to paralysis and ultimately the death of the parasite.[2]
Caption: Mechanism of action of this compound in invertebrates.
Experimental Protocols
The following section outlines a representative experimental protocol for the quality control and purity assessment of this compound using High-Performance Liquid Chromatography (HPLC), a standard method for this compound.[2]
Purity Assessment of this compound by HPLC
Objective: To determine the purity of a this compound sample and to quantify it relative to known reference standards.
1. Materials and Reagents:
-
This compound reference standard (≥95% purity)
-
This compound sample for testing
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (optional, for mobile phase modification)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation (Typical Conditions):
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water. For example:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) using the mobile phase as the diluent to create a calibration curve.
-
Sample Solution (100 µg/mL): Accurately weigh 1 mg of the test sample and dissolve it in 10 mL of methanol. Further dilute as necessary to fall within the range of the calibration curve.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before placing them in autosampler vials.
4. Experimental Workflow:
Caption: HPLC workflow for purity analysis of this compound.
5. Data Analysis:
-
Identification: The retention time of the major peak in the sample chromatogram should match that of the this compound reference standard.
-
Purity Calculation: Purity is often determined by area normalization. The percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Quantification: The concentration of the sample can be precisely determined by plotting the peak areas of the standards against their known concentrations to create a linear calibration curve. The concentration of the unknown sample is then interpolated from this curve.
References
- 1. toku-e.com [toku-e.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. This compound | C31H43NO7 | CID 145710043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - SRIRAMCHEM [sriramchem.com]
- 5. This compound - Cayman Chemical [bioscience.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. This compound CAS#: 114177-14-9 [amp.chemicalbook.com]
The Discovery of Milbemycins from Streptomyces hygroscopicus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milbemycins, a class of macrocyclic lactones produced by the soil bacterium Streptomyces hygroscopicus, represent a significant discovery in the field of antiparasitic agents. First reported in 1972, these compounds exhibit potent and broad-spectrum activity against a wide range of nematodes and arthropods, making them invaluable in veterinary medicine and agriculture. This technical guide provides an in-depth overview of the discovery, biosynthesis, production, and biological activity of milbemycins from Streptomyces hygroscopicus. Detailed experimental protocols for fermentation and isolation are provided, along with a summary of quantitative data on production yields and biological efficacy. Furthermore, this guide visualizes the biosynthetic pathway and key experimental workflows to facilitate a deeper understanding of this important class of natural products.
Introduction
The milbemycins are a group of sixteen-membered macrocyclic lactone antibiotics first isolated from the fermentation broth of Streptomyces hygroscopicus.[1] These compounds are structurally related to the avermectins and share a similar mode of action, targeting glutamate-gated chloride channels in invertebrates, which leads to paralysis and death of the parasite.[2] The initial discovery sparked significant interest in the scientific community, leading to the isolation and characterization of a diverse family of milbemycin analogues from various Streptomyces species. The most prominent producer, however, remains Streptomyces hygroscopicus and its subspecies, such as aureolacrimosus.[3] This guide focuses on the foundational discovery and technical aspects related to milbemycins derived from this particular species.
Quantitative Data
The production of milbemycins is highly dependent on the strain of Streptomyces hygroscopicus and the fermentation conditions. Similarly, the biological activity of individual milbemycin analogues varies depending on the target pest. The following tables summarize key quantitative data related to production yields and biological activity.
Table 1: Production Yields of Milbemycins from Streptomyces Strains
| Streptomyces Strain | Milbemycin Analogue(s) | Production Yield | Reference |
| Streptomyces hygroscopicus HS7523 | Milbemycin A3 | > 3000 µg/mL | [4] |
| Streptomyces bingchenggensis BC04 | Milbemycins | ~2500 mg/L | [5] |
| Engineered S. bingchenggensis | Milbemycins | 3417.88 mg/L | [6] |
Table 2: Biological Activity of Milbemycins Against Various Pests
| Milbemycin Analogue | Target Pest | Activity Metric | Value | Reference |
| Milbemycin A4 | Tetranychus urticae (Two-spotted spider mite) | Mortality | Moderate at 3 ppm | [3] |
| 24a-methylmilbemycin A4 | Tetranychus urticae | Mortality | 100% at 1 ppm, 50% at 0.1 ppm | [3] |
| 25b-methylmilbemycin A4 | Tetranychus urticae | Mortality | 100% at 1 ppm, 63% at 0.1 ppm | [4] |
| Milbemycin Oxime (in combination) | Toxocara canis (in dogs) | Efficacy | 99.7% | [7] |
| Milbemycin Oxime (in combination) | Hookworms (in dogs) | Efficacy | 97.2% | [7] |
| Milbemycin Oxime (in combination) | Trichuris vulpis (in dogs) | Efficacy | 99.7% | [7] |
| Milbemectin (Milbemycin A3/A4 mixture) | Oncorhynchus mykiss (Rainbow trout) | LC50 (96 hr) | 0.0044 mg/L | [1] |
Experimental Protocols
The production and isolation of milbemycins involve specific and controlled experimental procedures. The following sections detail the methodologies for the fermentation of Streptomyces hygroscopicus and the subsequent isolation and purification of milbemycin compounds.
Fermentation Protocol
This protocol describes a typical submerged fermentation process for the production of milbemycins.
-
Strain Maintenance and Inoculum Preparation:
-
Maintain a pure culture of Streptomyces hygroscopicus on a suitable agar medium (e.g., ISP3 medium).
-
Incubate the culture at 28°C until sporulation is observed.
-
Prepare a spore suspension or use a vegetative mycelial culture to inoculate a seed culture medium.
-
Incubate the seed culture in a shaker at 28°C for 48-72 hours.
-
-
Production Fermentation:
-
Prepare the production medium. A variety of media can be used, often containing a combination of carbohydrates (e.g., fructose, starch), nitrogen sources (e.g., yeast extract, peptone), and mineral salts.[8]
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Conduct the fermentation in a fermenter with controlled parameters:
-
Temperature: 22-28°C[4]
-
pH: Maintain between 6.5 and 7.5.
-
Aeration: Provide adequate aeration to maintain dissolved oxygen levels.
-
Agitation: Use appropriate agitation to ensure homogeneity.
-
-
Monitor the fermentation for milbemycin production over a period of 7-14 days.
-
-
Monitoring Production:
Isolation and Purification Protocol
This protocol outlines the general steps for extracting and purifying milbemycins from the fermentation broth.
-
Separation of Mycelium:
-
Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
-
-
Extraction:
-
Initial Purification:
-
Concentrate the solvent extract under reduced pressure to obtain a crude oily residue.
-
The crude extract can be washed with an aqueous base (e.g., 2% NaOH) to remove acidic impurities.
-
-
Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) to separate the different milbemycin analogues.
-
Monitor the fractions using Thin-Layer Chromatography (TLC) or HPLC.
-
-
Final Purification and Characterization:
-
Combine the fractions containing the desired milbemycin.
-
Further purify by preparative HPLC if necessary.
-
Characterize the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows in the discovery and production of milbemycins.
Figure 1: General workflow for the fermentation of Streptomyces hygroscopicus and the subsequent isolation and purification of milbemycins.
Figure 2: Simplified representation of the terminal biosynthetic pathway of milbemycins in Streptomyces hygroscopicus.[11]
Figure 3: Conceptual diagram illustrating the regulatory influences on milbemycin biosynthesis in Streptomyces.
Conclusion
The discovery of milbemycins from Streptomyces hygroscopicus has had a profound impact on animal health and agriculture. The potent and specific activity of these compounds against a wide array of parasites, coupled with a favorable safety profile, has established them as a cornerstone of modern antiparasitic therapy. This technical guide has provided a comprehensive overview of the key aspects of milbemycin discovery and development, from the initial fermentation and isolation to the quantitative assessment of their biological activity. The detailed protocols and visual representations of the underlying biological and experimental processes are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further research and innovation in the development of this important class of natural products. Continued investigation into the biosynthetic and regulatory pathways of milbemycin production holds the potential for strain improvement and the generation of novel, even more effective, derivatives.
References
- 1. (6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-methylmilbemycin B | C31H44O7 | CID 9828343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of Novel 25-Substituted Milbemycin A4 Derivatives and Their Acaricidal Activity against Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merck.com [merck.com]
- 6. merck.com [merck.com]
- 7. Efficacy against nematode infections and safety of afoxolaner plus milbemycin oxime chewable tablets in domestic dogs under field conditions in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agscientific.com [agscientific.com]
- 9. msd.com [msd.com]
- 10. msd.com [msd.com]
- 11. Synthesis of milbemycins beta9 and beta10 from milbemycins A3 and A4 and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Milbemycin A3 Oxime as a Core Component of Milbemycin Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milbemycin oxime, a broad-spectrum antiparasitic agent, is a semi-synthetic derivative of naturally occurring milbemycins. It is a mixture of two homologous compounds: milbemycin A4 oxime and milbemycin A3 oxime. This technical guide provides an in-depth overview of this compound's role within this critical veterinary drug, detailing its chemical properties, synthesis, mechanism of action, and analytical quantification. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and parasitology.
Introduction
Milbemycins are a class of 16-membered macrocyclic lactones produced by the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus.[1][2] These compounds exhibit potent anthelmintic, insecticidal, and acaricidal activities. Milbemycin oxime is a chemically modified derivative of the fermentation products, milbemycin A3 and A4, developed to enhance its antiparasitic efficacy and safety profile.[3] It is widely used in veterinary medicine for the prevention and treatment of infections caused by heartworms, roundworms, hookworms, and other nematodes and arthropods in companion animals.[4][5]
Milbemycin oxime is formulated as a mixture, with milbemycin A4 oxime being the major component and this compound as the minor, yet significant, constituent. The typical composition is a ratio of not less than 80% milbemycin A4 oxime and not more than 20% this compound.[2][6]
Chemical Structure and Properties
This compound and milbemycin A4 oxime are closely related structurally, differing only by a single methyl group at the C-25 position. This subtle difference in their chemical structures influences their physicochemical properties and pharmacokinetic profiles.
Physicochemical Properties
The molecular formulas and weights of the two components are summarized in the table below.
| Property | This compound | Milbemycin A4 Oxime |
| Molecular Formula | C₃₁H₄₃NO₇ | C₃₂H₄₅NO₇ |
| Molecular Weight | 541.68 g/mol | 555.71 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Solubility | Soluble in methanol, ethanol, acetone, and ethyl acetate; practically insoluble in water. | Soluble in methanol, ethanol, acetone, and ethyl acetate; practically insoluble in water. |
Synthesis of Milbemycin Oxime
The synthesis of milbemycin oxime is a semi-synthetic process that begins with the fermentation of Streptomyces hygroscopicus to produce a mixture of milbemycin A3 and A4. This mixture then undergoes a two-step chemical modification: oxidation followed by oximation.
Experimental Protocol for Synthesis
The following protocol is a generalized representation based on methodologies described in various patents.[7][8]
Step 1: Oxidation of Milbemycin A3/A4 Mixture
-
Dissolve the milbemycin A3 and A4 mixture in a suitable organic solvent, such as dichloromethane.
-
Add a catalyst, for example, a piperidine nitrogen oxygen free radical compound.
-
Introduce an oxidizing agent, such as sodium hypochlorite or iron(III) chloride, to the reaction mixture.
-
Maintain the reaction at a controlled temperature (e.g., -5 to 15°C) for a specified duration (e.g., 0.5 to 4 hours).
-
Upon completion, quench the reaction and extract the resulting milbemycin A3 and A4 ketones.
-
Purify the ketone mixture to remove unreacted starting materials and byproducts.
Step 2: Oximation of Milbemycin Ketones
-
Dissolve the purified milbemycin ketone mixture in a solvent system, such as a mixture of methanol and 1,4-dioxane.
-
Add an oximation agent, typically hydroxylamine hydrochloride.
-
Conduct the reaction at a controlled temperature (e.g., 25-35°C) for an extended period (e.g., 10-16 hours) to ensure complete conversion.
-
After the reaction, extract the crude milbemycin oxime.
-
Purify the crude product through crystallization or chromatographic techniques to obtain the final milbemycin oxime mixture.
Mechanism of Action
Milbemycin oxime exerts its antiparasitic effect by targeting the nervous system of invertebrates. The primary molecular target is the glutamate-gated chloride ion channels (GluCls), which are found in the nerve and muscle cells of nematodes and arthropods.[9][10]
Binding of milbemycin oxime to GluCls potentiates the opening of these channels, leading to an increased influx of chloride ions into the nerve or muscle cell.[11] This influx of negatively charged ions causes hyperpolarization of the cell membrane, making it more difficult for the cell to depolarize and transmit nerve signals. The disruption of neurotransmission results in flaccid paralysis and ultimately, the death of the parasite.[4] Milbemycin oxime may also potentiate the effects of gamma-aminobutyric acid (GABA), another inhibitory neurotransmitter in invertebrates.[12]
Quantitative Data
Composition of Milbemycin Oxime
| Component | Typical Ratio |
| This compound | ≤ 20% |
| Milbemycin A4 Oxime | ≥ 80% |
Note: Some sources may report a ratio of approximately 30:70 for A3:A4 oxime.[13]
Pharmacokinetic Parameters in Dogs
The following table summarizes key pharmacokinetic parameters of this compound and milbemycin A4 oxime in dogs after oral administration.
| Parameter | This compound | Milbemycin A4 Oxime | Reference |
| Tmax (Time to Peak Plasma Concentration) | 1-2 hours | 1-2 hours | [3] |
| t½ (Elimination Half-Life) | 1.6 ± 0.4 days | 3.3 ± 1.4 days | [14] |
| Oral Bioavailability | 80.5% | 65.1% | [14] |
| Volume of Distribution (Vd) | 2.7 ± 0.4 L/kg | 2.6 ± 0.6 L/kg | [14] |
| Systemic Clearance (Cls) | 75 ± 22 mL/h/kg | 41 ± 12 mL/h/kg | [14] |
Analytical Methodologies
Accurate quantification of this compound and milbemycin A4 oxime is crucial for quality control and pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Experimental Protocol for HPLC Analysis
The following is a representative HPLC method for the analysis of milbemycin oxime.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v).[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare standard solutions of milbemycin oxime in the mobile phase at known concentrations.
-
Sample Preparation: Dissolve the sample in the mobile phase. For biological matrices, a prior extraction step (e.g., protein precipitation or solid-phase extraction) is necessary.
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms. The retention times for this compound and milbemycin A4 oxime will be distinct, allowing for their separation and quantification based on peak area.
Experimental Protocol for LC-MS/MS Analysis
For more sensitive and selective quantification, especially in biological matrices, an LC-MS/MS method is preferred.
-
Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: A typical flow rate for LC-MS/MS is in the range of 0.2-0.5 mL/min.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 542.4 → 356.3) and milbemycin A4 oxime (e.g., m/z 556.4 → 370.3).
-
-
Sample Preparation: Perform protein precipitation of plasma samples with acetonitrile, followed by solid-phase extraction for cleanup and concentration.
-
Analysis: Construct a calibration curve using standards of known concentrations and quantify the analytes in the samples by comparing their peak areas to the calibration curve.
Conclusion
This compound, as an integral component of the veterinary drug milbemycin oxime, contributes to its broad-spectrum antiparasitic activity. Understanding its chemical properties, synthesis, and mechanism of action is fundamental for the development of improved antiparasitic agents and for ensuring the quality and efficacy of existing formulations. The detailed experimental protocols for synthesis and analysis provided in this guide offer a valuable resource for researchers and professionals in the field. Further research into the specific contributions of this compound to the overall efficacy and safety profile of milbemycin oxime could lead to the development of next-generation parasiticides with enhanced therapeutic properties.
References
- 1. CN105254644A - Preparation method of milbemycin oxime - Google Patents [patents.google.com]
- 2. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
- 3. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 4. meritresearchjournals.org [meritresearchjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 8. CN106565740A - Method for synthesizing milbemycin oxime compound - Google Patents [patents.google.com]
- 9. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103896961A - Milbemycin oxime compound and preparation method thereof - Google Patents [patents.google.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The intravenous and oral pharmacokinetics of afoxolaner and milbemycin oxime when used as a combination chewable parasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jetir.org [jetir.org]
Methodological & Application
Application Note: Quantitative Analysis of Milbemycin A3 Oxime by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin oxime, a macrocyclic lactone, is a widely used anthelmintic agent in veterinary medicine. It consists of two major homologous components, milbemycin A4 oxime and milbemycin A3 oxime, with the A4 form being the major component (approximately 80%) and the A3 form being the minor component (approximately 20%).[1][2][3] Accurate quantification of these components is crucial for quality control, formulation development, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Principle
The described method separates this compound from milbemycin A4 oxime and other potential impurities using a C18 stationary phase. The mobile phase, a mixture of organic solvents and an aqueous buffer, allows for the differential partitioning of the analytes, leading to their separation. Detection is achieved by monitoring the UV absorbance at a specific wavelength, and quantification is performed by comparing the peak area of the analyte to that of a certified reference standard.
Quantitative Data Summary
The following tables summarize the quantitative parameters of various HPLC methods developed for the analysis of milbemycin oxime. These methods demonstrate good linearity, sensitivity, and precision, making them suitable for routine quality control and research applications.
Table 1: HPLC Method Parameters for Milbemycin Oxime Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| HPLC System | Waters e2695 with 2489 UV detector | Shimadzu with UV detector | Not Specified |
| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)[4] | Supelco Ascentis Express C18 (100 mm x 3.0 mm, 2.7 µm)[5] | HALO C18 (100 mm x 4.6 mm, 2.7 µm)[6][7] |
| Mobile Phase | 14% 0.5 mmol/L Ammonium Acetate Buffer, 86% Acetonitrile[4] | 30% 0.05% Phosphoric Acid in Water, 70% Methanol:Acetonitrile (6:4 v/v)[5] | A: Water:Acetonitrile (60:40 v/v) B: Ethanol:Isopropanol (50:50 v/v)[6] |
| Elution Mode | Isocratic | Isocratic[5] | Gradient[6] |
| Flow Rate | 1.0 mL/min[4] | 0.5 mL/min[5] | 0.5 mL/min[7] |
| Column Temp. | 25 °C[4] | 50 °C[5] | 50 °C[7] |
| Injection Vol. | 20 µL[4] | Not Specified | 6 µL[7] |
| Detection | UV at 249 nm[4] | UV at 244 nm[5] | UV at 240 nm[7] |
Table 2: Method Validation and Performance Data
| Parameter | Method 1 | Method 2 (LC-MS/MS) | Method 3 |
| Linearity Range | 0.1 - 200 µg/mL[4] | 2.5 - 250 ng/mL[1] | 40 - 80 ppm[2] |
| Correlation Coeff. (R²) | 0.999[4] | ≥ 0.998[1] | Not Specified |
| LOD | 0.025 µg/mL[4] | Not Specified | Not Specified |
| LOQ | 0.05 µg/mL[4] | 2.5 ng/mL[1] | Not Specified |
| Precision (%RSD) | < 1.35%[4] | Intraday: 1.69-8.34%, Interday: 4.54-9.98%[1] | Peak Area: 1.14%[2] |
| Accuracy | Not Specified | Intraday: 98.39-105.18%, Interday: 91.78-101.33%[1] | Not Specified |
| Recovery | Not Specified | 96.91 - 100.62%[1] | Not Specified |
Experimental Protocol
This protocol provides a detailed methodology for the quantification of this compound in a bulk drug substance or pharmaceutical formulation.
Materials and Reagents
-
Milbemycin Oxime Reference Standard (containing both A3 and A4 oximes, with certified purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Phosphoric Acid (analytical grade)
-
Water (HPLC grade or ultrapure)
-
Sample of milbemycin oxime to be analyzed
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, pump, autosampler, and column oven.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringes and syringe filters (0.45 µm).
-
Sonicator.
Chromatographic Conditions (Based on Method 1)
-
Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)[4]
-
Mobile Phase: A mixture of 14% 0.5 mmol/L ammonium acetate buffer and 86% acetonitrile.[4]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 25 °C[4]
-
Injection Volume: 20 µL[4]
-
Detection Wavelength: 249 nm[4]
Preparation of Solutions
-
Ammonium Acetate Buffer (0.5 mmol/L): Accurately weigh and dissolve the appropriate amount of ammonium acetate in HPLC grade water to prepare the desired concentration.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the ammonium acetate buffer and acetonitrile in the specified ratio (14:86 v/v).[4] Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
-
Standard Stock Solution: Accurately weigh a suitable amount of Milbemycin Oxime Reference Standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Standard Solutions for Calibration Curve: Prepare a series of standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.1, 1, 10, 50, 100, 200 µg/mL).[4]
-
Sample Solution: Accurately weigh a sample containing milbemycin oxime and dissolve it in the mobile phase to obtain a final concentration within the calibration range. For solid dosage forms, it may be necessary to grind the tablets into a fine powder before extraction with the mobile phase. Sonicate the solution to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution multiple times (e.g., n=5). The system is deemed suitable for analysis if the relative standard deviation (%RSD) of the peak areas and retention times are within acceptable limits (typically ≤ 2%).
Analysis
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
The retention time for this compound is expected to be shorter than that of milbemycin A4 oxime.
Data Processing and Calculation
-
Integrate the peak areas of this compound in the chromatograms of the standard and sample solutions.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standard solutions.
-
Determine the concentration of this compound in the sample solutions using the linear regression equation of the calibration curve.
-
Calculate the final amount of this compound in the original sample, taking into account the initial sample weight and dilution factors.
Experimental Workflow and Logical Relationships
Caption: Workflow for HPLC quantification of this compound.
Signaling Pathways and Logical Relationships
The analytical process follows a logical progression from preparation to analysis and finally to data interpretation. The following diagram illustrates the relationship between the key stages of the HPLC method.
Caption: Logical flow of the HPLC analytical method.
References
- 1. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Reversed-Phase HPLC Method by Applying a Scientific Approach and Strategies to Achieve Challenging Separation of Impurity Peaks in Typical Commercial Bulk Batches of Milbemycin Oxime Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Milbemycin A3 Oxime in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of milbemycin A3 oxime in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation method for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved via electrospray ionization in positive ion mode with Multiple Reaction Monitoring (MRM), ensuring high selectivity and accuracy. This method is suitable for pharmacokinetic studies and routine drug monitoring of this compound in a research or drug development setting.
Introduction
Milbemycin oxime, a mixture of milbemycin A3 and A4 oximes, is a broad-spectrum antiparasitic agent effective against nematodes and arthropods.[1] It is a macrocyclic lactone derived from the fermentation of Streptomyces hygroscopicus var. aureolaccrimosus. The primary components are milbemycin A4 oxime (approximately 80%) and this compound (approximately 20%).[2] Accurate determination of milbemycin concentrations in plasma is crucial for pharmacokinetic and toxicokinetic assessments. This document provides a detailed protocol for the analysis of this compound in plasma using LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Moxidectin or a stable isotope-labeled analog
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Control plasma (e.g., human, dog, cat)
Sample Preparation
A protein precipitation method is utilized for the extraction of this compound from plasma samples.[2][3][4]
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 200 µL of plasma, add 800 µL of acetonitrile containing the internal standard.[2]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Alternatively, a Solid-Phase Extraction (SPE) method can be employed for cleaner extracts.
-
Precipitate proteins in the plasma sample with acetonitrile and sodium chloride.
-
Dilute the sample with methanol and water.
-
Load the sample onto a C18 SPE cartridge.
-
Wash the cartridge with a methanol/water mixture.
-
Elute the analyte with methanol.
-
Evaporate the eluate and reconstitute in the mobile phase.
Liquid Chromatography
-
Column: Waters C18 packed column (e.g., 3.5 µm particle size; 3 x 100 mm) with a C18 guard column.[5]
-
Mobile Phase A: 0.1% Formic acid in water or 5 mM Ammonium Acetate.[3][4][5]
-
Flow Rate: 0.25 - 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution: A typical gradient starts with a higher percentage of aqueous phase and ramps up to a high percentage of organic phase to elute the analyte.
Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI), Positive mode.[2]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): 542.2 for [M+H]⁺.[2]
-
Product Ion (m/z): 153.1.[2]
-
Collision Energy and other MS parameters: Should be optimized for the specific instrument used.
Data Presentation
Table 1: LC-MS/MS Method Parameters for this compound
| Parameter | Value |
| LC System | UPLC or HPLC system |
| Column | C18, 3.5 µm, 3 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 542.2 |
| Product Ion (m/z) | 153.1 |
Table 2: Method Validation Summary for Milbemycin Oxime Analysis in Plasma[3][4][5]
| Parameter | Result |
| Linearity Range | 2.5 - 250 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL |
| Intra-day Precision (CV%) | < 15% |
| Inter-day Precision (CV%) | < 15% |
| Accuracy (%) | 85 - 115% |
| Extraction Recovery (%) | 96.91 - 100.62% |
| Short-Term Stability (6h, RT) | Stable |
| Autosampler Stability (26h, 4°C) | Stable |
| Freeze-Thaw Stability (3 cycles) | Stable |
| Long-Term Stability (60 days, -20°C) | Stable |
Visualizations
Caption: Workflow for Plasma Sample Preparation and LC-MS/MS Analysis.
References
- 1. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 2. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. An LC-MS method for determination of milbemycin oxime in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Protocols for In Vivo Studies of Milbemycin A3 Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A3 oxime is a macrocyclic lactone with potent anthelmintic, insecticidal, and acaricidal properties. It is a derivative of milbemycin, a fermentation product of Streptomyces hygroscopicus aureolacrimosus. This document provides detailed application notes and experimental protocols for conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.
Mechanism of Action
This compound's primary mechanism of action involves the potentiation of glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.[1] This leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis and death of the parasite.[1][2] It is also thought to have an effect on gamma-aminobutyric acid (GABA)-gated chloride channels.[1][2]
Efficacy Studies
Efficacy studies are crucial to determine the effectiveness of this compound against specific parasites at various life stages.
Table 1: Summary of Reported Efficacy of Milbemycin Oxime in Dogs
| Parasite Species | Life Stage | Dosage (mg/kg) | Efficacy (%) | Reference |
| Ancylostoma caninum | Mature | 0.50 | 95 | [3][4] |
| Mature | 0.75 | 99 | [3][4] | |
| Immature (L4) | 0.75 | 98.92 - 99.25 | [5] | |
| Immature Adult | 0.75 | 97.77 - 98.58 | [5] | |
| Toxocara canis | Immature (L4) | 0.75 | 100 | [5] |
| Immature Adult | 0.75 | 96.15 | [5] | |
| Trichuris vulpis | Mature | 0.55 - 0.86 | 97 | [4] |
| Dirofilaria immitis | Infective L3 | 0.5 | 100 (preventive) | [3] |
Experimental Protocol: Efficacy Against Ancylostoma caninum in Dogs
This protocol is designed as a controlled study to evaluate the efficacy of a test formulation of this compound against induced infections of Ancylostoma caninum in dogs.
1. Animal Model:
-
Species: Dog (Canis lupus familiaris)
-
Breed: Beagle
-
Age: 16 to 26 weeks old
-
Health Status: Clinically healthy, helminth-naive, and confirmed negative for parasitic infections by fecal examination.
-
Housing: Housed individually in a controlled environment to prevent cross-contamination.
2. Experimental Design:
-
A minimum of 16 dogs should be randomly allocated into two groups (treated and control), with 8 dogs per group.
-
Group 1 (Treated): Receives the this compound test formulation.
-
Group 2 (Control): Receives a placebo.
3. Infection Procedure:
-
Parasite: Ancylostoma caninum, third-stage larvae (L3).
-
Inoculation: Each dog is experimentally infected with approximately 500 infective L3 larvae via oral gavage.
-
The patency of the infection should be confirmed by fecal egg counts approximately 21 days post-infection.
4. Treatment Administration:
-
Dosage: A single oral dose of this compound (e.g., 0.5 mg/kg body weight).
-
Administration: The test article is administered orally. Food should be provided within 30 minutes of dosing to maximize absorption.
5. Outcome Measures:
-
Fecal Egg Counts: Fecal samples are collected before treatment and at specified intervals post-treatment (e.g., days 7, 14, and 21) to determine the reduction in egg shedding.
-
Worm Burden: On day 21 post-treatment, all dogs are humanely euthanized for necropsy. The entire gastrointestinal tract is collected, and adult worms are recovered, identified, and counted.
6. Efficacy Calculation: The percentage efficacy is calculated using the following formula: Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
Workflow for a canine efficacy study against Ancylostoma caninum.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Table 2: Pharmacokinetic Parameters of Milbemycin Oxime in Dogs
| Parameter | This compound | Milbemycin A4 Oxime | Reference |
| Tmax (hours) | 1-2 | 1-2 | [2][6] |
| T1/2 (days) | 1.6 ± 0.4 | 3.3 ± 1.4 | [2][6] |
| Oral Bioavailability (%) | 80.5 | 65.1 | [2][6] |
| Volume of Distribution (Vd) (L/kg) | 2.7 ± 0.4 | 2.6 ± 0.6 | [2][6] |
| Systemic Clearance (Cls) (mL/h/kg) | 75 ± 22 | 41 ± 12 | [2][6] |
Experimental Protocol: Pharmacokinetic Study in Dogs
This protocol outlines a single-dose pharmacokinetic study of an oral formulation of this compound in dogs.
1. Animal Model:
-
Species: Dog (Canis lupus familiaris)
-
Breed: Beagle
-
Number: A minimum of 6 healthy adult dogs (3 male, 3 female).
-
Health Status: Clinically healthy, confirmed by physical examination and baseline bloodwork.
2. Study Design:
-
A single-dose, one-period study.
-
Animals should be fasted overnight prior to dosing.
3. Drug Administration:
-
Dosage: A single oral dose of this compound (e.g., 0.5 mg/kg body weight).
-
Administration: The test formulation is administered orally. Food is provided approximately 4 hours post-dosing.
4. Blood Sampling:
-
Blood samples (approximately 2-3 mL) are collected via the jugular or cephalic vein into EDTA tubes at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, and 240 hours post-dose.
-
Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
5. Bioanalytical Method:
-
Method: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for quantifying this compound in plasma.
-
Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) or liquid-liquid extraction to remove proteins and other interfering substances.
-
Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to relevant guidelines.
6. Pharmacokinetic Analysis:
-
Non-compartmental analysis is used to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, T1/2, Vd, and Cls.
Workflow for a canine pharmacokinetic study.
Toxicology Studies
Toxicology studies are performed to evaluate the safety profile of this compound.
Table 3: Toxicological Data for Milbemycin Oxime
| Study Type | Species | Route | Key Findings | Reference |
| Acute Toxicity (LD50) | Mouse | Oral | Male: 1832 mg/kg, Female: 727 mg/kg | [3] |
| High-Dose Tolerance | Dog (Collie) | Oral | Mild depression and ataxia at 10 mg/kg. | [7] |
| 14-Week Oral Study | Monkey | Oral | NOAEL: 1.0 mg/kg/day. Emesis at 2.0 mg/kg/day. | [8] |
| Chronic Oral Toxicity | Dog | Oral | NOAEL: 0.25 mg/kg/day. Weight loss, tremors, mydriasis at higher doses. | [8] |
NOAEL: No-Observed-Adverse-Effect-Level
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rats (Modified from OECD 407)
This protocol describes a 28-day study to assess the potential toxicity of this compound when administered orally to rats.
1. Animal Model:
-
Species: Rat (Rattus norvegicus)
-
Strain: Sprague-Dawley or Wistar
-
Age: Young adults (approximately 6-8 weeks old)
-
Health Status: Clinically healthy.
2. Experimental Design:
-
A minimum of 4 groups, with 10 animals per sex per group.
-
Group 1 (Control): Vehicle only.
-
Group 2 (Low Dose): e.g., 1 mg/kg/day
-
Group 3 (Mid Dose): e.g., 5 mg/kg/day
-
Group 4 (High Dose): e.g., 25 mg/kg/day
-
A satellite group for recovery assessment may be included for the control and high-dose groups.
3. Administration of Test Substance:
-
Route: Oral gavage.
-
Frequency: Daily for 28 consecutive days.
-
Vehicle: An appropriate vehicle in which this compound is stable and soluble (e.g., corn oil).
4. Observations:
-
Mortality and Morbidity: Checked twice daily.
-
Clinical Signs: Detailed clinical observations are performed daily. This includes changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity.
-
Body Weight: Recorded weekly.
-
Food and Water Consumption: Measured weekly.
5. Clinical Pathology:
-
At the end of the 28-day period, blood samples are collected for hematology and clinical chemistry analysis.
-
Urine samples are collected for urinalysis.
6. Pathology:
-
All animals are subjected to a full gross necropsy.
-
Organ weights (e.g., liver, kidneys, spleen, brain, heart, testes, ovaries) are recorded.
-
A comprehensive list of tissues from all animals in the control and high-dose groups are preserved for histopathological examination.
7. Data Analysis:
-
Statistical analysis is performed to compare the treated groups with the control group for all quantitative data.
Workflow for a 28-day repeated dose oral toxicity study in rats.
Signaling Pathway
Proposed mechanism of action of this compound in parasites.
References
- 1. Statistical approach to measure the efficacy of anthelmintic treatment on horse farms | Parasitology | Cambridge Core [cambridge.org]
- 2. oecd.org [oecd.org]
- 3. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 4. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101915818B - LC-MS/MS method for determining milbemycin oxime content of animal plasma - Google Patents [patents.google.com]
- 6. oecd.org [oecd.org]
- 7. academic.oup.com [academic.oup.com]
- 8. catalog.labcorp.com [catalog.labcorp.com]
Application Notes and Protocols for Milbemycin Oxime in Veterinary Parasitology
Introduction
Milbemycin oxime is a broad-spectrum macrocyclic lactone antiparasitic agent widely used in veterinary medicine.[1] It is a fermentation product of Streptomyces hygroscopicus aureolacrimosus.[1] Commercially, milbemycin oxime is typically a mixture of milbemycin A3 and A4 oximes.[2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of milbemycin oxime for the control of various parasites in companion animals.
Mechanism of Action
Milbemycin oxime exerts its antiparasitic effect by targeting the nervous system of invertebrates.[4] It binds to glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of parasites.[1][5][6][7] This binding increases the permeability of the cell membrane to chloride ions, leading to an influx of these ions.[5][6] The increased chloride influx causes hyperpolarization of the nerve cells, which blocks signal transmission, resulting in flaccid paralysis and eventual death of the parasite.[1][5][6][7] Additionally, it is suggested that milbemycin oxime may enhance the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), further disrupting nerve signal transmission.[5][6]
Quantitative Data on Efficacy and Pharmacokinetics
The following tables summarize the efficacy of milbemycin oxime against various parasites in dogs and cats, as well as its pharmacokinetic properties.
Table 1: Efficacy of Milbemycin Oxime in Dogs
| Parasite | Species | Dosage | Efficacy | Citation(s) |
| Heartworm (larvae) | Dirofilaria immitis | 0.25 mg/kg (single dose) | 100% prevention | [8] |
| Heartworm (larvae) | Dirofilaria immitis | 0.5 mg/kg (monthly) | 100% prevention | [9][10] |
| Hookworm | Ancylostoma caninum | 0.5 mg/kg | 95% reduction | [2] |
| Whipworm | Trichuris vulpis | 1.0 mg/kg | 96.8% reduction | [2] |
| Sarcoptic Mange | Sarcoptes scabiei | 2.0 mg/kg (weekly for 3 weeks) | 100% reduction in mite counts | [11] |
| Demodectic Mange | Demodex canis | 0.5-1.6 mg/kg (daily) | 85% cure rate | [12] |
| Nasal Mite | Pneumonyssoides caninum | 0.5-1.0 mg/kg (weekly for 3 weeks) | Resolution of clinical signs in 97% of dogs | [13] |
Table 2: Efficacy of Milbemycin Oxime in Cats
| Parasite | Species | Dosage | Efficacy | Citation(s) |
| Heartworm (larvae) | Dirofilaria immitis | ≥ 2.0 mg/kg (single dose) | 100% prevention | [14][15] |
| Hookworm (L4 larvae) | Ancylostoma tubaeforme | 2.6 mg/kg (mean) | 94.7% reduction | [16] |
| Hookworm (adult) | Ancylostoma tubaeforme | 2.3 mg/kg (mean) | 99.2% reduction | [16] |
| Roundworm (L4 larvae) | Toxocara cati | ≥ 2.0 mg/kg (single dose) | 96.53% reduction | [17] |
| Roundworm (adult) | Toxocara cati | ≥ 2.0 mg/kg (single dose) | 95.90% reduction | [17] |
Note: In many feline formulations, milbemycin oxime is combined with praziquantel for broader spectrum control, including cestodes.[14][17][18]
Table 3: Pharmacokinetic Parameters of Milbemycin Oxime
| Species | Formulation | Tmax (hours) | Cmax (µg/mL) | Half-life (t1/2) (days/hours) | Bioavailability (%) | Citation(s) |
| Dog (Beagle) | Oral (with afoxolaner) | 1-2 | - | 1.6 days | A3: 80.5%, A4: 65.1% | [6] |
| Dog (Pekingese) | Oral Tablet | 2.47 ± 1.90 | 0.33 ± 0.07 | 15.73 ± 11.09 h | 51.44% ± 21.76% | [2] |
| Dog (Pekingese) | Oral Nanoemulsion | 0.33 ± 0.13 | 8.87 ± 1.88 | - | 99.26% ± 12.14% | [2] |
| Cat | Oral | ~2 | - | ~13 ± 9 hours | - | [7] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Against Heartworm (Dirofilaria immitis) Larvae in Dogs
This protocol is a generalized representation based on methodologies described in cited literature.[8][9][19][20]
-
Animal Selection: Use purpose-bred, heartworm-naive dogs (e.g., Beagles) of a specified age and weight range. Acclimatize animals to the study conditions for at least 7 days.
-
Infection: Subcutaneously inoculate each dog with 50-100 infective third-stage (L3) larvae of D. immitis. Day of inoculation is designated as Day 0.
-
Group Allocation: Randomly allocate dogs to treatment and control groups. A typical study may include a placebo control group and one or more groups treated with milbemycin oxime at different dosages or at different times post-infection.
-
Treatment Administration: Administer milbemycin oxime orally at the specified dose (e.g., 0.5 mg/kg). For prophylactic studies, treatment is typically administered on Day 30 or Day 45 post-infection.[9]
-
Necropsy and Worm Recovery: Euthanize all dogs at a predetermined time point (e.g., 6 months post-infection) to allow for the development of adult worms in the control group.[8] Perform a detailed necropsy, focusing on the heart and pulmonary arteries, to recover and count all adult D. immitis.
-
Data Analysis: Calculate the percent efficacy using the formula: Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the reduction in worm counts.
Protocol 2: In Vivo Efficacy Against Sarcoptic Mange (Sarcoptes scabiei) in Dogs
This protocol is a generalized representation based on methodologies for evaluating acaricidal efficacy.[11]
-
Animal Selection: Select dogs with naturally acquired, active infestations of Sarcoptes scabiei, confirmed by the presence of mites or eggs in skin scrapings.
-
Group Allocation: Randomly assign dogs to a treatment group (milbemycin oxime) and a vehicle-treated control group.
-
Pre-Treatment Assessment (Day -1): Perform deep skin scrapings from multiple affected areas on each dog to establish baseline mite counts. Record and score clinical signs of mange (e.g., pruritus, alopecia, crusting).
-
Treatment Administration: On Days 0, 7, and 14, administer the appropriate oral dose of milbemycin oxime (e.g., 2.0 mg/kg) or the vehicle control.[11]
-
Post-Treatment Assessment: Repeat skin scrapings and clinical assessments on specified days (e.g., Days 14, 28, 42, and 56).[11] Mites are recovered, identified, and counted to determine viability.
-
Data Analysis: Compare the geometric mean mite counts between the treated and control groups at each assessment point. A cure is typically defined as the absence of viable mites in skin scrapings and a significant resolution of clinical signs.[11]
Protocol 3: Pharmacokinetic (PK) Study in Dogs
This protocol is a generalized representation based on standard PK study designs.[2][3][21]
-
Animal Selection: Use a cohort of healthy dogs (e.g., Pekingese or Beagles) of a defined age and weight. Ensure animals are fasted overnight before drug administration.
-
Study Design: A crossover design is often employed, where each dog receives both an intravenous (IV) dose (for determining absolute bioavailability) and an oral (PO) dose of milbemycin oxime, with a sufficient washout period between treatments.
-
Drug Administration:
-
IV: Administer a precise dose of milbemycin oxime solution via a catheter in a suitable vein (e.g., cephalic).
-
PO: Administer a single oral dose of the test formulation (e.g., tablet or nanoemulsion).
-
-
Blood Sampling: Collect whole blood samples (e.g., from the jugular vein) into heparinized tubes at multiple time points pre-dose and post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96 hours).
-
Sample Processing and Analysis: Centrifuge blood samples to separate plasma. Store plasma at -20°C or below until analysis. Quantify the concentration of milbemycin oxime (A3 and A4 components) in plasma using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[21]
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key PK parameters from the plasma concentration-time data, including Cmax, Tmax, AUC (Area Under the Curve), elimination half-life (t1/2), and bioavailability (F%).
References
- 1. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of Milbemycin Oxime in Pekingese Dogs after Single Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. galaxcommerce.com.br [galaxcommerce.com.br]
- 4. nbinno.com [nbinno.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 7. Pharmacological particulars - Milbemax Tablets for Cats and Kittens [noahcompendium.co.uk]
- 8. Prophylactic effect of milbemycin oxime against Dirofilaria immitis infection in dogs: optimum dose and administration time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Field study to investigate the effectiveness and safety of a novel orally administered combination drug product containing milbemycin oxime and lotilaner (Credelio® Plus) for the prevention of heartworm disease (Dirofilaria immitis) in client-owned dogs in the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICI Journals Master List [journals.indexcopernicus.com]
- 12. Efficacy of milbemycin oxime in the treatment of canine generalized demodicosis: a retrospective study of 99 dogs (1995-2000) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical efficacy of milbemycin oxime in the treatment of nasal mite infection in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 15. Efficacy of a single milbemycin oxime administration in combination with praziquantel against experimentally induced heartworm (Dirofilaria immitis) infection in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Efficacy of a milbemycin oxime-praziquantel combination product against adult and immature stages of Toxocara cati in cats and kittens after induced infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy of a single dose of milbemycin oxime/praziquantel combination tablets, Milpro®, against adult Echinococcus multilocularis in dogs and both adult and immature E. multilocularis in young cats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. avmajournals.avma.org [avmajournals.avma.org]
- 20. Prophylactic efficacy of milbemycin oxime against multiple infection of dogs with Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Analytical Standard for Milbemycin A3 Oxime
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the analysis of the milbemycin A3 oxime analytical standard. The information is intended to support analytical method development, validation, quality control, and research applications.
Physicochemical Properties and Handling
This compound is one of the two major components of the broad-spectrum antiparasitic agent milbemycin oxime, with the other being milbemycin A4 oxime.[1] The analytical standard is a high-purity reference material essential for accurate quantification and identification.
Table 1: Physicochemical Data for this compound Analytical Standard [2][3][4]
| Parameter | Value |
| Chemical Name | (1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-24-hydroxy-21-(hydroxyimino)-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
| CAS Number | 114177-14-9 |
| Molecular Formula | C₃₁H₄₃NO₇ |
| Molecular Weight | 541.69 g/mol |
| Appearance | White or light yellow powder |
| Purity | Typically >95% |
| Solubility | Very soluble in anhydrous ethanol and ethyl acetate. Soluble in methanol and DMF. Sparingly soluble in DMSO.[4] |
| Storage | Store at -20°C |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary technique for the identification, quantification, and purity assessment of this compound.
Experimental Protocol for HPLC Analysis
This protocol is a composite based on validated methods for the analysis of milbemycin oxime.[5][6][7]
2.1.1. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
Volumetric flasks and pipettes
-
HPLC vials
2.1.2. Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of this compound Reference Standard and dissolve it in a known volume of methanol or acetonitrile in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.1 - 200 µg/mL).[7]
2.1.3. Sample Preparation For drug substance analysis, prepare a solution of the sample in the mobile phase at a concentration similar to the working standard. For formulated products, an extraction step may be necessary.
2.1.4. Chromatographic Conditions
Table 2: HPLC Method Parameters
| Parameter | Method 1 (Isocratic)[5] | Method 2 (Gradient)[6] |
| Column | Supelco Ascentis Express C18 (100 mm × 3.0 mm, 2.7 µm) | HALO® C18 (100 mm × 4.6 mm, 2.7 µm) |
| Mobile Phase A | 0.05% Phosphoric acid in water | Water/Acetonitrile/Perchloric acid (70:30:0.06, v/v/v) |
| Mobile Phase B | Methanol/Acetonitrile (6:4, v/v) | Isopropanol/Methanol/1,4-Dioxane/Perchloric acid (50:45:5:0.06, v/v/v/v) |
| Elution | Isocratic: 30% A, 70% B | Gradient elution (specific gradient profile to be optimized) |
| Flow Rate | 0.5 mL/min | 0.5 mL/min |
| Column Temperature | 50°C | 50°C |
| Detection Wavelength | 244 nm | 240 nm |
| Injection Volume | To be optimized (e.g., 10 µL) | 6 µL |
2.1.5. Data Analysis
-
Identify the this compound peak based on the retention time of the reference standard.
-
Quantify the analyte using a calibration curve generated from the peak areas of the working standard solutions.
-
Assess purity by calculating the percentage of the main peak area relative to the total peak area.
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound, particularly in complex matrices such as plasma.
Experimental Protocol for LC-MS/MS Analysis
This protocol is based on a method for the simultaneous quantification of milbemycin oxime and other compounds in cat plasma.[1]
3.1.1. Materials and Reagents
-
This compound Reference Standard
-
Internal Standard (IS), e.g., Moxidectin
-
Acetonitrile (MS grade)
-
Formic acid (MS grade)
-
Water (MS grade)
-
Plasma (for matrix-matched standards and quality controls)
3.1.2. Preparation of Stock and Working Solutions
-
Stock Solutions (e.g., 1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in acetonitrile.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in acetonitrile to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard in acetonitrile at a fixed concentration.
3.1.3. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma, add 800 µL of acetonitrile containing the internal standard.[1]
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.[1]
-
Transfer 500 µL of the supernatant to a new tube and add 500 µL of ultrapure water.[1]
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
3.1.4. LC-MS/MS Conditions
Table 3: LC-MS/MS Method Parameters [1]
| Parameter | Value |
| LC System | High-performance liquid chromatography system |
| Column | C18 column (specific dimensions to be optimized) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient elution |
| Flow Rate | To be optimized |
| Column Temperature | To be optimized |
| Injection Volume | To be optimized |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 542.2 [M+H]⁺ |
| Product Ion (m/z) | 153.1 |
| Collision Energy | To be optimized |
3.1.5. Data Analysis
-
Monitor the specified precursor-to-product ion transitions.
-
Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
LC-MS/MS Workflow Diagramdot
References
- 1. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS No- 114177-14-9 | Simson Pharma Limited [simsonpharma.com]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. toku-e.com [toku-e.com]
- 5. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assay Development for Milbemycin A3 Oxime: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A3 oxime is a macrocyclic lactone with potent anthelmintic and insecticidal properties. It is a semi-synthetic derivative of milbemycin A3 and a minor component of the veterinary drug milbemycin oxime.[1] The primary mechanism of action for this compound, similar to other milbemycins and avermectins, is the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates.[1][2] This leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and ultimately, flaccid paralysis and death of the parasite.[1][3] In mammals, these compounds primarily interact with GABA-gated chloride channels, but with a much lower affinity, which contributes to their selective toxicity.[4]
The development of robust in vitro assays is crucial for the screening and characterization of new anthelmintic compounds, for monitoring drug resistance, and for elucidating mechanisms of action. This document provides detailed application notes and protocols for a suite of in vitro assays relevant to the evaluation of this compound.
Signaling Pathway of this compound in Invertebrates
The primary target of this compound is the glutamate-gated chloride channel found in the nerve and muscle cells of invertebrates.
References
- 1. toku-e.com [toku-e.com]
- 2. This compound | CAS#:114177-14-9 | Chemsrc [chemsrc.com]
- 3. A comparison of the effects of ivermectin and moxidectin on the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Glutamate-Gated Chloride Channels with Milbemycin A3 Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A3 oxime is a potent macrocyclic lactone that serves as a valuable tool for investigating the function and pharmacology of glutamate-gated chloride channels (GluCls). These channels, exclusive to invertebrates, are critical components of their nervous and muscular systems, making them a key target for anthelmintic and insecticidal drugs.[1][2] this compound, a derivative of milbemycin A3, acts as a positive allosteric modulator and direct opener of GluCls.[3] This activity leads to an irreversible opening of the chloride channels, causing hyperpolarization of the cell membrane, which results in paralysis and death of the invertebrate.[3]
These application notes provide a comprehensive overview of the use of this compound in studying GluCls, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experimental procedures.
Mechanism of Action
Glutamate-gated chloride channels are ligand-gated ion channels that are activated by the neurotransmitter glutamate. In invertebrates, these channels play a crucial role in inhibitory neurotransmission.[4] The binding of glutamate to GluCls triggers the opening of a transmembrane pore, allowing chloride ions (Cl-) to flow into the cell. This influx of negatively charged ions hyperpolarizes the cell membrane, making it more difficult for the neuron or muscle cell to fire an action potential, thus inhibiting its activity.
This compound exerts its effect by binding to a distinct allosteric site on the GluCl protein, separate from the glutamate-binding site.[5][6] This binding event potentiates the effect of glutamate and can also directly gate the channel in the absence of glutamate. The interaction of this compound with the channel stabilizes an open conformation, leading to a persistent and essentially irreversible influx of chloride ions.[3] This sustained hyperpolarization effectively silences the neuron or muscle cell, leading to paralysis of the organism.[3]
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the known effects of the closely related and widely studied macrocyclic lactone, ivermectin, on various glutamate-gated chloride channels. This data can serve as a valuable reference point for designing experiments with this compound, which is expected to have a similar mechanism of action. It is important to note that the commercial veterinary drug, Milbemycin oxime, is a mixture of milbemycin A4 and A3 oximes.
| Ligand | Channel Subtype | Organism | Experimental System | Parameter | Value | Reference |
| L-Glutamate | GluClα3B | Haemonchus contortus | Xenopus oocytes | EC50 | 27.6 ± 2.7 µM | [7][8] |
| L-Glutamate | GluCl | Caenorhabditis elegans | Xenopus oocytes | EC50 | 2.2 ± 0.12 mM | [7][8] |
| Ivermectin | GluClα3B | Haemonchus contortus | Xenopus oocytes | EC50 | ~0.1 ± 1.0 nM | [7][8] |
| [3H]Ivermectin | GluClα3B | Haemonchus contortus | Radioligand Binding | Kd | 0.35 ± 0.1 nM | [7][8] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol describes the functional characterization of GluCls expressed in Xenopus laevis oocytes and the modulatory effects of this compound.
a. cRNA Preparation and Oocyte Injection
-
GluCl Subunit cRNA: Obtain cRNA for the desired GluCl subunit (e.g., C. elegans GLC-1 or H. contortus Hco-GluClα3B). cRNA can be synthesized in vitro from linearized plasmid DNA using a commercially available transcription kit.
-
Oocyte Preparation: Harvest stage V-VI oocytes from a female Xenopus laevis. Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in OR2 solution) for 60-90 minutes with gentle agitation.[9]
-
cRNA Injection: Inject each oocyte with 50 nL of the GluCl cRNA solution (typically 10-50 ng/µL) using a Nanoject injector.[9]
-
Incubation: Incubate the injected oocytes at 16-18°C for 2-5 days in ND96 buffer supplemented with antibiotics to allow for channel expression.[9]
b. Electrophysiological Recording
-
Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4.
-
Drug Solutions: Prepare stock solutions of L-glutamate and this compound in an appropriate solvent (e.g., DMSO) and dilute to the final desired concentrations in the recording solution. The final DMSO concentration should not exceed 0.1%.
-
-
Recording Setup:
-
Place an oocyte in a recording chamber continuously perfused with the recording solution.
-
Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
Use a two-electrode voltage clamp amplifier to clamp the oocyte membrane potential at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Record whole-cell currents using appropriate data acquisition software.
-
Apply L-glutamate at various concentrations to determine the baseline channel activity and dose-response relationship.
-
To test the effect of this compound, pre-apply the compound for a defined period (e.g., 1-5 minutes) before co-application with glutamate, or apply it directly to assess its ability to gate the channel.
-
Wash the oocyte thoroughly with the recording solution between drug applications.
-
c. Data Analysis
-
Measure the peak current amplitude in response to agonist application.
-
Construct dose-response curves by plotting the normalized current response against the logarithm of the agonist concentration.
-
Fit the data to the Hill equation to determine the EC₅₀ (half-maximal effective concentration) and Hill coefficient.
Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity of this compound for GluCls using [³H]ivermectin as the radioligand.
a. Membrane Preparation
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or CHO cells) and transfect them with a plasmid encoding the desired GluCl subunit.
-
Membrane Isolation: Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes).
-
Protein Quantification: Resuspend the membrane pellet in a suitable buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay). Store the membrane preparations at -80°C.[10]
b. Competition Binding Assay
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Reaction Setup:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation (typically 20-50 µg of protein).
-
[³H]ivermectin at a fixed concentration (typically at or below its Kd value, e.g., 0.5 nM).
-
Increasing concentrations of unlabeled this compound (e.g., from 1 pM to 10 µM).
-
For determining non-specific binding, add a high concentration of unlabeled ivermectin (e.g., 10 µM) instead of this compound.
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly separate the bound and free radioligand by filtering the reaction mixture through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[11]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
c. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition binding model to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Signaling pathway of a glutamate-gated chloride channel.
Caption: Experimental workflow for two-electrode voltage clamp.
Caption: Workflow for a radioligand competition binding assay.
References
- 1. Glutamate-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 3. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An ivermectin-sensitive glutamate-gated chloride channel from the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological Studies in Xenopus Oocytes for the Opening of Escherichia coli SecA-Dependent Protein-Conducting Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of Milbemycin A3 Oxime Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A3 oxime is a semi-synthetic macrocyclic lactone, belonging to the milbemycin family of antiparasitic agents.[1][2] It is a component of the more commonly used milbemycin oxime, which is a mixture of this compound and milbemycin A4 oxime.[3] this compound, like other milbemycins, exerts its antiparasitic effect by acting on glutamate-gated chloride channels in invertebrates, leading to hyperpolarization of neuronal and muscle cells, resulting in paralysis and death of the parasite.[1][2][4] Due to its potent and specific mechanism of action, this compound is a valuable tool in parasitology research and drug development.
This document provides detailed protocols for the preparation of this compound stock solutions for use in research and laboratory settings. Adherence to these guidelines will help ensure the stability, solubility, and accurate concentration of the compound in your experiments.
Data Presentation: Solubility and Stability
This compound is characterized by its solubility in various organic solvents and poor solubility in aqueous solutions.[1][2] The following table summarizes the available quantitative and qualitative data for milbemycin oxime, which is largely applicable to this compound.
| Parameter | Solvent/Condition | Value/Observation | Citations |
| Solubility | Dimethyl Sulfoxide (DMSO) | Soluble, ≥ 100 mg/mL | [5] |
| Sparingly soluble | [6] | ||
| Approx. 15 mg/mL | [7] | ||
| Ethanol | Soluble, Approx. 20 mg/mL | [7] | |
| Very soluble in anhydrous ethanol | [6] | ||
| Methanol | Soluble | [1][8] | |
| Dimethylformamide (DMF) | Soluble, Approx. 15 mg/mL | [1][7][8] | |
| Ethyl Acetate | Very soluble | [6] | |
| Water | Poor solubility, < 0.1 mg/mL | [1][5] | |
| 1:2 solution of Ethanol:PBS (pH 7.2) | Approx. 0.3 mg/mL | [7] | |
| Storage & Stability | Solid (Lyophilized Powder) | ≥ 4 years at -20°C | [7] |
| 12 months at -20°C | [8] | ||
| In Organic Solvent (e.g., DMSO) | 2 years at -80°C | [5][9] | |
| 1 year at -20°C | [5][9] | ||
| Aqueous Solution | Not recommended for storage more than one day | [7] |
Note: Most detailed quantitative solubility and stability data are for "milbemycin oxime," a mixture containing this compound. The properties of this compound are expected to be very similar.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, which can be stored for an extended period and used for subsequent dilutions.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Tare a sterile vial on a precision balance. Carefully weigh the desired amount of this compound crystalline solid into the vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or ethanol to the vial to achieve the desired stock concentration (e.g., 10 mg/mL). It is recommended to add the solvent to the solid to facilitate dissolution.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[5]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8][9] When stored at -80°C, the solution is stable for up to 2 years; at -20°C, it is stable for up to 1 year.[9]
Protocol 2: Preparation of an Aqueous Working Solution
This protocol outlines the preparation of a diluted aqueous working solution from the high-concentration organic stock solution for immediate use in experiments such as cell-based assays.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Sterile microcentrifuge tubes or other appropriate containers
-
Pipettes
Procedure:
-
Thawing the Stock Solution: Remove an aliquot of the frozen this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution: For maximum solubility in aqueous buffers, it is recommended to first dissolve the this compound in an organic solvent like ethanol before diluting with the aqueous buffer.[7]
-
Serial Dilution (Recommended): To prepare the final working concentration, perform serial dilutions of the stock solution in the desired aqueous buffer. This helps to ensure accurate final concentrations and minimize precipitation.
-
Mixing: Gently mix the solution by pipetting or inverting the tube after each dilution step. Avoid vigorous vortexing, which can cause the compound to precipitate out of the aqueous solution.
-
Immediate Use: It is strongly recommended to prepare the aqueous working solution fresh on the day of the experiment.[7] Do not store aqueous solutions of this compound for more than one day.[7]
Mandatory Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Stock Solution Preparation
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. toku-e.com [toku-e.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. usbio.net [usbio.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of Milbemycin A3 Oxime in Acaricide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A3 oxime is a semi-synthetic macrocyclic lactone derived from the fermentation products of Streptomyces hygroscopicus subsp. aureolacrimosus. It is a component of the widely used veterinary drug milbemycin oxime, which is a mixture of this compound and milbemycin A4 oxime. This compound, like other milbemycins and avermectins, exerts its acaricidal and insecticidal effects by targeting the nervous system of invertebrates. These application notes provide an overview of its use in acaricide research, including its mechanism of action, efficacy against various mite species, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action
This compound's primary mode of action is the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates like mites. This leads to an increased influx of chloride ions, causing hyperpolarization of the neuronal membrane, which in turn disrupts nerve signal transmission, leading to paralysis and death of the parasite.[1][2][3][4] In contrast, vertebrate nervous systems primarily utilize GABA-gated chloride channels, and while milbemycins can interact with these, their affinity for invertebrate GluCls is significantly higher, providing a degree of selective toxicity.
Caption: Signaling pathway of this compound in invertebrates.
Acaricidal Efficacy of Milbemycin Oxime
Milbemycin oxime has demonstrated efficacy against a range of mite species of veterinary importance. The following tables summarize the available quantitative data from in vivo studies. It is important to note that most studies use milbemycin oxime, a mixture of A3 and A4 oximes.
Table 1: In Vivo Efficacy of Milbemycin Oxime Against Sarcoptes scabiei in Dogs
| Dosage | Treatment Regimen | Efficacy | Reference |
| ~2 mg/kg | 3 doses at 7-day intervals | Clinically normal following treatment | [5] |
| 2 mg/kg | Weekly for 3 doses | 100% reduction in mite counts by day 42 | [6] |
| 0.50-1.07 mg/kg (in combination with afoxolaner) | Single oral dose | Significant reduction in pruritus and lesions by day 28 | [7] |
Table 2: In Vivo Efficacy of Milbemycin Oxime Against Demodex canis in Dogs
| Dosage | Treatment Regimen | Efficacy | Reference |
| 0.5-1.6 mg/kg (mean 0.75 mg/kg) | Daily for 1-6 months | 85% cure rate | [8] |
| 0.52-3.8 mg/kg | Daily | 16 out of 30 dogs cured | [9] |
| 0.50–1.07 mg/kg (in combination with afoxolaner) | Single oral dose | 82.4% reduction in mite positive animals by day 28 | [10] |
| Not specified (in combination with afoxolaner) | Three monthly treatments | 100% efficacy against mites by day 84 | [11] |
Table 3: In Vivo Efficacy of Milbemycin Oxime Against Other Mite Species
| Mite Species | Host | Dosage | Treatment Regimen | Efficacy | Reference |
| Psoroptes cuniculi | Rabbit | 0.50 mg/kg (in combination with afoxolaner) | Single oral dose | Gradual decrease in lesions | [12] |
| Pneumonyssoides caninum | Dog | 0.5-1.0 mg/kg | Orally once a week for 3 weeks | 68 of 70 dogs showed no clinical signs after 1 month | [13] |
Experimental Protocols
In Vitro Acaricide Bioassay (Generalized Protocol)
This protocol provides a general framework for assessing the in vitro efficacy of this compound against mites. Researchers should optimize the parameters based on the target mite species and specific experimental objectives.
Objective: To determine the lethal concentration (LC50) or effective concentration (EC50) of this compound against a target mite species.
Materials:
-
This compound
-
Solvent (e.g., dimethyl sulfoxide (DMSO), ethanol)
-
Distilled water
-
Surfactant (e.g., Triton X-100 or Tween 80)
-
Petri dishes or multi-well plates
-
Filter paper discs or agar
-
Microscope
-
Fine brush for mite transfer
-
Incubator
Procedure:
-
Mite Collection:
-
For parasitic mites like Sarcoptes scabiei or Psoroptes cuniculi, collect mites from skin scrapings of infested host animals.
-
For free-living or plant-parasitic mites, collect them from their natural habitat or laboratory colonies.
-
Isolate healthy, adult mites of a consistent age and life stage for the assay.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1% DMSO).
-
Create a series of dilutions from the stock solution with distilled water containing a surfactant (e.g., 0.1% Tween 80) to achieve the desired test concentrations.
-
Include a solvent-only control and a negative control (distilled water with surfactant).
-
-
Bioassay Arenas:
-
Filter Paper Bioassay: Impregnate filter paper discs with the different concentrations of the test solutions and allow the solvent to evaporate. Place the treated discs in Petri dishes.
-
Agar Bioassay: Incorporate the test solutions into an agar medium before it solidifies in the Petri dishes. This method is suitable for mites that can move on an agar surface.
-
-
Mite Exposure:
-
Carefully transfer a known number of mites (e.g., 10-20) onto each treated filter paper or agar surface.
-
Seal the Petri dishes to maintain humidity.
-
Incubate the assays at a controlled temperature and humidity suitable for the specific mite species (e.g., 25-28°C and 70-80% relative humidity).
-
-
Mortality Assessment:
-
Assess mite mortality at specific time points (e.g., 24, 48, and 72 hours) under a microscope.
-
Mites are generally considered dead if they are immobile and do not respond to gentle prodding with a fine brush.
-
Record the number of dead and live mites for each concentration and replicate.
-
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula.
-
Perform probit analysis to calculate the LC50 or EC50 values and their 95% confidence intervals.
-
Caption: Workflow for an in vitro acaricide bioassay.
In Vivo Efficacy Study in a Host Animal (Generalized Protocol)
This protocol outlines a general procedure for evaluating the efficacy of this compound in treating mite infestations in a host animal. All animal studies must be conducted under ethical approval and in accordance with relevant animal welfare guidelines.
Objective: To assess the in vivo efficacy of this compound in reducing mite populations and clinical signs of infestation in a host species.
Materials:
-
This compound formulation (e.g., oral, topical)
-
Infested host animals (e.g., dogs with demodicosis, rabbits with ear mites)
-
Microscope slides and cover slips
-
Mineral oil
-
Scalpel blades for skin scrapings
-
Clinical scoring system for lesion severity and pruritus
Procedure:
-
Animal Selection and Acclimatization:
-
Select animals with a confirmed natural or artificial infestation of the target mite.
-
Acclimatize the animals to the housing conditions for a specified period before the study begins.
-
-
Group Allocation:
-
Randomly allocate animals to a treatment group (receiving this compound) and a control group (receiving a placebo).
-
Ensure groups are balanced for factors such as age, sex, and initial infestation severity.
-
-
Treatment Administration:
-
Administer the this compound formulation to the treatment group according to the predetermined dosage and schedule.
-
Administer the placebo to the control group in the same manner.
-
-
Efficacy Assessment:
-
At regular intervals (e.g., weekly or bi-weekly), perform mite counts. This can be done through skin scrapings for mites like Demodex and Sarcoptes, or ear swabs for Psoroptes.
-
Examine the collected samples under a microscope to count the number of live mites (adults, nymphs, larvae) and eggs.
-
Concurrently, assess clinical signs of infestation using a scoring system. This may include the extent and severity of alopecia, erythema, scaling, and pruritus.
-
-
Data Analysis:
-
Calculate the percentage reduction in mite counts for the treated group compared to the control group at each assessment point.
-
Statistically analyze the differences in mite counts and clinical scores between the treatment and control groups.
-
Resistance to Milbemycins in Mites
Resistance to macrocyclic lactones, including milbemycins, has been reported in various arthropods. The primary mechanism of target-site resistance in mites involves mutations in the glutamate-gated chloride channel genes. For example, a G326E substitution in the GluCl3 subunit of the two-spotted spider mite, Tetranychus urticae, has been shown to abolish the agonistic activity of macrocyclic lactones.[4] Metabolic resistance, involving enhanced detoxification of the acaricide by enzymes such as cytochrome P450s, is another potential mechanism.[14][15]
Caption: Logical relationships in milbemycin resistance mechanisms in mites.
Conclusion
This compound is a potent acaricide with a well-defined mechanism of action. Its efficacy against several important mite species has been demonstrated, primarily through in vivo studies. For researchers in acaricide development, further in vitro studies to determine precise LC50 and EC50 values against a broader range of mite species are warranted. The provided protocols offer a foundation for conducting such research, which is crucial for optimizing the use of this compound and managing the potential development of resistance.
References
- 1. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A glutamate-gated chloride channel as the mite-specific target-site of dicofol and other diphenylcarbinol acaricides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of canine scabies with milbemycin oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICI Journals Master List [journals.indexcopernicus.com]
- 7. Efficacy of afoxolaner plus milbemycin oxime and afoxolaner alone as treatment for sarcoptic mange in naturally infested dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of milbemycin oxime in the treatment of canine generalized demodicosis: a retrospective study of 99 dogs (1995-2000) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical efficacy of milbemycin oxime in the treatment of generalized demodicosis in adult dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jarvm.com [jarvm.com]
- 11. Efficacy of Once-Monthly Doses of Oral Afoxolaner and Afoxolaner/Milbemycin Oxime in a Well-Controlled Study for the Treatment of Canine Generalized Demodicosis [scirp.org]
- 12. Evaluation of the effect of afoxalaner with milbemycin 1 oxime in the treatment of rabbits naturally infected with Psoroptes cuniculi | PLOS One [journals.plos.org]
- 13. Clinical efficacy of milbemycin oxime in the treatment of nasal mite infection in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Resistance to macrocyclic lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Antimicrobial and Antifungal Research of Milbemycin Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current research on the antimicrobial and antifungal properties of milbemycin compounds. The accompanying protocols offer detailed methodologies for key experiments to facilitate further investigation in this area.
Introduction
Milbemycins are a group of macrolide compounds produced by Streptomyces species, traditionally known for their potent anthelmintic and insecticidal activities.[1] Their primary mechanism of action in invertebrates involves the potentiation of glutamate-gated chloride channels, leading to paralysis and death of the parasite.[2] Recent research has unveiled promising antifungal and limited antibacterial activities of certain milbemycin derivatives, suggesting their potential for repurposing as antimicrobial agents. This document summarizes the existing data on their antimicrobial spectrum, mechanism of action, and provides protocols for their evaluation.
Antifungal Activity of Milbemycin Compounds
Milbemycin derivatives, particularly milbemycin oxime and A3/A4 oxim derivatives, have demonstrated significant antifungal activity, primarily against Candida species.[3] Their efficacy stems from a dual mechanism: the inhibition of ATP-binding cassette (ABC) transporters and the induction of reactive oxygen species (ROS).
Mechanism of Action
-
Inhibition of ABC Transporters: Milbemycins act as inhibitors of fungal ABC transporters, such as Cdr1p, which are crucial for the efflux of antifungal drugs like azoles.[3][4] By blocking these pumps, milbemycins can restore the susceptibility of azole-resistant fungal strains and exhibit synergistic effects when used in combination with drugs like fluconazole.[3]
-
Induction of Reactive Oxygen Species (ROS): Milbemycin oxim derivatives have been shown to possess intrinsic fungicidal activity, which is linked to the generation of ROS within the fungal cells.[3][5] This oxidative stress contributes to fungal cell death.
Quantitative Data: Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data for milbemycin compounds against various fungal strains.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Milbemycin A3Ox | Candida glabrata DSY562 | 6.4 | [3] |
| Milbemycin A3 | Candida glabrata DSY562 | 25.6 | [3] |
| Milbemycin Oxime | Candida albicans | >3.2 (fungicidal) | [3] |
| Milbemycin Oxime | Candida glabrata | >3.2 (fungicidal) | [3] |
Antibacterial Activity of Milbemycin Compounds
The antibacterial activity of milbemycin compounds appears to be more limited compared to their antifungal effects. While early screenings suggested a lack of significant antibacterial activity,[6] recent studies have shown efficacy against specific types of bacteria, particularly non-tuberculous mycobacteria.
Mechanism of Action
The precise mechanism of antibacterial action for milbemycins is not yet well understood. The antiparasitic mechanism involving glutamate-gated chloride channels is not applicable to bacteria.[2] Further research is required to elucidate the specific bacterial targets of these compounds.
Quantitative Data: Antibacterial Activity
The available data on the antibacterial activity of milbemycin compounds is summarized below.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Milbemycin Oxime | Non-tuberculous mycobacteria (various strains) | 8 | [7] |
Note: There is a notable lack of data regarding the activity of milbemycin compounds against common Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria in the reviewed literature.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of milbemycin compounds against fungal and bacterial strains using the broth microdilution method.
Materials:
-
Milbemycin compound stock solution (e.g., in DMSO)
-
Test microorganism (fungal or bacterial strain)
-
Appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a twofold serial dilution of the milbemycin compound in the 96-well plate using the appropriate broth medium. The final volume in each well should be 100 µL.
-
Prepare an inoculum of the test microorganism and adjust its concentration to approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Add 100 µL of the inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 24-48 hours for fungi; 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that causes complete inhibition of visible growth.
Checkerboard Synergy Assay
This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effects of combining a milbemycin compound with another antimicrobial agent (e.g., fluconazole).
Materials:
-
Milbemycin compound stock solution
-
Second antimicrobial agent stock solution
-
Test microorganism
-
Appropriate broth medium
-
Sterile 96-well microtiter plates
Procedure:
-
In a 96-well plate, prepare serial dilutions of the milbemycin compound along the x-axis and the second antimicrobial agent along the y-axis.
-
The result is a matrix of wells containing various combinations of the two compounds.
-
Inoculate each well with the test microorganism at the appropriate concentration as described in the MIC protocol.
-
Include control wells for each compound alone.
-
Incubate the plate under appropriate conditions.
-
After incubation, determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Reactive Oxygen Species (ROS) Detection Assay
This protocol describes a method to detect the intracellular generation of ROS in fungal cells upon treatment with milbemycin compounds using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Fungal cell culture
-
Milbemycin compound
-
DCFH-DA stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Grow the fungal cells to the desired growth phase.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and incubate them with DCFH-DA (final concentration typically 10-50 µM) for 30-60 minutes in the dark at room temperature.
-
Wash the cells to remove excess DCFH-DA.
-
Treat the cells with the milbemycin compound at the desired concentration.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for dichlorofluorescein) at different time points.
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Visualizations
Caption: Proposed dual antifungal mechanism of milbemycin compounds.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Logical flow of a checkerboard synergy assay.
References
- 1. Milbemycin - Wikipedia [en.wikipedia.org]
- 2. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 3. Milbemycins: More than Efflux Inhibitors for Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitor-Resistant Mutants Give Important Insights into Candida albicans ABC Transporter Cdr1 Substrate Specificity and Help Elucidate Efflux Pump Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. toku-e.com [toku-e.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. meritresearchjournals.org [meritresearchjournals.org]
Troubleshooting & Optimization
Technical Support Center: Milbemycin A3 Oxime Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and storage of Milbemycin A3 oxime. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development activities.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected Degradation of Compound | Improper storage temperature. | Verify storage conditions. This compound should be stored at ≤ -20°C for long-term stability.[1][2] |
| Exposure to light. | Store the compound in a light-resistant container in a dark environment. Photodegradation can occur upon exposure to light. | |
| Inappropriate solvent for stock solutions. | Prepare stock solutions in appropriate organic solvents like ethanol, methanol, DMSO, or DMF.[1][2] Avoid prolonged storage of aqueous solutions, which are not recommended for more than one day.[1] | |
| pH instability. | This compound is susceptible to degradation under acidic and basic conditions. Ensure the pH of your experimental solutions is controlled. | |
| Loss of Potency in Experiments | Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing. |
| Age of the compound or stock solution. | Use fresh or properly stored compound. While stable for ≥4 years at -20°C, improper handling can reduce its shelf life.[1] | |
| Change in Physical Appearance (e.g., color) | Oxidation or degradation. | Discard the sample if a noticeable change in color or consistency occurs. This may indicate the presence of degradation products. Forced degradation studies show that oxidation can lead to the formation of impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container at or below -20°C.[1][2] One supplier suggests storage at ≤30°C is also acceptable, though colder temperatures are generally preferred for preserving integrity over extended periods.[3]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is very soluble in anhydrous ethanol and ethyl acetate, and soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2][3] It has poor water solubility.[2] Stock solutions should be prepared in a suitable organic solvent and stored at -20°C. It is advisable to prepare fresh aqueous solutions for experiments and not to store them for more than one day.[1]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is known to be susceptible to photodegradation. It is crucial to protect both the solid compound and its solutions from light by using amber vials or by working in a dark environment.
Q4: What are the main degradation pathways for this compound?
A4: Forced degradation studies have shown that this compound degrades under acidic, basic, oxidative, thermal, and photolytic stress conditions.[4] The primary degradation pathways involve hydrolysis under acidic and basic conditions and photodegradation upon exposure to light.
Q5: How can I check for the degradation of my this compound sample?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of your sample and detect the presence of degradation products. Changes in physical appearance, such as color, can also be an indicator of degradation.
Summary of Forced Degradation Studies
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While specific quantitative data from these studies on this compound is not widely published in a consolidated format, the following table summarizes the conditions under which degradation has been observed. The goal of such studies is typically to achieve 5-20% degradation to identify potential degradants.
| Stress Condition | Stress Agent/Parameters | Observation |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | Degradation occurs. |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | Degradation occurs. |
| Oxidation | Hydrogen Peroxide (H₂O₂) | Degradation occurs, with the formation of multiple degradation products. |
| Thermal (Solid State) | Elevated Temperature | Degradation is observed at higher temperatures. |
| Thermal (Solution) | Elevated Temperature in Solvent | Degradation is observed. |
| Photolytic (Solid State) | Exposure to UV and/or visible light | Photodegradation occurs. |
| Photolytic (Solution) | Exposure to UV and/or visible light in solvent | Photodegradation occurs. |
Experimental Protocols
Below are generalized methodologies for key experiments related to the stability of this compound, based on common practices in forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.
1. Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh a suitable amount of this compound and dissolve it in a Class A volumetric flask using an appropriate solvent (e.g., methanol or acetonitrile) to achieve a known concentration (e.g., 1 mg/mL).
-
Working Solution: Dilute the stock solution with the same solvent or a suitable mobile phase to a working concentration appropriate for HPLC analysis (e.g., 100 µg/mL).
2. Forced Degradation (Stress Testing) Protocol
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of a suitable concentration of hydrochloric acid (e.g., 0.1 M HCl).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of a suitable base (e.g., 0.1 M NaOH).
-
Dilute the resulting solution with the mobile phase to the working concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of a suitable concentration of sodium hydroxide (e.g., 0.1 M NaOH).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of a suitable acid (e.g., 0.1 M HCl).
-
Dilute the resulting solution with the mobile phase to the working concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of a suitable concentration of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature for a defined period (e.g., 24 hours), protected from light.
-
Dilute the resulting solution with the mobile phase to the working concentration for HPLC analysis.
-
-
Thermal Degradation (Dry Heat):
-
Place a known amount of solid this compound in a vial.
-
Expose the vial to a high temperature (e.g., 105°C) in an oven for a defined period (e.g., 48 hours).
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed solid at the working concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a known amount of solid this compound or a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Maintain a control sample in the dark under the same temperature conditions.
-
After exposure, prepare a solution of the stressed solid or dilute the stressed solution to the working concentration for HPLC analysis.
-
3. Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is essential to separate the intact drug from its degradation products. The following is an example of such a method:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the λmax of this compound (approximately 245 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Milbemycin A3 Oxime Precipitation in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with milbemycin A3 oxime. The information provided is intended to help overcome common challenges related to its precipitation in aqueous solutions during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
A1: this compound is sparingly soluble in aqueous buffers and is considered practically insoluble in water.[1][2] Precipitation is a common issue when the concentration of this compound exceeds its solubility limit in the aqueous environment. This can be influenced by the solvent composition, pH, temperature, and the presence of other solutes.
Q2: What is the recommended method for preparing an aqueous solution of this compound?
A2: The recommended method is to first dissolve the crystalline solid in a suitable organic solvent and then dilute this stock solution with your aqueous buffer of choice.[1] This two-step process helps to ensure the compound is fully solvated before being introduced to the aqueous environment, which can help prevent immediate precipitation.
Q3: Which organic solvents are suitable for creating a stock solution of this compound?
A3: this compound is soluble in several organic solvents, including ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1][3] The choice of solvent may depend on the specific requirements of your experiment, such as cell toxicity or compatibility with downstream applications.
Q4: What is the maximum achievable concentration of this compound in a mixed solvent system?
A4: The solubility is highly dependent on the co-solvent ratio. For example, in a 1:2 solution of ethanol:PBS (pH 7.2), a solubility of approximately 0.3 mg/mL can be achieved.[1] For in vivo studies, formulations using a combination of DMSO, PEG300, Tween-80, and saline have achieved concentrations of ≥ 2.08 mg/mL.[2]
Q5: For how long can I store an aqueous solution of this compound?
A5: It is not recommended to store aqueous solutions of this compound for more than one day.[1] The compound's stability in aqueous media can be limited, and precipitation may occur over time. For longer-term storage, it is advisable to store the compound as a solid at -20°C or as a stock solution in an appropriate organic solvent at -80°C or -20°C.[2][4]
Q6: Are there alternative formulation strategies to improve the solubility and stability of this compound in aqueous solutions?
A6: Yes, nanoemulsion technology is a promising approach to enhance the solubility, stability, and bioavailability of poorly water-soluble compounds like this compound.[5][6] This involves creating an oil-in-water (O/W) nanoemulsion using oils, surfactants, and co-surfactants.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Immediate precipitation upon adding the stock solution to the aqueous buffer. | The concentration of the organic solvent in the final solution is too low to maintain solubility. | 1. Increase the proportion of the organic co-solvent in the final aqueous solution. 2. Decrease the final concentration of this compound. 3. Ensure the stock solution is added to the aqueous buffer slowly while vortexing or stirring to facilitate mixing. |
| Precipitation occurs after a short period of storage (e.g., a few hours). | The aqueous solution is supersaturated and thermodynamically unstable. | 1. Prepare fresh solutions for immediate use.[1] 2. Consider using a different co-solvent system or adding solubilizing excipients. 3. Evaluate the pH of your aqueous buffer, as oxime stability can be pH-dependent.[7] |
| Cloudiness or turbidity in the final solution. | Formation of fine precipitates or a colloidal suspension. | 1. Filter the solution through a 0.22 µm filter to remove any undissolved particles. 2. Use sonication to aid in the dissolution process, especially for suspended solutions.[2] 3. Consider formulating the compound as a nanoemulsion for a clear and stable solution.[5] |
| Inconsistent experimental results between batches of prepared solutions. | Variability in the preparation of compounded aqueous suspensions can lead to deviations in potency.[8] | 1. Standardize the solution preparation protocol meticulously. 2. Prepare a larger batch of the stock solution to be used across multiple experiments to ensure consistency. 3. If possible, quantify the concentration of this compound in your prepared solutions using a suitable analytical method like HPLC. |
Data Presentation: Solubility of this compound
Table 1: Solubility in Organic Solvents
| Solvent | Approximate Solubility | Reference |
| Ethanol | 20 mg/mL | [1] |
| DMSO | ≥ 100 mg/mL | [2][4] |
| Dimethylformamide (DMF) | ~15 mg/mL | [1] |
Table 2: Solubility in Mixed Aqueous Systems
| Solvent System | Achieved Concentration | Notes | Reference |
| 1:2 Ethanol:PBS (pH 7.2) | ~0.3 mg/mL | - | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.5 mg/mL | Suspended solution; requires sonication | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL | Clear solution | [2] |
| 10% DMSO, 90% corn oil | ≥ 2.08 mg/mL | Clear solution | [2] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution using an Organic Co-solvent
This protocol is based on the widely recommended method for solubilizing this compound in aqueous buffers.[1]
Materials:
-
This compound (crystalline solid)
-
Ethanol (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution:
-
Weigh out the desired amount of this compound.
-
Dissolve the solid in anhydrous ethanol to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the solid is completely dissolved by vortexing.
-
-
Dilution into Aqueous Buffer:
-
While vortexing the PBS, slowly add the required volume of the ethanolic stock solution to achieve the desired final concentration.
-
For example, to prepare a 1 mL solution with a final concentration of 0.1 mg/mL, add 10 µL of the 10 mg/mL stock solution to 990 µL of PBS.
-
-
Final Observation:
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Note: This solution should be used within the same day.[1]
-
Protocol 2: Formulation for In Vivo Studies using a Multi-Component System
This protocol describes a method for preparing a clear solution of this compound suitable for in vivo administration.[2]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in water)
-
Sterile tubes
Procedure:
-
Prepare a Concentrated Stock in DMSO:
-
Dissolve this compound in DMSO to create a high-concentration stock (e.g., 20.8 mg/mL).
-
-
Sequential Addition of Solvents:
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.
-
Add 45% of the final volume of saline and mix to obtain a clear solution.
-
The final concentration in this example would be 2.08 mg/mL.
-
Visualizations
Caption: Workflow for preparing an aqueous solution of this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. toku-e.com [toku-e.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Evaluation of compounded aqueous milbemycin oxime: issues with formulation potency and reproducibility [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Milbemycin A3 Oxime Dosage in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with milbemycin A3 oxime in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in mammalian cells?
This compound is a semi-synthetic macrocyclic lactone. In mammals, its primary target is the gamma-aminobutyric acid type A (GABAA) receptor, which is a ligand-gated chloride ion channel.[1] By binding to these receptors, this compound can modulate neuronal activity and other cellular processes. GABA is the primary inhibitory neurotransmitter in the brain, and its receptors are present in the central nervous system.[1]
Q2: What are the known effects of targeting GABAA receptors in cancer cells?
The activation of GABAA receptors in cancer cells can have varied effects depending on the cancer type and the specific subunits of the receptor that are expressed.[2] In many cancer cells, GABAA receptor signaling can influence cell proliferation, often through the MAPK/ERK pathway.[2][3] It can also impact cell invasion and other aspects of cancer progression by modulating downstream signaling cascades involving cAMP, EGFR, and AKT.[2][3] In some contexts, activation of GABAA receptors in cancer cells can lead to an efflux of chloride ions, depolarizing the mitochondrial membrane and inducing apoptosis.[4]
Q3: What is a recommended starting concentration range for this compound in cell culture experiments?
A specific IC50 for this compound has not been widely reported across a range of cell lines. However, a study on a related milbemycin compound, VM48130, provides a good starting point. The IC50 values for this compound were found to be in the range of 18-22 µM for various human cancer cell lines, including lung, liver, colon, and nasopharyngeal cancer, as well as mouse melanoma.[5] It is recommended to perform a dose-response experiment starting from a low micromolar range (e.g., 1 µM) up to 50 µM or higher to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should I prepare a stock solution of this compound?
This compound has poor water solubility.[2] It is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[6]
-
Recommended Solvents: For cell culture applications, DMSO or ethanol are the most common choices for preparing stock solutions.
-
Stock Concentration: A concentrated stock solution (e.g., 10 mM or 20 mg/ml in DMSO or ethanol) should be prepared.[1]
-
Storage: Store the stock solution at -20°C for long-term stability.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage beyond one day.[1]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Culture Medium
Cause: this compound has low aqueous solubility, and adding a highly concentrated stock solution directly to the aqueous culture medium can cause it to precipitate.
Solutions:
-
Serial Dilution: Instead of adding the concentrated stock directly to your final culture volume, perform a serial dilution. First, dilute the stock in a small volume of culture medium, mix thoroughly, and then add this intermediate dilution to the final culture volume.
-
Pre-warming Medium: Gently warm the culture medium to 37°C before adding the this compound solution. This can sometimes help to keep the compound in solution.
-
Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Vortexing/Mixing: When preparing your final working solution, vortex or mix the solution thoroughly immediately after adding the this compound stock to ensure it is evenly dispersed.
Issue 2: High Variability in Experimental Results
Cause: Inconsistent results can arise from several factors, including uneven drug distribution, degradation of the compound, or issues with cell plating and health.
Solutions:
-
Homogeneous Solution: Ensure your final working solution of this compound is homogeneous before adding it to the cells.
-
Fresh Working Solutions: Prepare fresh dilutions of this compound from your frozen stock for each experiment. Avoid using old or improperly stored working solutions.
-
Consistent Cell Seeding: Ensure that cells are seeded at a consistent density across all wells and plates. Uneven cell numbers will lead to variability in the results of proliferation or cytotoxicity assays.
-
Cell Health: Only use healthy, actively growing cells for your experiments. Cells that are over-confluent or have been in culture for too long may respond differently to treatment.
Issue 3: Unexpected Cytotoxicity or Lack of Effect
Cause: The observed effect of this compound can be highly dependent on the cell line and the experimental conditions.
Solutions:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the IC50 or EC50 for your specific cell line. The effective concentration may be higher or lower than what is reported for other cell lines.
-
Time-Course Experiment: The effect of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
Positive and Negative Controls: Always include appropriate controls in your experiments. A vehicle control (e.g., DMSO or ethanol at the same concentration as in the treated wells) is essential to ensure that the observed effects are due to the this compound and not the solvent. A positive control (a compound known to induce the expected effect) can help validate the assay.
-
Mechanism of Action: Consider the expression of GABAA receptors in your cell line of interest. Cell lines with low or no expression of the target receptor may not respond to this compound.
Quantitative Data
Table 1: Cytotoxicity of a Milbemycin Compound (VM48130) in Various Cancer Cell Lines [5]
| Cell Line | Cancer Type | IC50 (µM) |
| MHCC97H | Human Liver Cancer | 21.96 ± 1.45 |
| SK-Hep1 | Human Liver Cancer | 22.18 ± 0.55 |
| CNE1 | Human Nasopharyngeal Carcinoma | 19.42 ± 0.71 |
| B16 | Mouse Melanoma | 18.61 ± 1.68 |
| LOVO | Human Colon Cancer | 18.62 ± 0.67 |
| A549 | Human Lung Adenocarcinoma | 18.52 ± 0.64 |
Note: The data above is for the milbemycin compound VM48130 and should be used as a reference for determining the starting concentration range for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile DMSO or 100% ethanol to achieve the desired stock concentration (e.g., 10 mM or 20 mg/ml).
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Cytotoxicity Assay using MTT
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Preparation of Working Solutions: Prepare a series of dilutions of this compound in your complete cell culture medium from your stock solution. Remember to keep the final solvent concentration constant across all wells.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions (and vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: GABAA Receptor Signaling Pathway modulated by this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Insights into the leveraging of GABAergic signaling in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutically leveraging GABAA receptors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioaustralis.com [bioaustralis.com]
Technical Support Center: Milbemycin A3 Oxime HPLC Analysis
This guide provides troubleshooting solutions for common issues encountered during the HPLC analysis of milbemycin A3 oxime, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and how is it measured?
A1: Peak tailing is a common chromatographic problem where a peak is asymmetrical, featuring a trailing edge that extends from the peak maximum.[1] An ideal chromatographic peak has a symmetrical, Gaussian shape.[1] This distortion is typically measured using the Tailing Factor (T) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing.[2][3] This asymmetry is problematic as it can reduce resolution between adjacent peaks, decrease the peak height (sensitivity), and negatively affect the accuracy of quantification.[1]
Q2: Why is this compound prone to peak tailing?
A2: this compound, a large macrocyclic lactone, can exhibit peak tailing primarily due to secondary interactions with the HPLC stationary phase.[4][5] The primary cause of peak tailing is often the interaction of basic functional groups on an analyte with acidic residual silanol groups (Si-OH) on the surface of silica-based columns (like C18).[2][6] These unwanted polar interactions create a secondary, stronger retention mechanism in addition to the desired hydrophobic interaction, causing some molecules to lag behind and create a "tail".[1][2]
Q3: Does peak tailing affect all compounds in a chromatogram?
A3: Not necessarily. If tailing is observed for all peaks, it often points to a physical or mechanical issue, such as a column void, a partially blocked frit, or excessive extra-column volume.[2][7][8] If only specific peaks, like that of this compound, are tailing, the cause is more likely chemical in nature, relating to secondary interactions between the analyte and the stationary phase.[2][7]
Troubleshooting Guide: Resolving this compound Peak Tailing
This guide follows a systematic approach to diagnose and resolve peak tailing issues.
Step 1: Initial System & Method Check
The first step is to rule out common physical and system-level problems.
Caption: A logical workflow for diagnosing HPLC peak tailing.
Question: Is the issue mechanical or chemical?
-
Observe: Look at other peaks in your chromatogram.
-
All Peaks Tailing: This suggests a physical problem with the column or HPLC system.[7][8]
-
Cause: A void may have formed at the head of the column, or the inlet frit could be partially blocked.[2]
-
Cause: Excessive extra-column volume (dead volume) from tubing that is too long or wide can also cause general peak broadening and tailing.[1][3]
-
Solution: Check all fittings for proper connection. Replace the column frit if possible, or try back-flushing the column (disconnected from the detector). If a void is suspected, the column may need to be replaced.[2]
-
-
Only Milbemycin Peak Tailing: This strongly points to a chemical interaction between the analyte and the stationary phase.[2][7] Proceed to Step 2.
Step 2: Addressing Chemical Interactions
Peak tailing for basic or polar compounds like this compound is often caused by interactions with residual silanol groups on the silica packing material.
Caption: Secondary interactions with silanol groups cause peak tailing.
Question: How can I minimize silanol interactions?
There are two primary strategies: modify the mobile phase or use a more inert column.
Strategy 1: Mobile Phase Modification
The goal is to suppress the ionization of the silanol groups or to compete with the analyte for these active sites.
-
Lower Mobile Phase pH: Reducing the mobile phase pH to ≤ 3 protonates the acidic silanol groups, neutralizing their negative charge and minimizing their interaction with basic analytes.[2][7][9]
-
Caution: Standard silica-based columns can be unstable below pH 3. Ensure your column is rated for low-pH operation.[2]
-
-
Add Competing Base: Incorporating a small amount of a basic additive, like triethylamine (TEA), into the mobile phase can help. The TEA will preferentially interact with the active silanol sites, effectively masking them from the this compound.[9]
-
Increase Buffer Strength: At neutral pH, increasing the concentration of a buffer (e.g., phosphate from 10 mM to 25 mM for LC-UV) can reduce tailing by increasing the ionic strength of the mobile phase, which helps to shield the silanol interactions.[7]
Strategy 2: Select an Appropriate Column
Modern HPLC columns are designed to minimize these secondary effects.
-
Use End-Capped Columns: Choose a column that is "end-capped." This means the manufacturer has chemically treated the silica to convert most of the residual silanol groups into less polar groups, reducing sites for secondary interactions.[2][7]
-
Use Type B or Hybrid Silica Columns: Modern "Type B" silica is higher in purity with fewer metal contaminants and a lower concentration of acidic silanols, resulting in better peak shapes for basic compounds.[9] Hybrid silica-organic particles also offer improved pH stability and reduced silanol activity.[9]
Data & Protocols
Table 1: Effect of Mobile Phase Additives on Peak Asymmetry
This table shows typical results when modifying the mobile phase to reduce peak tailing for a basic analyte like this compound.
| Mobile Phase Composition (Acetonitrile:Water) | Additive | Resulting pH | Typical Tailing Factor (T) |
| 80:20 | None | ~6.5 | 2.1 |
| 80:20 | 0.1% Formic Acid | ~2.8 | 1.3 |
| 80:20 | 0.1% Trifluoroacetic Acid (TFA) | ~2.1 | 1.1 |
| 80:20 | 25 mM Phosphate Buffer | 7.0 | 1.5 |
Data is illustrative and will vary based on the specific column and HPLC system.
Experimental Protocol 1: Low-pH Mobile Phase Preparation for this compound
This protocol is adapted from established methods for milbemycin oxime analysis.[10][11]
Objective: To prepare a mobile phase that suppresses silanol interactions and improves peak shape.
Materials:
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Perchloric Acid (or Formic Acid/TFA)
Procedure:
-
Prepare Aqueous Phase: For a mobile phase component of Water/Acetonitrile/Perchloric Acid (70:30:0.06 v/v/v), carefully measure 700 mL of HPLC-grade water into a 1 L volumetric flask.[10]
-
Add Acid: Using appropriate safety precautions, add 300 mL of Acetonitrile. Finally, add 0.6 mL of perchloric acid.[10]
-
Mix and Degas: Mix the solution thoroughly. Degas the mobile phase using vacuum filtration, sonication, or helium sparging to remove dissolved gases, which can cause baseline instability.
-
System Equilibration: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes, or until the backpressure and detector baseline are stable, before injecting your sample.
Experimental Protocol 2: HPLC Column Flushing and Regeneration
Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing and high backpressure.[1]
Procedure:
-
Disconnect Column: Disconnect the column from the detector to prevent flushing contaminants into the detector cell.[1]
-
Reverse Direction: Reverse the column's flow direction to flush contaminants from the inlet frit.
-
Flush with Buffer-Free Mobile Phase: Flush the column with 10-15 column volumes of your mobile phase composition without any salts or buffers (e.g., Acetonitrile/Water).
-
Flush with Water: Flush with at least 20 column volumes of 100% HPLC-grade water to remove any remaining salts.[1]
-
Flush with Isopropanol (IPA): Flush with 20 column volumes of 100% IPA to remove strongly bound non-polar contaminants.[1]
-
Return to Normal Flow: Revert the column to its normal flow direction.
-
Re-equilibrate: Equilibrate the column with your analytical mobile phase until a stable baseline is achieved. Always check the column manufacturer's guidelines for solvent compatibility and pressure limits.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. toku-e.com [toku-e.com]
- 6. acdlabs.com [acdlabs.com]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Milbemycin A3 Oxime Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and detailed protocols for enhancing the bioavailability of milbemycin A3 oxime in various formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound? A1: The primary challenge is its poor water solubility.[1][2] Milbemycin oxime is sparingly soluble in aqueous buffers, which can limit its dissolution in the gastrointestinal tract, a critical step for absorption.[3] Its solubility in water is reported to be as low as 0.00656 mg/mL.[4] This inherent hydrophobicity makes it difficult to achieve effective therapeutic concentrations with conventional oral dosage forms.
Q2: What is the typical oral bioavailability of this compound in standard formulations? A2: The oral bioavailability of this compound can be variable depending on the formulation and the animal model. In dogs, bioavailability from tablet formulations has been reported to be around 80.5%.[5][6] However, other studies with tablet formulations have shown lower bioavailability, around 51.44%.[7] This variability highlights the significant impact of formulation on the drug's absorption.[7]
Q3: What are the main formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound? A3: Key strategies focus on improving the drug's solubility and dissolution rate. These include:
-
Nanoemulsions: These systems create tiny droplets (1-100 nm) of the drug dissolved in an oil phase, dispersed in an aqueous phase.[1][2] This enhances solubility, facilitates penetration through epithelial barriers, and can significantly improve bioavailability.[1][2]
-
Solid Dispersions: This involves dispersing the hydrophobic drug in a hydrophilic carrier at the molecular level.[8][9] This can convert the drug from a crystalline to a more soluble amorphous form, thereby increasing its dissolution rate.[8]
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), use lipids and surfactants to keep the drug in a dissolved state within the gastrointestinal tract, which can improve absorption.[10]
Q4: Why is excipient selection critical for this compound formulations? A4: Excipient selection is crucial because the solubility of this compound varies significantly among different oils, surfactants, and co-surfactants.[1][11] Choosing excipients that can effectively solubilize the drug is the first and most critical step in designing an advanced formulation like a nanoemulsion. For example, studies have shown high solubility in excipients like anhydrous ethanol, Tween-80, and ethyl butyrate, making them suitable candidates for formulation development.[1][11]
Troubleshooting Guide
Issue 1: Inconsistent or low bioavailability in preclinical studies despite using an enhanced formulation.
-
Question: Is the formulation physically stable?
-
Possible Cause: The formulation may be unstable, leading to phase separation, drug precipitation, or changes in particle size over time. Compounded aqueous suspensions of milbemycin oxime have been shown to have issues with potency and stability.[12]
-
Solution: Conduct thorough stability studies, including thermodynamic stress tests (e.g., centrifugation, freeze-thaw cycles) and long-term storage analysis.[2] Ensure that parameters like droplet size, polydispersity index (PDI), and drug content remain within acceptable limits throughout the study period.
-
Question: Was the drug fully dissolved in the formulation vehicle during preparation?
-
Possible Cause: Incomplete dissolution can lead to a lower effective drug load and variable dosing.
-
Solution: Confirm the solubility of this compound in the selected vehicle at the target concentration. Use appropriate analytical techniques like HPLC to verify the drug concentration and ensure no undissolved particles are present before administration.
Issue 2: Drug precipitation is observed when the formulation is diluted in an aqueous medium (simulating gut fluid).
-
Question: Is there a precipitation inhibitor in the formulation?
-
Possible Cause: For supersaturating systems like some lipid-based formulations, the drug concentration can exceed its equilibrium solubility upon dispersion in the gut, leading to precipitation.
-
Solution: Incorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC), into the formulation. These polymers can help maintain a supersaturated state for a longer duration, allowing more time for drug absorption.[10]
Issue 3: Difficulty forming a stable nanoemulsion with a small droplet size.
-
Question: Have the ratios of oil, surfactant, and co-surfactant been optimized?
-
Possible Cause: The relative proportions of the components are critical for the spontaneous formation of a stable nanoemulsion. An incorrect ratio can lead to larger, unstable droplets or phase separation.
-
Solution: Construct a pseudo-ternary phase diagram to identify the optimal ratios that result in a stable nanoemulsion region.[1] Systematically test different ratios of surfactant to co-surfactant (Km) and the oil to surfactant/co-surfactant mixture to find the formulation with the smallest and most uniform droplet size.[2]
Formulation Strategies & Data
Improving the bioavailability of this compound hinges on overcoming its poor solubility. The data below provides a basis for selecting appropriate excipients and comparing the performance of different formulation strategies.
Table 1: Solubility of Milbemycin Oxime in Various Excipients This data is crucial for the initial screening phase of formulation development.
| No. | Excipient | Function in Microemulsion | Solubility (mg/g) |
| 1 | Anhydrous ethanol | Co-surfactant | 136.09 ± 1.33 |
| 2 | Isopropanol | Co-surfactant | 72.41 ± 2.02 |
| 3 | Polyethylene glycol-400 | Co-surfactant | 18.43 ± 0.26 |
| 4 | 1,2-propylene glycol | Co-surfactant | 1.90 ± 0.04 |
| 5 | Glycerol | Co-surfactant | 0.30 ± 0.01 |
| 6 | Ethyl butyrate | Oil | 86.23 ± 1.15 |
| 7 | Ethyl oleate | Oil | 70.16 ± 2.34 |
| 8 | Diethyl malonate | Oil | 62.33 ± 1.25 |
| 9 | Tween-80 | Surfactant | 115.34 ± 1.56 |
| 10 | RH-40 | Surfactant | 45.12 ± 1.05 |
| 11 | Tween-20 | Surfactant | 35.48 ± 0.89 |
| (Data sourced from a study on milbemycin oxime nanoemulsions.[1][11]) |
Table 2: Pharmacokinetic Parameters of this compound in Dogs This table compares the in vivo performance of a standard tablet formulation with a nanoemulsion, demonstrating the potential for significant bioavailability enhancement.
| Parameter | Oral Tablet Formulation | Oral Nanoemulsion Formulation | Intravenous (IV) Administration |
| Cmax (µg/mL) | 0.33 ± 0.07 | 8.87 ± 1.88 | - |
| Tmax (h) | 2.47 ± 1.90 | 0.33 ± 0.13 | - |
| Absolute Bioavailability | 51.44% ± 21.76% | 99.26% ± 12.14% | 100% |
| Mean Residence Time (h) | 21.96 ± 14.43 | 21.74 ± 18.21 | - |
| (Data sourced from a comparative pharmacokinetic study in dogs.[7]) |
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Milbemycin Oxime Nanoemulsion
This protocol is based on the phase inversion composition (PIC) method, which is effective for creating O/W nanoemulsions.[1]
1. Materials and Reagents:
-
Milbemycin Oxime (API)
-
Oil Phase: Ethyl butyrate
-
Surfactant: Tween-80
-
Co-surfactant: Anhydrous ethanol
-
Aqueous Phase: Distilled water
2. Excipient Screening (Solubility Study):
-
Add an excess amount of milbemycin oxime to 1 mL of each selected oil, surfactant, and co-surfactant in separate vials.
-
Stir the mixtures magnetically for 48 hours at 25 ± 1.0 °C to ensure equilibrium is reached.[1]
-
Centrifuge the samples at 10,000 rpm for 15 minutes to separate the undissolved drug.[1]
-
Collect the supernatant, dilute with a suitable solvent (e.g., acetonitrile), and quantify the concentration of dissolved milbemycin oxime using a validated HPLC method.
-
Select the oil, surfactant, and co-surfactant that demonstrate the highest solubility for the drug.[1]
3. Construction of Pseudo-Ternary Phase Diagram:
-
Prepare the surfactant/co-surfactant mixture (Sₘᵢₓ) at various weight ratios (e.g., 1:1, 2:1, 3:1).[2]
-
For each Sₘᵢₓ ratio, mix it with the selected oil phase at different weight ratios (e.g., from 9:1 to 1:9).
-
Titrate each mixture with distilled water dropwise while stirring gently.
-
Observe the mixture for transparency and phase behavior to identify the boundaries of the nanoemulsion region. Plot these regions on a ternary phase diagram to determine the optimal component ratios.
4. Formulation of Milbemycin Oxime Nanoemulsion:
-
Based on the phase diagram, select an optimal ratio (e.g., Sₘᵢₓ ratio of 2:1 and Sₘᵢₓ-to-oil ratio of 7:3).[1]
-
Prepare the Sₘᵢₓ and oil mixture.
-
Add the required amount of milbemycin oxime to the mixture and stir until it is completely dissolved.[2]
-
Slowly add distilled water drop-by-drop to this mixture under continuous magnetic stirring.[2]
-
Observe the system. As water is added, viscosity may increase. Continue adding water until the system becomes a clear, transparent, and fluid nanoemulsion.
5. Characterization of the Nanoemulsion:
-
Droplet Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS) to measure the average droplet size and PDI. A low PDI (<0.3) indicates a narrow size distribution.
-
Zeta Potential: Measure the surface charge of the droplets to predict the long-term stability of the emulsion.
-
Morphology: Use Transmission Electron Microscopy (TEM) to visualize the shape and distribution of the nanoemulsion droplets.[1]
-
Thermodynamic Stability: Subject the nanoemulsion to stress tests, including centrifugation at high speed (e.g., 10,000 rpm for 15 min) and multiple freeze-thaw cycles, to check for any signs of instability like phase separation or creaming.[1]
-
In Vitro Drug Release: Perform in vitro release studies using a dialysis bag method in a simulated intestinal fluid to evaluate the release profile of milbemycin oxime from the nanoemulsion compared to a control suspension.[2]
Visual Guides
Caption: Troubleshooting workflow for low bioavailability of this compound.
References
- 1. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 6. The intravenous and oral pharmacokinetics of afoxolaner and milbemycin oxime when used as a combination chewable parasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of compounded aqueous milbemycin oxime: issues with formulation potency and reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Milbemycin A3 Oxime Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Milbemycin A3 Oxime.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, as a component of Milbemycin Oxime (a mixture of Milbemycin A3 and A4 oximes), degrades under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.[1][2][3] Key degradation pathways involve isomerization and hydrolysis of the oxime group, as well as other transformations of the macrocyclic lactone structure.[1][2] Under acidic conditions, degradation can occur, and specific degradation pathways have been proposed.[4] Similarly, photolytic degradation leads to the formation of specific byproducts through distinct pathways.
Q2: What are the major degradation byproducts of this compound?
A2: Forced degradation studies on Milbemycin Oxime have identified up to twelve major degradation products (DPs).[1][2][3] While the studies often analyze the mixture of A3 and A4 oximes, the degradation products are structurally related. One notable oxidative degradation product that has been isolated and characterized is 3,4-dihydroperoxide MO A4, suggesting similar oxidative pathways for the A3 analogue.[2][3]
Q3: How can I avoid unintentional degradation of this compound during my experiments?
A3: To minimize degradation, it is crucial to control the experimental conditions. This compound is susceptible to acidic and alkaline environments, so maintaining a neutral pH is recommended.[1] It should also be protected from light and high temperatures.[1] For storage, it is advisable to keep the compound in a cool, dark place. When preparing solutions, use solvents in which the compound is stable and prepare them fresh if possible.
Q4: I am observing unexpected peaks in my chromatogram. How can I determine if they are degradation products?
A4: Unexpected peaks can arise from various sources, including impurities in the starting material, contaminants, or degradation products. To identify if the peaks are degradation products, you can perform a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light) and compare the chromatograms of the stressed samples with your experimental sample.[1][2][3] If the retention times of the unexpected peaks in your sample match those generated in the stressed samples, they are likely degradation products. Further characterization using techniques like LC-MS/MS can help in structural elucidation.[1][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low assay value for this compound | Degradation due to improper storage or handling (exposure to light, heat, or non-neutral pH). | Review storage conditions. Ensure the compound is stored in a cool, dark place and protected from air. Prepare solutions fresh and use appropriate, high-purity solvents. |
| Inaccurate standard preparation. | Verify the purity of the reference standard. Re-prepare the standard solution, ensuring accurate weighing and dissolution. | |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Conduct a forced degradation study to generate potential degradation products and compare their retention times with the unknown peaks. |
| Contamination of the sample or mobile phase. | Prepare fresh mobile phase and sample solutions using high-purity solvents and reagents. Clean the HPLC system thoroughly. | |
| Inconsistent results between experimental replicates | Variable degradation of the analyte due to inconsistent experimental conditions. | Standardize all experimental parameters, including temperature, pH, light exposure, and reaction time. |
| Issues with the analytical method. | Validate the analytical method for robustness, precision, and accuracy. Ensure the column is properly equilibrated and the system is stable before analysis. |
Quantitative Data on Forced Degradation of Milbemycin Oxime
The following table summarizes the results of forced degradation studies on Milbemycin Oxime drug substance (a mixture of Milbemycin A3 and A4 oximes). The data represents the overall degradation of the drug substance under various stress conditions. Specific quantitative data for this compound degradation is not separately reported in the available literature.
| Stress Condition | Reagent/Parameters | Duration | % Degradation (Milbemycin Oxime) | Major Degradation Products Observed |
| Acid Hydrolysis | 0.1 M HCl | - | Significant Degradation | Multiple DPs |
| Base Hydrolysis | 0.1 M NaOH | - | Significant Degradation | Multiple DPs |
| Oxidation | 3% H₂O₂ | - | Slight Degradation | Multiple DPs (including 3,4-dihydroperoxide derivative) |
| Thermal (Solid) | 90°C | - | Stable | - |
| Thermal (Solution) | 90°C | - | Stable | - |
| Photolytic (Solid) | ICH guidelines | - | Stable | - |
| Photolytic (Solution) | ICH guidelines | - | Stable | - |
Data synthesized from available research.[1][2][3] The exact percentage of degradation can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for subjecting this compound to various stress conditions to induce degradation.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution with an appropriate base before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution with an appropriate acid before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period, protected from light.
-
Thermal Degradation:
-
Solid State: Place the solid drug substance in a temperature-controlled oven at a high temperature (e.g., 90°C).
-
Solution State: Heat the stock solution in a temperature-controlled bath at a high temperature (e.g., 90°C).
-
-
Photolytic Degradation:
-
Solid State: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Solution State: Expose the stock solution to the same light conditions as the solid-state study. A control sample should be kept in the dark to exclude thermal degradation.
-
3. Sample Analysis:
-
After the specified stress period, dilute the samples to an appropriate concentration for HPLC analysis.
-
Analyze the stressed samples along with an unstressed control sample using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.[1][2][3]
-
Instrumentation: A standard HPLC system with a UV or PDA detector.
-
Column: A reversed-phase C18 column (e.g., HALO C18, 100 x 4.6 mm, 2.7 µm) is a suitable choice.[1][2][3]
-
Mobile Phase:
-
Gradient Elution: A gradient elution program should be developed to achieve optimal separation of the parent drug and all degradation products. The specific gradient will need to be optimized based on the observed chromatograms.
-
Flow Rate: A typical flow rate is 0.5 to 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature, for example, at 50°C.
-
Detection Wavelength: Monitor the elution profile at a wavelength where this compound and its degradation products have significant absorbance, typically around 240-245 nm.
-
Injection Volume: A standard injection volume of 5-10 µL can be used.
Visualizing Degradation Pathways and Workflows
This compound Degradation Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
General Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Milbemycin A3 Oxime for In Vitro Research
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals on the proper dissolution of milbemycin A3 oxime for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: this compound has poor water solubility and is best dissolved in organic solvents.[1][2] For creating stock solutions, Dimethyl Sulfoxide (DMSO) and ethanol are the most commonly recommended solvents.[3][4]
Q2: What is the solubility of this compound in common organic solvents?
A2: The solubility of milbemycin oxime, a mixture containing this compound, is provided in the table below. These values can be used as a strong reference for this compound.
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL[5][6] |
| Ethanol | ~20 mg/mL[3] |
| Dimethylformamide (DMF) | ~15 mg/mL[3] |
| Methanol | Soluble[1][4] |
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the crystalline solid this compound in your organic solvent of choice, such as DMSO or ethanol.[3] It is recommended to purge the solvent with an inert gas before dissolving the compound.[3] For long-term storage, stock solutions should be stored at -20°C or -80°C.[5][6]
Q4: How do I prepare aqueous working solutions from my organic stock solution for cell-based assays?
A4: To prepare an aqueous working solution, the organic stock solution should be serially diluted with your cell culture medium or aqueous buffer of choice.[3] It is crucial to add the stock solution to the aqueous medium slowly while vortexing or mixing to prevent precipitation.
Q5: How stable is this compound in aqueous solution?
A5: this compound is sparingly soluble in aqueous buffers and it is not recommended to store the aqueous solution for more than one day.[3] For optimal results, prepare fresh aqueous working solutions for each experiment.
Troubleshooting Guide
Issue: My this compound precipitated out of solution when I diluted my stock solution in aqueous media.
-
Solution 1: Increase the final solvent concentration. The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium might be too low. While it is important to keep the solvent concentration low to avoid toxicity to cells (typically ≤0.5% DMSO), a slight increase might be necessary to maintain solubility. Always include a vehicle control in your experiments with the same final solvent concentration.
-
Solution 2: Use a gentle warming step. If precipitation occurs, gently warming the solution in a water bath (e.g., to 37°C) may help redissolve the compound.[5] However, be cautious as prolonged heating can degrade the compound.
-
Solution 3: Utilize sonication. A brief sonication of the solution can help to break up aggregates and aid in dissolution.[5]
-
Solution 4: Prepare an intermediate dilution. Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent concentration. This can help to prevent the compound from crashing out of solution.
-
Solution 5: Use a carrier protein. For certain applications, a carrier protein like bovine serum albumin (BSA) in the final aqueous medium can help to maintain the solubility of hydrophobic compounds.
Issue: I am observing cellular toxicity that I suspect is from the solvent.
-
Solution 1: Determine the maximum tolerable solvent concentration. Perform a dose-response experiment with your specific cell line using the solvent alone to determine the highest concentration that does not cause significant toxicity. This will establish your working limit for the solvent in subsequent experiments with this compound.
-
Solution 2: Reduce the incubation time. If possible for your experimental design, reducing the time cells are exposed to the compound and solvent may mitigate toxicity.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound crystalline solid using a calibrated analytical balance. For example, to make 1 mL of a 10 mM stock solution (Molecular Weight of this compound ≈ 541.7 g/mol ), you would need 5.417 mg.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Gently vortex or sonicate the solution until the solid is completely dissolved. A brief warming to 37°C can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Stock solutions in DMSO are stable for at least one year when stored at -20°C and for up to two years at -80°C.[5][6]
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM solution. Mix thoroughly.
-
Prepare Final Working Solution: Further dilute the intermediate solution into your final cell culture medium to achieve the desired final concentration for your experiment. For example, to get a 1 µM final concentration, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound.
-
Immediate Use: Use the freshly prepared working solutions immediately for your in vitro experiment.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Mechanism of action of this compound in invertebrates.
References
Preventing degradation of milbemycin A3 oxime in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of milbemycin A3 oxime in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound is susceptible to degradation under several conditions. The primary factors include exposure to acidic or basic environments, oxidizing agents like hydrogen peroxide, heat, and photolytic (light) stress.[1][2] It is crucial to control these factors in your experimental setup to ensure the stability of the compound.
Q2: How should I store this compound to ensure its long-term stability?
A2: For long-term storage, solid this compound should be kept at -20°C.[3][4] Under these conditions, the compound is stable for at least four years.[3]
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound has poor water solubility.[4] It is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4] For experiments requiring an aqueous buffer, it is recommended to first dissolve the compound in ethanol and then dilute it with the aqueous buffer of choice.[3]
Q4: How long can I store this compound in an aqueous solution?
A4: It is not recommended to store aqueous solutions of this compound for more than one day.[3] The compound's stability is reduced in aqueous environments, and prolonged storage can lead to degradation.
Q5: Are there any materials I should avoid using in my experimental setup?
A5: You should avoid strong oxidizing agents, as they can react with this compound.[5] Additionally, be cautious of acidic conditions, as the oxime group can undergo exothermic decomposition, particularly in the presence of peroxides.[6]
Q6: Can I heat my solution containing this compound?
A6: It is not recommended to heat solutions of this compound, as the compound is known to degrade under thermal stress in both solid and solution states.[1][2] If heating is unavoidable, the stability of the compound should be carefully monitored.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent results. | Degradation of this compound. | Review your experimental protocol for potential degradation factors such as pH, temperature, light exposure, and the presence of oxidizing agents. Prepare fresh solutions for each experiment. |
| Precipitation of the compound in an aqueous buffer. | Poor water solubility. | Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol) before diluting with the aqueous buffer.[3] Ensure the final concentration does not exceed its solubility limit in the mixed solvent system. |
| Discoloration or change in the appearance of the solution. | Potential degradation of the compound. | Discard the solution and prepare a fresh one. Investigate the storage conditions and handling procedures to identify the source of degradation. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol | Soluble | [4] |
| Methanol | Soluble | [4] |
| Dimethylformamide (DMF) | Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |
| Water | Poor solubility | [4][6] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Solid | -20°C | ≥ 4 years | [3][4] |
| Aqueous Solution | Room Temperature | ≤ 1 day | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weigh the required amount of solid this compound in a suitable container.
-
Add the desired volume of an appropriate organic solvent (e.g., ethanol, DMSO).
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Store the stock solution at -20°C in a tightly sealed, light-protected container.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
-
Prepare a stock solution of this compound in ethanol as described in Protocol 1.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in the aqueous buffer.
-
Add the calculated volume of the stock solution to the aqueous buffer.
-
Mix the solution thoroughly.
-
Use the freshly prepared working solution immediately and do not store for more than one day.[3]
Visualizations
Caption: Degradation pathways of this compound under various stress conditions.
Caption: Workflow for preparing a stable working solution of this compound.
References
- 1. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. merck.com [merck.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Optimizing Milbemycin A3 Oxime Extraction from Tissue
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the extraction of milbemycin A3 oxime from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from tissue?
A1: The most prevalent and effective methods are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE). QuEChERS is a streamlined approach involving a solvent extraction (typically with acetonitrile) followed by a dispersive SPE cleanup.[1][2] SPE offers a more controlled cleanup using cartridges, with C18 being a common stationary phase for retaining non-polar compounds like this compound.[3][4]
Q2: Which solvent is best for the initial extraction?
A2: Acetonitrile is widely recommended for the initial extraction of this compound and related avermectins from tissue.[4][5] Its advantages include effective protein precipitation and low fat solubilization, which results in a cleaner initial extract compared to other solvents.[6] Using acetonitrile with 0.1% formic acid can also improve extraction efficiency.[7]
Q3: What is the purpose of adding salts in the QuEChERS method?
A3: Salts, typically a combination of magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate, are added to induce phase separation between the aqueous layer (from the tissue) and the acetonitrile layer.[8] MgSO₄ also helps to remove excess water from the organic extract. This "salting-out" effect drives the analytes into the acetonitrile layer, improving recovery.
Q4: How do I choose the right sorbent for the cleanup step?
A4: For dispersive SPE (d-SPE) in the QuEChERS method, a combination of a C18 sorbent and magnesium sulfate is highly effective. C18 helps to remove non-polar interferences like lipids, which are common in tissue matrices.[4] For cartridge-based SPE, C18 is also the sorbent of choice due to the non-polar nature of this compound.[3]
Q5: My final extract contains significant interference. What can I do?
A5: If you are experiencing significant matrix interference, consider optimizing your cleanup step. For QuEChERS, you can add graphitized carbon black (GCB) to the d-SPE mixture to remove pigments and sterols, but be cautious as it may also adsorb planar analytes. For SPE, ensure your wash steps are effective. A wash with a weak solvent (e.g., 5% methanol in water) can remove polar interferences without eluting the target analyte.[3]
Troubleshooting Guide
Problem 1: Low Analyte Recovery
Q: My recovery of this compound is consistently below 70%. What are the potential causes?
A: Low recovery can stem from several factors throughout the extraction process. Consider the following:
-
Incomplete Initial Extraction:
-
Issue: The solvent may not have sufficiently penetrated the tissue matrix.
-
Solution: Ensure thorough homogenization of the tissue sample. Increase the vortexing or shaking time during the initial acetonitrile extraction to at least 1 minute to ensure a complete interaction between the solvent and the sample.[8] For tougher tissues, consider using a mechanical homogenizer.
-
-
Poor Phase Separation (QuEChERS):
-
Issue: An insufficient amount of salt or inadequate mixing can lead to poor separation of the acetonitrile and aqueous layers, leaving the analyte behind.
-
Solution: Ensure the QuEChERS salts are added correctly and that the tube is shaken vigorously immediately after addition to prevent clumping. Centrifuge at an adequate speed (e.g., >3000 x g) to achieve a clean separation.
-
-
Analyte Breakthrough (SPE):
-
Issue: During sample loading or washing, the analyte may not be retained on the SPE sorbent and is discarded.
-
Solution:
-
Conditioning: Ensure the SPE cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water) before loading the sample. Never let the sorbent bed dry out during these steps.
-
Loading Flow Rate: Load the sample slowly (e.g., ~1 drop per second) to allow for sufficient interaction between the analyte and the sorbent.
-
Wash Solvent Strength: The wash solvent may be too strong, causing the analyte to elute prematurely. Try a weaker solvent (e.g., decrease the percentage of organic solvent in the wash solution).[3]
-
-
-
Incomplete Elution (SPE):
-
Issue: The elution solvent may not be strong enough to release the analyte from the sorbent.
-
Solution: Increase the volume or the strength of the elution solvent. Ensure the solvent is appropriate for the sorbent and analyte (e.g., acetonitrile or methanol for C18). Eluting in multiple, smaller volumes can sometimes improve efficiency.
-
Problem 2: High Variability in Results (High %RSD)
Q: I'm seeing a high relative standard deviation (%RSD) across my replicate samples. What could be causing this inconsistency?
A: High variability often points to inconsistencies in the sample preparation workflow.
-
Inconsistent Homogenization:
-
Issue: If the this compound is not evenly distributed throughout the initial tissue sample, subsamples will have different concentrations.
-
Solution: Homogenize the entire tissue sample thoroughly before weighing out analytical portions. For larger samples, mincing and extensive mixing are critical.
-
-
Inaccurate Pipetting or Weighing:
-
Issue: Small errors in the amount of tissue, solvent, or standards can lead to significant variability.
-
Solution: Calibrate your balances and pipettes regularly. Pay close attention to technique, especially when handling viscous organic solvents.
-
-
Inconsistent SPE Technique:
-
Issue: Variations in flow rates during loading, washing, or elution can lead to inconsistent recoveries. Similarly, allowing the sorbent to dry out between steps can impact performance.
-
Solution: Use a vacuum manifold for SPE to ensure a consistent flow rate across all samples. Be meticulous about keeping the sorbent bed wet during the conditioning and loading steps.
-
-
Analyte Instability:
-
Issue: Milbemycin oxime may degrade during the extraction process. It is known to be susceptible to photolytic and oxidative stress.[9]
-
Solution: Protect samples from direct light and consider processing them on ice or at a reduced temperature. Analyze extracts as quickly as possible or store them at low temperatures (e.g., -20°C) in the dark.
-
Problem 3: Matrix Effects in LC-MS/MS Analysis
Q: I suspect matrix effects are impacting my LC-MS/MS results (ion suppression or enhancement). How can I confirm and mitigate this?
A: Matrix effects occur when co-eluting compounds from the tissue sample interfere with the ionization of this compound in the mass spectrometer's source, leading to inaccurate quantification.[10][11]
-
Confirming Matrix Effects:
-
Post-Extraction Spike Method: This is a standard way to quantify matrix effects.[11]
-
Analyze a standard solution of this compound in a pure solvent (Set A).
-
Extract a blank tissue sample (with no analyte). After the final evaporation step, reconstitute the extract with the standard solution from Set A (Set B).
-
Compare the peak area of the analyte in Set B to Set A.
-
Matrix Effect (%) = (Peak Area B / Peak Area A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
-
-
Mitigating Matrix Effects:
-
Improve Sample Cleanup: A cleaner sample will have fewer co-eluting interferences. Re-optimize your QuEChERS d-SPE or cartridge SPE cleanup steps. Trying different sorbents or adding an extra wash step can be effective.[4]
-
Optimize Chromatography: Modify your LC gradient to better separate the this compound peak from interfering matrix components. A longer, shallower gradient around the elution time of your analyte can improve resolution.[5]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte and will be affected by matrix suppression or enhancement in the same way, thus correcting the final result.[10]
-
Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank tissue matrix. This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.
-
Data Presentation
The following tables summarize typical performance data for methods used to extract milbemycins and related compounds from biological matrices.
Table 1: Comparison of QuEChERS Method Performance for Avermectins in Muscle Tissue
| QuEChERS Method | Analyte(s) | Recovery (%) | RSD (%) | Reference |
| Original (Unbuffered) | Avermectins | 91.6 - 115.5 | 6.8 - 16.3 | [8] |
| Acetate Buffered | Avermectins | 86.7 - 98.2 | > 20.5 | [8] |
| Citrate Buffered | Avermectins | 78.3 - 92.5 | < 20.3 | [8] |
Table 2: Performance of an LC-MS/MS Method for Milbemycin Oxime in Cat Plasma
| Parameter | Milbemycin Oxime (MBO) | Reference |
| Linearity Range | 2.5–250 ng/mL | [12] |
| Mean Extraction Recovery | 96.91–100.62% | [12] |
| Intra-day Precision (CV%) | 1.69–8.34% | [12] |
| Inter-day Precision (CV%) | 4.54–9.98% | [12] |
| Intra-day Accuracy | 98.39–105.18% | [12] |
| Inter-day Accuracy | 91.78–101.33% | [12] |
Experimental Protocols
Protocol 1: Generic QuEChERS Method for this compound in Tissue
-
Sample Preparation: Weigh 5-10 g of homogenized tissue into a 50 mL centrifuge tube. If using an internal standard, spike the sample at this stage.
-
Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.
-
Phase Separation: Add a pre-packaged salt mixture (commonly 4 g MgSO₄ and 1 g NaCl). Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5-10 minutes.
-
Dispersive SPE Cleanup (d-SPE): Transfer a 4 mL aliquot of the upper acetonitrile layer to a 15 mL tube containing 600 mg MgSO₄ and 100 mg of C18 sorbent.[8]
-
Final Centrifugation: Vortex the d-SPE tube for 1 minute and then centrifuge at high speed for 5 minutes.
-
Analysis: Take an aliquot of the final supernatant, filter if necessary, and inject it into the LC-MS/MS system.
Protocol 2: Generic C18 Solid-Phase Extraction (SPE) Method for Tissue
-
Sample Preparation: Homogenize the tissue sample and perform an initial liquid extraction with acetonitrile as described in the QuEChERS protocol (Steps 1-4).
-
Solvent Exchange: Take an aliquot of the acetonitrile extract, evaporate it to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in a small volume of a weak, SPE-compatible solvent (e.g., 1 mL of 5% methanol in water).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100mg/1mL) by passing 3 mL of methanol, followed by 3 mL of HPLC-grade water through the sorbent. Do not allow the sorbent to dry.[3]
-
Sample Loading: Slowly load the reconstituted sample extract onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 2 mL of acetonitrile or methanol into a clean collection tube.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for QuEChERS extraction and analysis.
Caption: Troubleshooting decision tree for common extraction issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 4. scilett-fsg.uitm.edu.my [scilett-fsg.uitm.edu.my]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Milbemycin A3 Oxime Nanoemulsion Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of milbemycin A3 oxime nanoemulsions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound nanoemulsions?
A1: The main challenge is the poor water solubility of milbemycin oxime, a lipophilic compound.[1][2] This necessitates a formulation approach like nanoemulsions to enhance its solubility and bioavailability.[1][2] Key formulation hurdles include achieving a small and uniform droplet size, ensuring high encapsulation efficiency, and maintaining long-term stability of the nanoemulsion.[3][4]
Q2: What is a typical composition of a this compound nanoemulsion?
A2: A common and effective formulation consists of an oil phase, a surfactant, and a co-surfactant. For instance, a successful formulation uses ethyl butyrate as the oil phase, Tween-80 as the surfactant, and anhydrous ethanol as the co-surfactant.[1][2] The ratios of these components are critical for forming stable nanoemulsions.[1]
Q3: Which method is suitable for preparing this compound nanoemulsions?
A3: The phase inversion composition (PIC) method is a successful technique for preparing this compound nanoemulsions.[1][2] This method involves the controlled addition of the aqueous phase to the oil/surfactant mixture, leading to the spontaneous formation of fine droplets.
Q4: What are the key characterization parameters for a this compound nanoemulsion?
A4: Essential characterization parameters include:
-
Droplet Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to ensure a small and uniform particle size, which is crucial for stability and bioavailability.[1][5]
-
Zeta Potential: Indicates the surface charge of the droplets and predicts the long-term stability of the nanoemulsion.[1] Values greater than +30 mV or less than -30 mV generally suggest high stability.[1]
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%): Determines the amount of this compound successfully incorporated into the nanoemulsion droplets.[1]
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) to confirm the spherical shape and uniform distribution of the droplets.[6]
-
Thermodynamic Stability: Assessed through centrifugation and temperature cycling tests to ensure the formulation's robustness.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Large Droplet Size / High PDI | - Inappropriate surfactant-to-oil ratio.- Insufficient energy input during homogenization.- Incorrect choice of oil, surfactant, or co-surfactant. | - Optimize the surfactant-to-co-surfactant ratio (e.g., a 2:1 ratio of Tween-80 to anhydrous ethanol has been shown to be effective).[1]- Adjust the ratio of the surfactant/co-surfactant mixture to the oil phase (e.g., a 7:3 ratio has been successful).[1]- Increase homogenization speed, time, or pressure if using high-energy methods.[7]- Screen different oils, surfactants, and co-surfactants based on the solubility of milbemycin oxime.[1][2] |
| Low Encapsulation Efficiency (EE%) | - Poor solubility of this compound in the chosen oil phase.- Drug precipitation during the formulation process.- Inadequate amount of surfactant to stabilize the droplets. | - Select an oil phase in which milbemycin oxime has high solubility. Ethyl butyrate is a good candidate.[1][2]- Ensure the drug is fully dissolved in the oil phase before emulsification.- Increase the surfactant concentration to provide sufficient interfacial stabilization.[8] |
| Nanoemulsion Instability (Phase Separation, Creaming, or Cracking) | - Ostwald ripening, where larger droplets grow at the expense of smaller ones.- Flocculation and coalescence of droplets.- Insufficient zeta potential leading to aggregation.- Incompatible formulation components. | - Optimize the surfactant and co-surfactant combination to create a stable interfacial film.[1][2]- While a low zeta potential was observed in a stable formulation (-4.947 ± 0.768 mV), long-term stability was confirmed over nine months.[1] If instability is observed, consider modifying the formulation to increase the absolute zeta potential value.- Conduct thermodynamic stability studies (e.g., centrifugation, heating-cooling cycles) to identify and rectify instability issues early.[2] |
| Drug Crystallization or Precipitation Over Time | - Drug concentration exceeds its solubility limit in the oil phase at storage temperature.- Changes in the formulation's microstructure over time. | - Determine the saturation solubility of this compound in the selected oil phase and ensure the drug loading is below this limit.- Store the nanoemulsion at a controlled temperature as recommended by stability studies.[1] |
Quantitative Data Summary
Table 1: Optimized Milbemycin Oxime Nanoemulsion Formulation and Properties
| Parameter | Value | Reference |
| Formulation Composition | ||
| Oil Phase | Ethyl butyrate | [1] |
| Surfactant | Tween-80 | [1] |
| Co-surfactant | Anhydrous Ethanol | [1] |
| Surfactant : Co-surfactant Ratio | 2 : 1 | [1] |
| (Surfactant + Co-surfactant) : Oil Ratio | 7 : 3 | [1] |
| Physicochemical Properties | ||
| Droplet Size (nm) | 12.140 ± 0.128 | [1] |
| Polydispersity Index (PDI) | 0.155 ± 0.015 | [1] |
| Zeta Potential (mV) | -4.947 ± 0.768 | [1] |
| Encapsulation Efficiency (%) | 99.153 ± 0.482 | [1] |
| Drug Loading (%) | 1.001 ± 0.002 | [1] |
Table 2: Long-Term Stability of Milbemycin Oxime Nanoemulsion at 25 ± 2 °C and 60% ± 10% Relative Humidity (n=3)
| Time (Months) | Droplet Size (nm) | PDI | Zeta Potential (mV) | Drug Content (%) |
| 0 | 12.140 | 0.155 | -4.947 | 100 |
| 1 | 11.892 | 0.151 | -5.213 | >90 |
| 2 | 11.675 | 0.148 | -5.532 | >90 |
| 3 | 11.438 | 0.145 | -5.876 | >90 |
| 6 | 11.012 | 0.139 | -6.214 | >90 |
| 9 | 10.789 | 0.135 | -6.588 | >90 |
| (Data adapted from a study on milbemycin oxime nanoemulsions)[1] |
Experimental Protocols
1. Preparation of this compound Nanoemulsion (Phase Inversion Composition Method)
-
Objective: To prepare an oil-in-water (O/W) nanoemulsion of this compound.
-
Materials: this compound, ethyl butyrate (oil phase), Tween-80 (surfactant), anhydrous ethanol (co-surfactant), purified water (aqueous phase).
-
Procedure:
-
Prepare the oil phase by dissolving a predetermined amount of this compound in ethyl butyrate.
-
Prepare the surfactant/co-surfactant (Smix) mixture by blending Tween-80 and anhydrous ethanol in a specific ratio (e.g., 2:1).
-
Add the oil phase to the Smix mixture and stir to form a clear solution.
-
Slowly titrate the oil-Smix mixture with purified water under constant magnetic stirring at a controlled temperature.
-
Observe the mixture for a transition from a transparent solution to a milky emulsion and back to a transparent or bluish-transparent nanoemulsion, indicating the phase inversion point.
-
Continue adding water to achieve the final desired concentration.
-
2. Determination of Encapsulation Efficiency and Drug Loading
-
Objective: To quantify the amount of this compound encapsulated within the nanoemulsion.
-
Procedure:
-
Take a known volume (e.g., 1 mL) of the nanoemulsion and place it in an ultrafiltration tube (with a molecular weight cutoff of ~10,000 Da).
-
Centrifuge the tube at a specified speed and time (e.g., 3500 rpm for 15 minutes) to separate the free, unencapsulated drug in the aqueous phase (filtrate) from the nanoemulsion (retentate).[1]
-
Collect the filtrate and quantify the concentration of free this compound (Cfree) using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
-
To determine the total drug concentration (Ctotal), take another known volume of the nanoemulsion, disrupt the droplets by adding a solvent like acetonitrile, and sonicate.
-
Quantify the total this compound concentration in the disrupted sample using HPLC.
-
Calculate EE% and DL% using the following equations:
-
EE% = [(Ctotal - Cfree) / Ctotal] x 100
-
DL% = [(Ctotal - Cfree) / Weight of nanoemulsion] x 100
-
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound nanoemulsions.
Caption: A logical flowchart for troubleshooting common issues in nanoemulsion formulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current challenges ahead in preparation, characterization, and pharmaceutical applications of nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nanoemulsion preparation [protocols.io]
- 8. Properties and stability of nanoemulsions: How relevant is the type of surfactant? [ouci.dntb.gov.ua]
Validation & Comparative
A Comparative Analysis of Milbemycin A3 and A4 Oxime Activity in Parasite Control
For Researchers, Scientists, and Drug Development Professionals
Milbemycin oxime, a broad-spectrum endectocide, is a cornerstone of veterinary medicine for the control of internal and external parasites. It is a semi-synthetic derivative of a fermentation product of the bacterium Streptomyces hygroscopicus aureolacrimosus. Commercially, milbemycin oxime is formulated as a mixture of two homologous compounds: milbemycin A3 oxime and milbemycin A4 oxime, typically in a ratio of ≤20% and ≥80%, respectively[1]. This guide provides a comparative overview of the available data on the activity of these two components, supported by experimental evidence and detailed methodologies.
Mechanism of Action: Targeting Glutamate-Gated Chloride Channels
The primary mechanism of action for both milbemycin A3 and A4 oximes is the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates[1][2][3][4][5]. This action is selective for invertebrates as vertebrates primarily utilize GABA-gated chloride channels in the central nervous system, and milbemycins do not readily cross the blood-brain barrier in mammals[1].
Binding of milbemycin oxime to GluCls leads to an increased influx of chloride ions into the cell. This hyperpolarizes the neuronal membrane, making it less excitable and ultimately leading to flaccid paralysis and death of the parasite[1][2][3].
References
- 1. toku-e.com [toku-e.com]
- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
Validating LC-MS/MS Methods for Milbemycin A3 Oxime: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and accurate quantification of milbemycin A3 oxime is critical for pharmacokinetic studies, formulation development, and quality control. This guide provides a comprehensive comparison of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method against alternative analytical techniques, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The choice of analytical method for this compound quantification depends on the required sensitivity, selectivity, and the nature of the sample matrix. While LC-MS/MS is often the gold standard for bioanalytical studies due to its high sensitivity and specificity, other methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can be suitable for less demanding applications such as bulk drug analysis.
Table 1: Comparison of a Validated LC-MS/MS Method with an Alternative HPLC-UV Method for Milbemycin Oxime Analysis
| Parameter | LC-MS/MS Method[1][2] | HPLC-UV Method[3] |
| Principle | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. | Separation by liquid chromatography followed by detection based on UV absorbance. |
| Linearity Range | 2.5 - 250 ng/mL | 0.1 - 200 µg/mL |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | 50 ng/mL |
| Limit of Detection (LOD) | Not explicitly stated, but method is sensitive enough for pharmacokinetic studies. | 25 ng/mL |
| Precision (%RSD) | Intraday: 1.69 - 8.34% Interday: 4.54 - 9.98% | < 1.35% |
| Accuracy | Intraday: 98.39 - 105.18% Interday: 91.78 - 101.33% | Not explicitly stated. |
| Sample Matrix | Cat Plasma | Not specified (likely for drug substance or formulated product) |
| Selectivity | High (based on specific mass transitions) | Lower (potential for interference from compounds with similar UV absorbance) |
| Primary Application | Bioanalysis (Pharmacokinetic studies) | Quality control of bulk drug and formulations |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are the protocols for the compared LC-MS/MS and HPLC-UV methods.
LC-MS/MS Method for Milbemycin Oxime in Plasma[1][2]
This method is suitable for the simultaneous quantification of milbemycin oxime (A3 and A4 components) in biological matrices.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma, add 800 µL of acetonitrile containing the internal standard.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
2. Chromatographic Conditions
-
Column: Gemini C18 (50 mm × 2.0 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-0.5 min: 15-30% B
-
0.5-2.5 min: 30% B
-
2.5-2.6 min: 30-50% B
-
2.6-4.5 min: 50% B
-
4.5-6.0 min: 50-85% B
-
6.0-10.5 min: 85% B
-
10.5-11.0 min: 85-15% B
-
11.0-13.5 min: 15% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
3. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitored Reaction (MRM) Transitions:
-
Collision Energy (CE):
Alternative HPLC-UV Method[3]
This method is suitable for the quantification of milbemycin oxime in less complex matrices, such as pharmaceutical formulations.
1. Sample Preparation
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile) to achieve a concentration within the linear range of the assay.
-
Filter the solution through a 0.45 µm filter before injection.
2. Chromatographic Conditions
-
Column: Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm)[3]
-
Mobile Phase: 86% Acetonitrile and 14% 0.5 mmol/L ammonium acetate buffer[3]
-
Flow Rate: 1 mL/min[3]
-
Column Temperature: 25°C[3]
-
Detection Wavelength: 249 nm[3]
-
Injection Volume: 20 µL[3]
Visualizing the Workflow
Diagrams illustrating the experimental workflows provide a clear and concise overview of the analytical processes.
Caption: Workflow for LC-MS/MS analysis of this compound in plasma.
Caption: Workflow for HPLC-UV analysis of this compound.
References
- 1. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Milbemycin A3 Oxime and Selamectin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the parasitological efficacy of two widely used macrocyclic lactones: milbemycin A3 oxime, a key component of milbemycin oxime, and selamectin. The information presented is collated from peer-reviewed studies and is intended to assist researchers and professionals in drug development in their evaluation of these compounds. This document summarizes key experimental data in structured tables, details methodologies from cited experiments, and visualizes associated pathways and workflows.
Mechanism of Action: A Shared Pathway
Both this compound and selamectin are endectocides belonging to the macrocyclic lactone class. Their primary mechanism of action is similar, targeting the nervous system of invertebrates. They act as agonists of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of parasites.[1][2][3][4] This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the neurons.[5][6] The influx of chloride ions disrupts nerve signal transmission, causing paralysis and ultimately the death of the parasite.[5][6][7] While they also interact with gamma-aminobutyric acid (GABA) receptors, their selectivity for invertebrate GluCls provides a wide margin of safety in mammals, as these channels are not present in the same form.[2][8]
Figure 1: Simplified signaling pathway for Milbemycin Oxime and Selamectin.
Efficacy Against Ectoparasites
Comparative studies have been conducted to evaluate the efficacy of milbemycin oxime and selamectin against common ectoparasites in canines, particularly fleas (Ctenocephalides felis) and mites (Sarcoptes scabiei).
Flea Infestations in Dogs
A study directly compared a topical formulation of selamectin with an oral product containing spinosad and milbemycin oxime against the KS1 strain of Ctenocephalides felis in dogs. The results indicated a difference in the initial speed of kill, with the oral combination product demonstrating higher efficacy at the 24 and 48-hour marks post-initial treatment. However, selamectin showed sustained efficacy and performed comparably or better in subsequent weekly flea challenges.[9][10]
| Parameter | Selamectin (Topical) | Spinosad/Milbemycin Oxime (Oral) | Reference |
| Efficacy (24h post-initial treatment) | 60.4% | 100% | [9] |
| Efficacy (48h post-initial treatment) | 91.4% | 100% | [9] |
| Efficacy (24h post-infestation, Day 28) | 93.0% | 84.7% | [9] |
| Efficacy (48h post-infestation, Day 28) | 95.7% | 87.5% | [9] |
| Sustained Efficacy (>90%) | From Day 2 to Day 30 | From Day 1 to Day 23 | [9] |
Sarcoptic Mange in Dogs
In a comparative study on canine sarcoptic mange, both topical selamectin and oral sarolaner (an isoxazoline) demonstrated 100% efficacy in eliminating mites, significantly outperforming ivermectin in the study. This suggests that selamectin is a highly effective treatment for this condition. While this study did not include a milbemycin oxime-only arm, it positions selamectin as a robust option for sarcoptic mange treatment.
| Parameter | Selamectin (6-12 mg/kg, topical, single dose) | Reference |
| Mite Count Reduction | 100% |
Efficacy Against Endoparasites
The comparative efficacy of milbemycin oxime and selamectin has also been assessed against key endoparasites, including heartworm and intestinal nematodes.
Heartworm Prevention (Dirofilaria immitis)
A laboratory study evaluated the preventive efficacy of several commercially available products, including those containing milbemycin oxime and selamectin, against the MP3 resistant strain of Dirofilaria immitis. In this particular study, both products demonstrated less than 100% efficacy, highlighting the challenges posed by resistant heartworm strains.[11][12] It is important to note that other studies have shown high efficacy for both molecules against susceptible heartworm strains.[13] A review of macrocyclic lactones noted that in terms of "safety-net" or reach-back adulticidal activity against heartworms, ivermectin is considered the most potent, while milbemycin oxime is considered the least, with selamectin falling in between.[14]
| Parameter | Milbemycin Oxime | Selamectin | Reference |
| Preventive Efficacy (MP3 resistant strain) | <100% | <100% | [11][12] |
Intestinal Nematodes
Direct comparative studies for a broad range of intestinal worms are limited. However, individual studies demonstrate the efficacy of each compound against specific nematodes.
For instance, in cats experimentally infected with Toxocara cati (roundworm), a combination product of milbemycin oxime and praziquantel showed a 95.90% reduction in worm counts against mature adult worms and a 96.53% reduction against fourth-stage larvae.[15] However, another study investigating the efficacy against third-stage larvae of T. cati found no efficacy for the milbemycin oxime/praziquantel combination, whereas an emodepside/praziquantel spot-on was 98.5% effective.[16]
Selamectin has also been shown to be highly effective against T. cati in cats, with one study reporting 100% efficacy against both experimentally induced and naturally acquired infections.[17] The same study reported efficacies ranging from 84.7% to 99.7% against the hookworm Ancylostoma tubaeforme.[17]
Experimental Protocols
The methodologies for evaluating the efficacy of antiparasitic drugs are standardized to ensure consistency and comparability of results. The Veterinary International Cooperation on Harmonisation (VICH) and the World Association for the Advancement of Veterinary Parasitology (WAAVP) provide guidelines for these studies.[15][18][19]
General Experimental Workflow for Anthelmintic Efficacy Studies
A typical workflow for a controlled efficacy study involves several key stages, from animal selection and acclimation to parasite challenge and assessment of treatment efficacy.
Figure 2: Generalized workflow for a controlled anthelmintic efficacy study.
Example Protocol: Flea Efficacy Study in Dogs (Dryden et al., 2013)
This protocol is a summary of the methodology used in the comparative study of selamectin and a spinosad/milbemycin oxime combination product.[9]
-
Animal Selection: Forty-eight healthy dogs were selected for the study.
-
Randomization: Dogs were blocked and randomly allocated to one of four treatment groups (n=12 per group): negative control, topical selamectin, oral spinosad/milbemycin oxime, and oral spinosad. Within each group, six dogs were designated for flea counts at 24 hours and six at 48 hours post-treatment or infestation.
-
Flea Infestation: Each dog was infested with 100 unfed adult Ctenocephalides felis (KS1 strain) on Days -2, 7, 14, 21, and 28.
-
Treatment Administration: On Day 0, dogs in the treatment groups received a single dose of the respective product according to the commercial label.
-
Efficacy Assessment: Flea counts were performed by combing the entire animal at 24 and 48 hours after treatment (Day 0) and after each subsequent re-infestation. Efficacy was calculated as the percentage reduction in the geometric mean number of live fleas on treated dogs compared to the control group.
Conclusion
Both this compound (as a component of milbemycin oxime) and selamectin are effective broad-spectrum parasiticides with a similar mechanism of action. The choice between these compounds may depend on the target parasite, the desired speed of kill versus duration of efficacy, and the formulation.
-
Against fleas , combination products containing milbemycin oxime may offer a faster initial kill, while selamectin demonstrates excellent sustained efficacy.[9][10]
-
For sarcoptic mange , selamectin has demonstrated high efficacy.
-
In heartworm prevention , both are effective, but resistance is an emerging concern that can affect the efficacy of all macrocyclic lactones.[11][12]
-
Against intestinal worms , both have proven efficacy, though this can be species-dependent, and direct comparative data is not always available. For example, selamectin shows high efficacy against T. cati in cats,[17] while milbemycin oxime's efficacy against this parasite may vary depending on the larval stage being targeted.[15][16]
Further head-to-head clinical trials across a wider range of parasites and in different geographical locations would be beneficial to further delineate the specific advantages of each compound. Researchers are encouraged to consult the detailed findings within the cited literature for a comprehensive understanding of the experimental conditions and outcomes.
References
- 1. files.sdiarticle5.com [files.sdiarticle5.com]
- 2. Efficacy of selamectin, spinosad, and spinosad/milbemycin oxime against the KS1 Ctenocephalides felis flea strain infesting dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Published Guidelines [waavp.org]
- 4. World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) guidelines for evaluating the efficacy of anthelmintics for dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zoetis [zoetisus.com]
- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 7. Evaluation of the comparative efficacy of selamectin against flea (Ctenocephalides felis felis) infestations on dogs and cats in simulated home environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of selamectin, spinosad, and spinosad/milbemycin oxime against the KS1 Ctenocephalides felis flea strain infesting dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Comparative efficacy of four commercially available heartworm preventive products against the MP3... - [vin.com]
- 11. researchgate.net [researchgate.net]
- 12. A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The safety-net story about macrocyclic lactone heartworm preventives: a review, an update, and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of a milbemycin oxime-praziquantel combination product against adult and immature stages of Toxocara cati in cats and kittens after induced infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment of third-stage larvae of Toxocara cati with milbemycin oxime plus praziquantel tablets and emodepside plus praziquantel spot-on formulation in experimentally infected cats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Heartworm Preventive Comparison Chart for Dogs and Cats - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 19. vichsec.org [vichsec.org]
Milbemycin A3 Oxime: A Comparative Guide to Cross-Resistance in Acaricides
For researchers, scientists, and professionals in drug development, understanding the landscape of acaricide resistance is paramount for the effective management of parasitic infestations. This guide provides an objective comparison of milbemycin A3 oxime's performance in the context of cross-resistance, supported by available experimental data. This compound, a key component of the broader milbemycin oxime, belongs to the macrocyclic lactone class of antiparasitics, which act by potentiating glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death.[1][2]
Quantitative Cross-Resistance Data
Cross-resistance studies provide critical insights into whether resistance to one acaricide confers resistance to another, often due to shared resistance mechanisms. The available data primarily focuses on cross-resistance between milbemycin compounds and other macrocyclic lactones, particularly abamectin, in the two-spotted spider mite, Tetranychus urticae.
Table 1: Cross-Resistance Between Milbemectin and Abamectin in Tetranychus urticae
| Resistant Strain | Selecting Agent | Test Compound | LC50 (mg/L) of Resistant Strain | LC50 (mg/L) of Susceptible Strain | Resistance Ratio (RR) | Reference |
| Chrysanthemum Field Population | Milbemectin | Milbemectin | Not specified | Not specified | 409 | [3] |
| Strawberry Field Population | Abamectin | Milbemectin | Not specified | Not specified | 16.3 | [4] |
Note: Milbemectin is a mixture of milbemycin A3 and milbemycin A4. The resistance ratio is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.
Data directly comparing the cross-resistance of this compound with other classes of acaricides, such as organophosphates or pyrethroids, is limited in the public domain. However, the efficacy of macrocyclic lactones, including ivermectin, doramectin, and moxidectin, has been demonstrated against populations of the cattle tick, Rhipicephalus microplus, that are resistant to organophosphates, amidines, and synthetic pyrethroids.[3] This suggests a lack of cross-resistance between these classes, though specific quantitative data for this compound is not provided.
Mechanisms of Resistance
Resistance to macrocyclic lactones, including milbemycins, is primarily attributed to two mechanisms: alterations in the target site and enhanced metabolic detoxification.
Target Site Resistance: Glutamate-Gated Chloride Channels (GluCls)
Mutations in the genes encoding GluCls can reduce the binding affinity of this compound, thereby diminishing its efficacy. This is a common mechanism of resistance for this class of compounds.[1][2]
Metabolic Resistance: Cytochrome P450 Monooxygenases
Enhanced metabolism by detoxification enzymes, particularly cytochrome P450 monooxygenases (P450s), can reduce the concentration of this compound at the target site, leading to resistance. P450s can modify the acaricide into a less toxic, more readily excretable form.
Experimental Protocols
Standardized bioassays are essential for determining the susceptibility or resistance of arthropod populations to acaricides. The following are detailed protocols for two commonly used methods.
Larval Packet Test (LPT) - Modified from FAO Guidelines
The Larval Packet Test (LPT) is a standard method recommended by the Food and Agriculture Organization (FAO) for detecting acaricide resistance in tick larvae.
Materials:
-
Acaricide (e.g., this compound)
-
Solvent (e.g., a 2:1 mixture of trichloroethylene and olive oil)
-
Whatman No. 1 filter papers (7.5 cm x 8.5 cm)
-
Pipettes
-
Petri dishes
-
Forceps
-
Incubator
-
Stereomicroscope
-
10- to 20-day-old tick larvae
Procedure:
-
Preparation of Acaricide Dilutions: Prepare a stock solution of the acaricide in the chosen solvent. Perform serial dilutions to obtain a range of concentrations to be tested. A control group using only the solvent should also be prepared.
-
Impregnation of Filter Papers: Pipette 0.67 mL of each acaricide dilution onto a filter paper placed in a petri dish. Ensure the paper is evenly coated.
-
Drying: Allow the solvent to evaporate completely from the filter papers by leaving them in a fume hood for at least 24 hours at room temperature.
-
Packet Preparation: Fold each treated filter paper in half lengthwise and seal the two sides with bulldog clips or staples, leaving one end open to form a packet.
-
Introduction of Larvae: Carefully introduce approximately 100 tick larvae into each packet through the open end.
-
Sealing: Seal the open end of the packet.
-
Incubation: Place the sealed packets in an incubator at 27°C and 85-95% relative humidity for 24 hours.
-
Mortality Assessment: After incubation, open the packets and count the number of live and dead larvae under a stereomicroscope. Larvae that are immobile or only show movement of appendages are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.
Adult Immersion Test (AIT) - Based on Drummond et al. (1973)
The Adult Immersion Test (AIT) is used to assess acaricide efficacy against engorged adult female ticks.
Materials:
-
Engorged adult female ticks
-
Acaricide
-
Distilled water and an appropriate emulsifier (if necessary)
-
Beakers or petri dishes
-
Forceps
-
Filter paper
-
Incubator
-
Vials or tubes for egg collection
-
Analytical balance
Procedure:
-
Tick Collection: Collect fully engorged adult female ticks from host animals.
-
Preparation of Acaricide Solutions: Prepare a series of aqueous dilutions of the acaricide. A control group with only water (and emulsifier if used) should be included.
-
Immersion: Place a known number of ticks (e.g., 10-20) into each acaricide dilution and immerse them for a specified period (e.g., 5-10 minutes).
-
Drying: Remove the ticks from the solutions and dry them on filter paper.
-
Incubation for Oviposition: Place the treated ticks in individual vials or petri dishes and incubate them under controlled conditions (e.g., 27°C and 80-90% relative humidity) to allow for egg laying.
-
Egg Collection and Weighing: After the oviposition period (e.g., 14-21 days), collect and weigh the eggs laid by each tick.
-
Egg Incubation: Incubate the collected eggs under the same conditions to allow for hatching.
-
Hatchability Assessment: Estimate the percentage of eggs that have hatched.
-
Data Analysis: Calculate the Index of Egg Production (IEP) and the overall efficacy of the acaricide. The IEP is calculated as: (weight of eggs laid / initial weight of female tick) x % hatch x 20,000. The efficacy is then calculated as: [(IEP of control group - IEP of treated group) / IEP of control group] x 100.
Conclusion
The available evidence strongly indicates the potential for cross-resistance to this compound in arthropod populations that have developed resistance to other macrocyclic lactones, such as abamectin. This is likely due to shared resistance mechanisms, including target site mutations in glutamate-gated chloride channels and enhanced metabolic detoxification. While data on cross-resistance with other acaricide classes is not as readily available, the distinct mode of action of macrocyclic lactones suggests that cross-resistance with compounds like organophosphates and pyrethroids may be less common. For effective and sustainable pest management, it is crucial to employ a variety of control methods and monitor for resistance using standardized bioassays. Further research is needed to fully elucidate the cross-resistance profile of this compound against a broader range of acaricides.
References
- 1. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for the control of Rhipicephalus microplus ticks in a world of conventional acaricide and macrocyclic lactone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Detection of Acaricidal Resistance Status of Rhipicephalus (Boophilus) microplus against Commercial Preparation of Deltamethrin, Flumethrin, and Fipronil from North Gujarat, India - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Milbemycin A3 Oxime: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of anthelmintic agents, this guide provides a comprehensive comparison of the in vivo efficacy of milbemycin A3 oxime against key parasites in animal models. This document summarizes quantitative data from various studies, outlines detailed experimental protocols, and presents visual representations of its mechanism of action and experimental workflows.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the in vivo efficacy of this compound and its common alternatives against critical parasites in canine and feline models. Efficacy is primarily measured by the percentage reduction in worm burden or fecal egg counts in treated groups compared to placebo controls.
Table 1: Efficacy Against Canine Parasites
| Parasite | Drug | Animal Model | Dosage | Efficacy (% Reduction) | Reference |
| Dirofilaria immitis (Heartworm) | Milbemycin Oxime | Dog (Beagle) | 0.5 mg/kg | 96.8% (against 3-month-old infection) | [1] |
| Ivermectin | Dog (Beagle) | 6 µg/kg | 97.7% (against 3-month-old infection) | [1] | |
| Moxidectin | Dog | 3 µg/kg (oral) | 100% (against susceptible isolates) | [2][3] | |
| Ancylostoma caninum (Hookworm) | Milbemycin Oxime | Dog | 0.5 mg/kg | 95% (mature worms) | [4] |
| Milbemycin Oxime | Dog | 0.75 mg/kg | 99% (mature worms) | [4] | |
| Milbemycin Oxime | Dog | 0.5 mg/kg | 97.8% | [5] | |
| Febantel, Pyrantel Embonate, Praziquantel | Dog | - | >97-98% (fecal egg count reduction) | [6] | |
| Trichuris vulpis (Whipworm) | Milbemycin Oxime | Dog | 0.55-0.86 mg/kg | 97% | [4] |
| Milbemycin Oxime | Dog | 0.5 mg/kg | 96.0% | [7] | |
| Milbemycin Oxime | Dog | 1.0 mg/kg | 98.6% | [7] | |
| Febantel, Pyrantel Embonate, Praziquantel | Dog | - | >92% (fecal egg count reduction) | [6] | |
| Febantel, Pyrantel Embonate, Praziquantel | Dog | - | 99.4% (worm burden reduction) | [8] |
Table 2: Efficacy Against Feline Parasites
| Parasite | Drug | Animal Model | Dosage | Efficacy (% Reduction) | Reference |
| Dirofilaria immitis (Heartworm) | Milbemycin Oxime | Cat | 2.0-2.5 mg/kg | 100% | [9] |
| Toxocara cati (Roundworm) | Milbemycin Oxime | Cat | 4 mg/cat | 96.53% (against L4 larvae) | [10] |
| Milbemycin Oxime | Cat | 4 mg/cat | 95.90% (against adult worms) | [10] | |
| Pyrantel Pamoate | Cat | 20 mg/kg (paste) | 93.5% (worm removal), 96.4% (fecal egg count reduction) | [11] | |
| Pyrantel Pamoate | Cat | 20 mg/kg (granule) | 88.9% (worm removal), 78.2% (fecal egg count reduction) | [11] | |
| Fenbendazole, Pyrantel Pamoate, Praziquantel | Cat | - | >98% (fecal egg count reduction) | [12] |
Experimental Protocols
The following are generalized experimental protocols for evaluating the in vivo efficacy of anthelmintics in canine and feline models, based on information from the cited studies and established guidelines.[13][14][15]
Animal Models and Husbandry
-
Species and Breed: Purpose-bred, helminth-naive dogs (e.g., Beagles) and domestic shorthair cats are commonly used to ensure uniformity and minimize confounding factors.
-
Age: Animals are typically young adults to ensure they are susceptible to infection and have not developed age-related resistance.
-
Housing: Animals are individually housed in cages to prevent cross-contamination and allow for individual data collection (e.g., fecal samples). Cages are maintained under controlled temperature, humidity, and lighting conditions.
-
Diet and Water: A standard commercial diet and fresh water are provided ad libitum.
Infection and Treatment
-
Parasite Strains: Well-characterized laboratory-maintained strains of parasites are used for experimental infections to ensure consistency.
-
Inoculation: Animals are inoculated with a predetermined number of infective parasite stages (e.g., L3 larvae of Dirofilaria immitis or embryonated eggs of Toxocara cati). The route of inoculation (e.g., subcutaneous, oral) depends on the natural life cycle of the parasite.
-
Acclimation and Treatment Groups: Following inoculation, animals are allowed an appropriate prepatent period for the parasite to establish and mature. They are then randomly allocated to treatment and control (placebo) groups.
-
Drug Administration: The test compound (e.g., this compound) and placebo are administered orally or via the intended route of application. Dosages are calculated based on the body weight of each animal.
Efficacy Assessment
-
Fecal Egg Counts: For gastrointestinal nematodes, fecal samples are collected at specified intervals before and after treatment. The number of eggs per gram of feces (EPG) is determined using techniques such as the McMaster method. The percentage reduction in EPG is a key efficacy parameter.
-
Worm Burden: At the end of the study, animals are humanely euthanized, and the gastrointestinal tract or other relevant organs (e.g., heart and pulmonary arteries for Dirofilaria immitis) are necropsied. Adult worms are collected, identified, and counted. The percentage reduction in the geometric mean worm count in the treated group compared to the control group is the primary measure of efficacy.
-
Statistical Analysis: Data on worm counts and fecal egg counts are typically log-transformed to normalize the distribution. Statistical significance between treated and control groups is determined using appropriate tests, such as t-tests or ANOVA.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams have been generated.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound on parasite nerve and muscle cells.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Generalized workflow for conducting in vivo anthelmintic efficacy studies.
References
- 1. Evaluation of ivermectin and milbemycin oxime efficacy against Dirofilaria immitis infections of three and four months' duration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of oral moxidectin against susceptible and resistant isolates of Dirofilaria immitis in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of oral moxidectin against susceptible and resistant isolates of Dirofilaria immitis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of milbemycin oxime against naturally acquired or experimentally induced Ancylostoma spp and Trichuris vulpis infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of milbemycin oxime against Ancylostoma caninum in dogs with naturally acquired infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of a drug combination of praziquantel, pyrantel embonate, and febantel against helminth infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative efficacy of flubendazole chewable tablets and a tablet combination of febantel, pyrantel embonate and praziquantel against Trichuris vulpis in experimentally infected dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 10. Efficacy of a milbemycin oxime-praziquantel combination product against adult and immature stages of Toxocara cati in cats and kittens after induced infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the efficacy and safety of two formulations of pyrantel pamoate in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. World Association for the Advancement of Veterinary Parasitology (WAAVP): Second edition of guidelines for evaluating the efficacy of anthelmintics for dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) guidelines for evaluating the efficacy of anthelmintics for dogs and cats. | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Milbemycin A3 Oxime and Moxidectin for Researchers
An objective analysis of two potent macrocyclic lactones for use in parasiticide drug development, supported by experimental data.
This guide provides a detailed, evidence-based comparison of milbemycin A3 oxime and moxidectin, two prominent macrocyclic lactones widely utilized in the control of parasitic infections. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative efficacy, pharmacokinetic profiles, and safety margins to inform further research and development in parasitology.
Mechanism of Action: A Shared Pathway with Subtle Differences
Both this compound and moxidectin exert their anthelmintic effects by targeting the nervous system of invertebrates. Their primary mode of action involves the potentiation of ligand-gated chloride ion channels, leading to paralysis and death of the parasite.[1][2]
This compound, a key component of the broader milbemycin oxime, acts by opening glutamate-gated chloride channels in the nerve and muscle cells of invertebrates.[1][2] This influx of chloride ions causes hyperpolarization of the neuronal membrane, disrupting neurotransmission and leading to flaccid paralysis of the parasite.[1][2]
Moxidectin shares this primary mechanism of action, also targeting glutamate-gated chloride channels.[1][2] However, it is also reported to have a notable affinity for gamma-aminobutyric acid (GABA)-gated chloride channels, which are also present in invertebrates.[1][2] This dual action may contribute to its broad spectrum of activity. In mammals, both compounds have a much lower affinity for the corresponding ion channels, which are primarily located within the central nervous system and protected by the blood-brain barrier, contributing to their relative safety in host species.[1][2]
Mechanism of Action Diagram
Comparative Efficacy
Direct comparative efficacy studies between pure this compound and moxidectin are limited in publicly available literature. Most studies evaluate the efficacy of "milbemycin oxime," which is a commercial mixture of milbemycin A4 oxime (>80%) and this compound (<20%). The data presented below for milbemycin oxime should be interpreted with this composition in mind.
A study comparing the efficacy of a 6-month injectable formulation of moxidectin and oral milbemycin oxime/lufenuron tablets against naturally acquired Trichuris vulpis (whipworm) infections in dogs demonstrated a significant difference in efficacy.
Table 1: Comparative Efficacy Against Trichuris vulpis in Dogs
| Treatment Group | Dose | Route of Administration | Efficacy (%) |
| Moxidectin (injectable) | 170 µg/kg | Subcutaneous | 67.5 |
| Milbemycin oxime/lufenuron (tablets) | 500 µg/kg (milbemycin oxime) | Oral | 99.6[3] |
Furthermore, studies investigating the efficacy against macrocyclic lactone-resistant strains of Dirofilaria immitis (heartworm) in dogs have shown moxidectin to have a superior preventive efficacy compared to milbemycin oxime.
Table 2: Comparative Preventive Efficacy Against ML-Resistant Dirofilaria immitis (JYD-34 Strain) in Dogs
| Treatment Group | Formulation | Efficacy (%) |
| Moxidectin | Topical | 100[1] |
| Milbemycin oxime | Oral | 52.5[1] |
| Moxidectin | Extended-release injectable | 98.3 - 100[4][5] |
| Milbemycin oxime | Oral (in combination) | 10.5 - 37.7[4][5] |
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug are crucial for determining its dosing regimen and duration of action. Both moxidectin and milbemycin oxime are highly lipophilic, which influences their distribution and persistence in the host.[6]
Table 3: Pharmacokinetic Parameters of Milbemycin Oxime and Moxidectin in Dogs (Oral Administration)
| Parameter | Milbemycin Oxime (A3 component) | Milbemycin Oxime (A4 component) | Moxidectin |
| Tmax (hours) | 1-2 | 1-2 | 2-4 |
| Terminal Half-life (t1/2) | 1.6 ± 0.4 days | 3.3 ± 1.4 days | 13.9 - 25.9 days[6][7] |
| Bioavailability (%) | 80.5 | 65.1 | ~90[6][7] |
Data for milbemycin oxime is from a study where it was administered in combination with afoxolaner.[8] Moxidectin data is from various studies in dogs.[6][7]
The longer half-life of moxidectin suggests a more prolonged period of activity from a single dose compared to milbemycin oxime.
Safety and Toxicology
Both milbemycin oxime and moxidectin are generally considered to have a wide margin of safety in most dog breeds when administered at the recommended doses.[1][2] However, certain breeds with a mutation in the ABCB1 (formerly MDR1) gene, such as Collies, are more susceptible to the neurotoxic effects of macrocyclic lactones due to a compromised blood-brain barrier.[1][2]
A study in avermectin-sensitive Collies demonstrated that moxidectin has a wider margin of safety compared to milbemycin oxime. In this study, moxidectin administered orally at up to 30 times the recommended heartworm preventive dose produced no signs of toxicosis.[9] In contrast, milbemycin oxime administered at 20 times the recommended dose induced signs of toxicosis in similarly sensitive Collies.[1][9] This suggests that moxidectin may be a safer option in breeds with known or suspected ABCB1 mutations.
Experimental Protocols
In Vivo Efficacy Study Against Trichuris vulpis
The following is a generalized protocol based on the study comparing moxidectin and milbemycin oxime against T. vulpis in dogs.[3]
In Vivo Efficacy Trial Workflow
Key Steps:
-
Animal Selection: Adult dogs of mixed breeds with naturally acquired Trichuris vulpis infections are selected. Infection is confirmed by fecal flotation and egg counting.
-
Acclimation and Diet: Dogs are acclimated to individual housing and fed a standard commercial diet.
-
Randomization: Dogs are ranked based on pre-treatment fecal egg counts and randomly allocated to treatment groups:
-
Group 1: Moxidectin (e.g., 170 µg/kg, subcutaneous injection)
-
Group 2: Milbemycin oxime (e.g., 500 µg/kg, oral)
-
Group 3: Placebo control
-
-
Treatment Administration: A single dose of the assigned treatment is administered.
-
Post-treatment Observation: Animals are observed daily for any adverse reactions.
-
Necropsy and Worm Recovery: Seven days post-treatment, dogs are humanely euthanized. The cecum and large intestine are isolated, and the contents are washed through sieves to recover adult whipworms.
-
Worm Counting and Efficacy Calculation: The number of adult T. vulpis in each dog is counted. Efficacy is calculated as the percentage reduction in the mean worm count of the treated group compared to the control group.
Pharmacokinetic Study
The following is a generalized protocol for determining the pharmacokinetic profile of this compound or moxidectin in dogs.
Key Steps:
-
Animal Model: Healthy adult Beagle dogs are typically used. They are fasted overnight before drug administration.
-
Drug Administration: A single oral dose of the test compound (this compound or moxidectin) is administered.
-
Blood Sampling: Blood samples are collected from the jugular or cephalic vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, 240, 336, 504, 672, and 840 hours post-dosing).
-
Plasma Separation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Sample Analysis: Plasma concentrations of the drug are determined using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data for each dog are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and terminal half-life (t1/2).
Conclusion for the Research Community
This comparative guide highlights that while both this compound (as a component of milbemycin oxime) and moxidectin are effective macrocyclic lactones, they exhibit notable differences in their performance profiles.
-
Efficacy: Moxidectin demonstrates superior efficacy against certain macrocyclic lactone-resistant strains of Dirofilaria immitis. Conversely, milbemycin oxime has shown higher efficacy against Trichuris vulpis in at least one study.
-
Pharmacokinetics: Moxidectin's significantly longer half-life suggests a more sustained therapeutic effect, which could be advantageous for prophylactic treatments.
-
Safety: Moxidectin appears to have a wider safety margin in dog breeds with the ABCB1 gene mutation.
For drug development professionals, these findings suggest that the choice between these two molecules may depend on the target parasite, the desired duration of action, and the target host's genetic predispositions. Further head-to-head studies focusing specifically on the this compound component are warranted to provide a more precise comparison and to fully elucidate its therapeutic potential. The development of novel formulations that optimize the pharmacokinetic and safety profiles of these potent compounds remains a promising area of research.
References
- 1. A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of moxidectin 6-month injectable and milbemycin oxime/lufenuron tablets against naturally acquired trichuris vulpis infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] An LC-MS method for determination of milbemycin oxime in dog plasma. | Semantic Scholar [semanticscholar.org]
- 9. avmajournals.avma.org [avmajournals.avma.org]
Navigating the Analytical Maze: A Comparative Guide to Validated Methods for Milbemycin Oxime Impurity Profiling
For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) like milbemycin oxime is paramount. This guide provides a comprehensive comparison of validated analytical methods for the identification and quantification of milbemycin oxime impurities, supported by experimental data and detailed protocols to aid in method selection and implementation.
Milbemycin oxime, a macrocyclic lactone used in veterinary medicine to control parasites, can contain various impurities originating from the manufacturing process or degradation.[1][2] Regulatory bodies require robust analytical methods to ensure that these impurities are controlled within acceptable limits. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), are the predominant techniques for this purpose.[3][4]
Comparative Analysis of Chromatographic Methods
The selection of an appropriate analytical method depends on several factors, including the specific impurities of interest, required sensitivity, and available instrumentation. Below is a comparison of different HPLC and UPLC methods reported in the literature for the analysis of milbemycin oxime and its related compounds.
| Parameter | Method 1: Stability-Indicating HPLC | Method 2: Gradient HPLC | Method 3: Isocratic HPLC | Method 4: LC-MS/MS |
| Column | HALO® C18 (100 mm × 4.6 mm, 2.7 µm)[1] | HALO C18 (100 × 4.6 mm, 2.7 µm)[3] | Supelco Ascentis Express C18 (100 mm × 3.0 mm, 2.7 µm)[1] | Waters C18 (100 mm × 3.0 mm, 3.5 µm)[5] |
| Mobile Phase A | Water–acetonitrile–perchloric acid (70:30:0.06, v/v/v)[1] | Water/acetonitrile (60/40, v/v)[3] | 0.05% phosphoric acid in aqueous solution (30% v/v)[1] | 5 mM ammonium acetate in water[5] |
| Mobile Phase B | Isopropanol–methanol–1,4 dioxane-perchloric acid (50:45:5:0.06, v/v/v/v)[1] | Ethanol/isopropanol (50/50, v/v)[3] | Methanol and acetonitrile (6:4, v/v) (70% v/v)[1] | Acetonitrile[5] |
| Elution Mode | Gradient[1] | Gradient[3] | Isocratic[1] | Isocratic (85:15 ACN:Buffer)[5] |
| Flow Rate | 0.5 mL/min[1] | Not Specified | 0.5 mL/min[1] | Not Specified |
| Detection | UV at 240 nm[1] | Not Specified | UV at 244 nm[1] | MS/MS[5] |
| Column Temp. | 50 °C[1] | Not Specified | 50 °C[1] | Not Specified |
| Injection Vol. | 6 µL[1] | Not Specified | Not Specified | Not Specified |
| Key Feature | Demonstrated specificity for separating stress-degraded products.[1] | Used for identification of degradation products from forced degradation studies.[3] | Simple isocratic method for assay and related compounds.[1] | High sensitivity and specificity for quantification in plasma.[5] |
| LOD/LOQ | 0.03% / 0.1% of analytical concentration[1] | Not Specified | Not Specified | LOQ of 2.0 ng/mL in plasma[5] |
Experimental Protocol: Stability-Indicating HPLC Method
This section provides a detailed protocol for a validated stability-indicating HPLC method, adapted from published literature, capable of separating milbemycin oxime from its process-related impurities and degradation products.[1]
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
2. Chemicals and Reagents:
-
Milbemycin Oxime Reference Standard (e.g., from USP or Ph. Eur.).[6][7]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Isopropanol (HPLC grade).
-
1,4-Dioxane (HPLC grade).
-
Perchloric acid (AR grade).
-
Water (HPLC grade).
3. Chromatographic Conditions:
-
Column: HALO® C18, 100 mm × 4.6 mm, 2.7 µm particle size.
-
Mobile Phase A: Prepare a mixture of water, acetonitrile, and perchloric acid in the ratio of 70:30:0.06 (v/v/v).
-
Mobile Phase B: Prepare a mixture of isopropanol, methanol, 1,4-dioxane, and perchloric acid in the ratio of 50:45:5:0.06 (v/v/v/v).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30.1-35 min: Return to 90% A, 10% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 50 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 6 µL.
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Milbemycin Oxime Reference Standard in the mobile phase A to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the milbemycin oxime drug substance or product in mobile phase A to achieve a similar concentration as the standard solution.
5. Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrated by the separation of the main peak from impurities in stressed samples (acid, base, oxidative, thermal, and photolytic degradation).[3][8]
-
Linearity: Assessed over a range of concentrations (e.g., 0.1% to 120% of the target analytical concentration).[1]
-
Accuracy: Determined by recovery studies at different concentration levels.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on signal-to-noise ratios. For one reported method, the LOD and LOQ were 0.03% and 0.1% of the analytical concentration, respectively.[1]
-
Robustness: Assessed by making small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.
Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for the analysis of milbemycin oxime impurities and the relationship between different stages of method development and validation.
Conclusion
A variety of validated analytical methods are available for the determination of milbemycin oxime impurities. The choice of method will be dictated by the specific requirements of the analysis. For routine quality control and stability testing, a well-validated, stability-indicating HPLC method with UV detection is often sufficient. For the identification of unknown impurities or for analyses requiring very high sensitivity, LC-MS or LC-MS/MS methods are indispensable. The data and protocols presented in this guide offer a solid foundation for researchers and analysts to select, implement, and validate the most appropriate method for their needs, ultimately ensuring the quality and safety of milbemycin oxime-containing products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An LC-MS method for determination of milbemycin oxime in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Milbemycin oxime CRS | CAS | LGC Standards [lgcstandards.com]
- 7. Milbemycin Oxime [doi.usp.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetic Profiles of Milbemycin A3 and A4 Oximes
Milbemycin A3 and A4 oximes, the active components of the broad-spectrum antiparasitic agent milbemycin oxime, are pivotal in veterinary medicine for the control of internal and external parasites in dogs and cats.[1][2] While structurally similar, these two homologues exhibit distinct pharmacokinetic behaviors that influence their efficacy and clinical application. This guide provides a detailed comparison of their pharmacokinetic parameters, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
Pharmacokinetic Parameters: A Tabular Comparison
The following tables summarize the key pharmacokinetic parameters of milbemycin A3 and A4 oximes following oral administration in dogs, as reported in various studies. These parameters provide a quantitative basis for comparing the absorption, distribution, metabolism, and excretion of the two compounds.
Table 1: Pharmacokinetic Parameters of Milbemycin A3 and A4 Oximes in Dogs.
| Parameter | Milbemycin A3 Oxime | Milbemycin A4 Oxime | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 1-2 hours | 1-2 hours | [3][4] |
| ~2.4 hours | ~2.5 hours | [5] | |
| ~2-4 hours | ~2-4 hours | [6] | |
| Terminal Plasma Half-Life (t1/2) | 1.6 ± 0.4 days | 3.3 ± 1.4 days | [4][7] |
| 1.6 days | 3.9 days | [5] | |
| 1-4 days | 1-4 days | [6] | |
| Oral Bioavailability | 80.5% | 65.1% | [3][4] |
| - | ~54% (in Milbemax) | [5] | |
| ~80% | ~80% | [6] | |
| Volume of Distribution (Vd) | 2.7 ± 0.4 L/kg | 2.6 ± 0.6 L/kg | [4][7] |
| Systemic Clearance (Cls) | 75 ± 22 mL/h/kg | 41 ± 12 mL/h/kg | [3][4][7] |
Note: The values presented are derived from studies involving different formulations and study conditions, which may contribute to variability.
Experimental Protocols
The determination of the pharmacokinetic parameters listed above relies on robust experimental designs and analytical methodologies. Below are detailed protocols for key experiments typically employed in such studies.
1. In Vivo Pharmacokinetic Study Protocol
A common experimental design to assess the pharmacokinetics of milbemycin A3 and A4 oximes involves the following steps:
-
Animal Subjects: Healthy adult dogs (e.g., Beagles) are typically used.[8] Animals are fasted overnight before drug administration.
-
Drug Administration: A single oral dose of a formulation containing milbemycin oxime is administered.[8] For intravenous administration studies, the drug is infused at a controlled rate.[4]
-
Blood Sampling: Blood samples are collected from a suitable vein (e.g., jugular vein) at predetermined time points before and after drug administration.[2]
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.[2]
-
Pharmacokinetic Analysis: The plasma concentration-time data for milbemycin A3 and A4 oximes are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.[2]
2. Bioanalytical Method for Quantification in Plasma
Accurate quantification of milbemycin A3 and A4 oximes in plasma is crucial for pharmacokinetic analysis. A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is frequently employed.
-
Sample Preparation: Plasma samples are subjected to a protein precipitation and/or liquid-liquid extraction or solid-phase extraction to isolate the analytes.[9][10][11][12]
-
An internal standard is added to the plasma samples before extraction to correct for variability.[9]
-
-
Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a C18 column to separate milbemycin A3 and A4 oximes from other plasma components.[9][11] A gradient elution with a mobile phase consisting of acetonitrile and an aqueous solution with a modifier (e.g., formic acid or ammonium acetate) is commonly used.[9][11]
-
Mass Spectrometric Detection: The separated compounds are detected using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode.[9] This provides high selectivity and sensitivity for quantification.
-
Method Validation: The analytical method is validated for linearity, accuracy, precision, recovery, and stability to ensure reliable results.[12]
Mechanism of Action and Elimination Pathway
The antiparasitic activity of milbemycin oxime is achieved through its interaction with the parasite's nervous system. The subsequent metabolism and elimination of the drug from the host's body are critical aspects of its pharmacokinetic profile.
Caption: Mechanism of action and elimination pathway of milbemycin oxime.
Experimental Workflow for a Comparative Pharmacokinetic Study
The logical flow of a typical study designed to compare the pharmacokinetics of milbemycin A3 and A4 oximes is outlined in the diagram below.
Caption: Experimental workflow for a comparative pharmacokinetic study.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Pharmacokinetics of Milbemycin Oxime in Pekingese Dogs after Single Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 4. The intravenous and oral pharmacokinetics of afoxolaner and milbemycin oxime when used as a combination chewable parasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meritresearchjournals.org [meritresearchjournals.org]
- 6. Pharmacological particulars - Milbemax Tablets for Dogs [noahcompendium.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 9. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquant… [ouci.dntb.gov.ua]
- 10. [PDF] An LC-MS method for determination of milbemycin oxime in dog plasma. | Semantic Scholar [semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the synergistic effects of milbemycin A3 oxime with other compounds
For Immediate Release
[City, State] – [Date] – A comprehensive assessment of milbemycin A3 oxime in combination with other compounds reveals significant synergistic potential, particularly in overcoming antifungal drug resistance. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of its performance, supported by experimental data and methodologies.
This compound, a macrocyclic lactone, has demonstrated a remarkable ability to enhance the efficacy of existing drugs, most notably the antifungal agent fluconazole. This synergy is primarily attributed to the inhibition of ATP-binding cassette (ABC) transporters, such as Candida Drug Resistance 1 (Cdr1), by this compound. This action effectively blocks the efflux of the partner drug from the target cell, leading to increased intracellular concentration and enhanced therapeutic effect.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between this compound and fluconazole has been quantified using the checkerboard assay method, with the Fractional Inhibitory Concentration Index (FICI) serving as a key metric. A FICI value of ≤ 0.5 is indicative of a synergistic relationship.
| Target Organism | Strain | Milbemycin Oxime MIC (μg/mL) | Fluconazole MIC (μg/mL) | FICI | Interpretation |
| Candida auris | Clinical Isolate (Fluconazole-Resistant) | >64 | >256 | 0.25 | Synergy[1] |
| Candida auris | Laboratory Strain (CDR1 Overexpression) | >64 | 128 | <0.25 | Strong Synergy[1] |
| Candida auris | Laboratory Strain (WT) | >64 | 1 | 0.5 | Synergy[1] |
| Candida parapsilosis | Clinical Isolate (FLZR-CP) | - | >64 | 0.031-0.125 | Strong Synergy[2] |
Note: Milbemycin oxime is a mixture containing this compound. Data presented is for the combined product. FLZR-CP denotes fluconazole-resistant Candida parapsilosis.
Experimental Protocols
Checkerboard Assay for Antifungal Synergy Testing
This method is employed to determine the in vitro interaction between two antimicrobial agents.
-
Preparation of Drug Solutions: Stock solutions of this compound and the partner compound (e.g., fluconazole) are prepared in a suitable solvent, typically DMSO. Serial twofold dilutions of each drug are then prepared in a 96-well microtiter plate. This compound is serially diluted along the y-axis (rows), and the partner drug is diluted along the x-axis (columns).[3]
-
Inoculum Preparation: The fungal inoculum is prepared from a fresh culture and adjusted to a standardized concentration (e.g., 0.5 McFarland standard). This suspension is then diluted in culture medium (e.g., RPMI 1640) to the final desired concentration.
-
Inoculation and Incubation: Each well of the microtiter plate, containing the drug dilutions, is inoculated with the fungal suspension. The plates are then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[3]
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of a drug that visibly inhibits the growth of the microorganism. The MIC of each drug alone and in combination is determined by visual inspection or by measuring absorbance.
-
Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to quantify the synergy.[3]
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FICI = FIC of Drug A + FIC of Drug B
The interaction is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the mechanism of synergy and the experimental workflow.
Caption: Mechanism of synergistic action between this compound and Fluconazole.
Caption: Experimental workflow for the checkerboard synergy assay.
References
- 1. Impact of milbemycin oxime on fluconazole resistance in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Milbemycin A3 Oxime Resistance Mechanisms in Parasites
For Researchers, Scientists, and Drug Development Professionals
The widespread use of milbemycin A3 oxime, a key macrocyclic lactone, for controlling parasitic infections in veterinary and human medicine is increasingly challenged by the emergence of resistance. Understanding the molecular and physiological adaptations parasites employ to survive treatment is paramount for the development of novel control strategies and for preserving the efficacy of this important drug class. This guide provides a comparative overview of the primary mechanisms of resistance to this compound in parasites, supported by experimental data and detailed methodologies.
Key Resistance Mechanisms at a Glance
Parasite resistance to this compound is a multifaceted phenomenon, primarily driven by three key mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gps), which function as cellular pumps to actively remove this compound from the parasite's cells, thereby reducing its concentration at the target site.
-
Target Site Modification: Genetic mutations in the primary drug targets, the glutamate-gated chloride channels (GluCls) and to a lesser extent, GABA-gated chloride channels. These alterations reduce the binding affinity of this compound to the channels, diminishing its therapeutic effect.
-
Metabolic Detoxification: Enhanced activity of metabolic enzymes, such as cytochrome P450s and glutathione S-transferases, which chemically modify and detoxify the drug, rendering it inactive.
The following sections delve into each of these mechanisms, presenting available quantitative data and the experimental protocols used to investigate them.
Increased Drug Efflux via ABC Transporters
The overexpression of ABC transporters is a well-documented mechanism of resistance to macrocyclic lactones, including this compound. These transporters utilize the energy from ATP hydrolysis to expel a wide range of substrates, including anthelmintics, from the cell.
Quantitative Data on P-glycoprotein Upregulation
| Parasite Species | Experimental Condition | Gene(s) Upregulated | Fold Change in Expression | Reference |
| Toxocara canis larvae | Treatment with 10 µM milbemycin oxime for 24h | Tca-Pgp-16.2, Tca-Pgp-16.3/3.2 | >2 (q < 0.01) | [1] |
| Haemonchus contortus (ivermectin-resistant strain) | Comparison to susceptible strain | Hco-pgp-2, Hco-pgp-9.1, Hco-pgp-11 | Not specified for milbemycin oxime | [2] |
| Dirofilaria immitis (ivermectin-resistant strain) | Correlation with loss of efficacy | Polymorphisms in Dim-pgp-11 | Not applicable (SNP analysis) | [3] |
Note: Much of the research has focused on ivermectin, a closely related macrocyclic lactone. The data for this compound is more limited, but the mechanisms are considered to be largely conserved.
Experimental Protocol: Quantification of ABC Transporter Gene Expression by qPCR
This protocol outlines the general steps for quantifying the expression of ABC transporter genes in parasites exposed to this compound.
1. Parasite Culture and Drug Exposure:
- Culture the parasite life stage of interest (e.g., larvae, adult worms) under appropriate in vitro conditions.
- Expose a treatment group of parasites to a predetermined concentration of this compound (e.g., 10 µM) for a specified duration (e.g., 24 hours).
- Maintain a control group under identical conditions without the drug.
2. RNA Extraction:
- Harvest both control and treated parasites.
- Homogenize the parasite material in a suitable lysis buffer (e.g., TRIzol).
- Extract total RNA using a standard protocol, such as the TRIzol-chloroform method, followed by isopropanol precipitation.
- Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
3. cDNA Synthesis:
- Quantify the RNA concentration and assess its purity using a spectrophotometer.
- Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
4. Quantitative PCR (qPCR):
- Design or obtain validated primers specific to the ABC transporter gene(s) of interest and a stable reference gene (e.g., 18S rRNA, GAPDH).
- Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers, and a suitable SYBR Green or probe-based master mix.
- Perform the qPCR reaction in a real-time PCR thermal cycler. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Include no-template controls to check for contamination.
5. Data Analysis:
- Determine the cycle threshold (Ct) values for the target and reference genes in both control and treated samples.
- Calculate the relative fold change in gene expression using the ΔΔCt method. The expression of the target gene is normalized to the reference gene and then compared between the treated and control groups.
Visualization of the P-glycoprotein Efflux Mechanism
Caption: P-glycoprotein mediated efflux of this compound from a parasite cell.
Target Site Modification
Mutations in the genes encoding the subunits of ligand-gated ion channels, particularly GluCls, can alter the binding site for this compound, leading to reduced drug efficacy.
Evidence for Target Site Mutations
While direct quantitative data for this compound is scarce, studies on ivermectin in various nematodes have identified several mutations in GluCl genes that confer resistance.
| Parasite Species | Gene | Mutation | Impact on Sensitivity | Reference |
| Cooperia oncophora (ivermectin-resistant) | GluClα3 | Multiple amino acid substitutions | Modest but significant threefold loss of sensitivity to glutamate and decreased sensitivity to ivermectin | [4] |
| Haemonchus contortus (ivermectin-resistant) | avr-14b (GluClα) | G36'A | Markedly reduced ivermectin sensitivity | [5] |
| Caenorhabditis elegans (ivermectin-resistant) | avr-14, avr-15, glc-1 | Triple mutant | High-level ivermectin resistance | [6] |
Experimental Protocol: Site-Directed Mutagenesis and Functional Analysis of GluCls
This protocol describes how to introduce specific mutations into a GluCl gene and assess the functional consequences in an expression system like Xenopus oocytes.
1. Cloning of the Wild-Type GluCl Gene:
- Extract RNA from the parasite of interest.
- Synthesize cDNA as described previously.
- Amplify the full-length coding sequence of the target GluCl subunit gene using PCR with specific primers.
- Clone the PCR product into a suitable expression vector (e.g., pT7TS for Xenopus oocyte expression).
2. Site-Directed Mutagenesis:
- Use a commercial site-directed mutagenesis kit (e.g., QuikChange) to introduce the desired point mutation(s) into the cloned GluCl gene.
- Design primers containing the desired mutation, flanked by homologous sequences.
- Perform PCR using the wild-type plasmid as a template and the mutagenic primers.
- Digest the parental (wild-type) plasmid using a methylation-sensitive restriction enzyme (e.g., DpnI).
- Transform the mutated plasmid into competent E. coli cells and select for colonies containing the mutated plasmid.
- Verify the presence of the mutation by DNA sequencing.
3. In Vitro Transcription:
- Linearize the wild-type and mutated plasmids.
- Synthesize capped RNA (cRNA) from the linearized plasmids using an in vitro transcription kit (e.g., mMESSAGE mMACHINE T7).
4. Oocyte Expression and Electrophysiology:
- Harvest and prepare Xenopus laevis oocytes.
- Inject the cRNA encoding the wild-type or mutant GluCl subunits into the oocytes.
- Incubate the oocytes for 2-5 days to allow for protein expression.
- Perform two-electrode voltage-clamp electrophysiology to measure the ion channel currents in response to the application of glutamate and this compound.
- Generate dose-response curves to determine the EC50 (half-maximal effective concentration) for both the wild-type and mutant channels.
Visualization of Target Site Resistance
Caption: Comparison of this compound interaction with wild-type and mutated GluCl channels.
Metabolic Detoxification
This mechanism involves the enzymatic modification of this compound into less toxic metabolites, which can then be more easily eliminated from the parasite's body.
Enzymes Implicated in Metabolic Resistance
While specific data for this compound is limited, studies on ivermectin and other macrocyclic lactones have implicated the following enzyme families:
-
Cytochrome P450s (CYPs): A large family of enzymes involved in the metabolism of a wide range of xenobiotics.
-
Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of glutathione to various substrates, increasing their water solubility and facilitating their excretion.
Experimental Protocol: Larval Development Assay (LDA) to Assess Metabolic Resistance
The LDA can be adapted to investigate the role of metabolic enzymes by using inhibitors.
1. Egg Collection and Sterilization:
- Collect parasite eggs from the feces of infected animals.
- Clean and sterilize the eggs to remove fungal and bacterial contamination.
2. Assay Setup:
- Prepare a 96-well microtiter plate.
- In designated wells, add a known number of eggs (e.g., 50-100) in a nutrient-rich medium that supports larval development.
- Prepare serial dilutions of this compound.
- Prepare serial dilutions of this compound in combination with an inhibitor of a specific metabolic enzyme (e.g., piperonyl butoxide for CYPs, diethyl maleate for GSTs).
- Add the different drug and drug-inhibitor combinations to the wells.
- Include control wells with no drug and wells with only the inhibitor to assess any direct effects of the inhibitor on larval development.
3. Incubation and Larval Development:
- Incubate the plate at an appropriate temperature (e.g., 27°C) for a period sufficient for the eggs to hatch and develop into third-stage larvae (L3) in the control wells (typically 6-7 days).
4. Assessment of Development:
- After the incubation period, stop the development by adding a fixative (e.g., Lugol's iodine).
- Using an inverted microscope, count the number of eggs, first-stage larvae (L1), second-stage larvae (L2), and third-stage larvae (L3) in each well.
5. Data Analysis:
- Calculate the percentage of inhibition of development to the L3 stage for each drug concentration, with and without the inhibitor.
- Determine the LC50 (lethal concentration 50%) for this compound alone and in the presence of the inhibitor. A significant decrease in the LC50 in the presence of the inhibitor suggests that the targeted enzyme family is involved in resistance.
Visualization of Metabolic Detoxification
Caption: Metabolic detoxification of this compound by parasitic enzymes.
Conclusion and Future Directions
Resistance to this compound in parasites is a complex and evolving challenge. The primary mechanisms of resistance involve increased drug efflux, target site modifications, and metabolic detoxification. While significant progress has been made in identifying these mechanisms, a complete quantitative understanding of their relative contributions to resistance in different parasite species and geographical locations is still lacking.
For drug development professionals, a deeper understanding of these resistance mechanisms is crucial for the design of new anthelmintics that can bypass these defenses. Strategies could include the development of drugs that are not substrates for ABC transporters, that bind to different sites on the target receptors, or that are resistant to metabolic breakdown. Furthermore, the co-administration of resistance-breaking compounds, such as P-gp inhibitors, with existing anthelmintics represents a promising avenue for restoring efficacy.
Continued research is needed to:
-
Quantify the impact of specific mutations and transporter expression levels on this compound efficacy.
-
Develop and validate rapid and cost-effective molecular and biochemical assays for the detection of resistance in field populations.
-
Explore the interplay between different resistance mechanisms within a single parasite.
By addressing these knowledge gaps, the scientific community can work towards ensuring the long-term sustainability of this compound and the development of the next generation of effective antiparasitic drugs.
References
- 1. Anthelmintic Resistance in Haemonchus contortus: History, Mechanisms and Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Macrocyclic lactone resistance in Dirofilaria immitis: risks for prevention of heartworm disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mcgill.ca [mcgill.ca]
- 5. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 6. Glutamate-Gated Chloride Channels of Haemonchus contortus Restore Drug Sensitivity to Ivermectin Resistant Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Milbemycin A3 Oxime Efficacy in Parasite Control
This guide provides a detailed statistical analysis of the efficacy of milbemycin A3 oxime, a potent endectocide used in veterinary medicine. As commercially available products typically contain a mixture of this compound and milbemycin A4 oxime, this analysis will focus on the performance of the combined product, "milbemycin oxime," against common animal parasites. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison with other leading antiparasitic agents.
Executive Summary
Milbemycin oxime, a macrocyclic lactone, demonstrates broad-spectrum efficacy against a variety of internal and external parasites.[1] It functions by disrupting the neurotransmission in invertebrates by potentiating glutamate-gated chloride channels, leading to paralysis and death of the parasite.[2][3] This guide presents a comparative overview of its efficacy against Dirofilaria immitis (heartworm), Ctenocephalides felis (fleas), and Ancylostoma spp. (hookworms), benchmarked against other common parasiticides such as ivermectin and selamectin.
Data Presentation: Efficacy Comparison Tables
The following tables summarize the quantitative efficacy data for milbemycin oxime and its alternatives against key parasites in canines. It is important to note that efficacy can vary based on the parasite strain, host animal, and experimental conditions.
Table 1: Efficacy Against Dirofilaria immitis (Heartworm) in Dogs
| Treatment | Dosage | Efficacy (Worm Count Reduction) | Study Reference |
| Milbemycin Oxime | 0.5 mg/kg | 96.8% (against 3-month-old infection) | [4] |
| Milbemycin Oxime | 0.5 mg/kg | 41.4% (against 4-month-old infection) | [4] |
| Ivermectin | 6 µg/kg | 97.7% (against 3-month-old infection) | [4] |
| Ivermectin | 6 µg/kg | 95.1% (against 4-month-old infection) | [4] |
Table 2: Efficacy Against Ctenocephalides felis (Fleas) in Dogs (48 hours post-treatment)
| Treatment | Formulation | Efficacy (Flea Count Reduction) | Study Reference |
| Milbemycin Oxime (in combination with Spinosad) | Oral | 100% | [5] |
| Selamectin | Topical | 91.4% | [5] |
Table 3: Efficacy Against Mature Ancylostoma spp. (Hookworms) in Dogs
| Treatment | Dosage | Efficacy (Worm Count Reduction) | Study Reference |
| Milbemycin Oxime | 0.25 mg/kg | 49% | [6] |
| Milbemycin Oxime | 0.50 mg/kg | 95% | [6] |
| Milbemycin Oxime | 0.75 mg/kg | 99% | [6] |
Experimental Protocols
The following are generalized experimental protocols for key efficacy studies. Specific details may vary between individual studies.
Heartworm Efficacy Trial Protocol (Canine)
-
Animal Selection: Clinically healthy dogs of a similar age and weight, naive to heartworm infection, are selected.
-
Acclimation: Animals are acclimated to the study conditions for a minimum of 14 days.
-
Infection: Dogs are experimentally infected with a specific number of third-stage Dirofilaria immitis larvae (L3) via subcutaneous injection.
-
Treatment: At a predetermined time post-infection (e.g., 30, 60, or 90 days), dogs are randomly assigned to treatment groups (milbemycin oxime, comparator drug, or placebo) and administered the appropriate dose.
-
Necropsy and Worm Recovery: At the end of the study period (typically 5-6 months post-infection), animals are euthanized, and a necropsy is performed to recover and count adult heartworms from the heart and pulmonary arteries.
-
Efficacy Calculation: Efficacy is calculated as the percentage reduction in the mean number of worms in the treated group compared to the placebo group.
Flea Efficacy Trial Protocol (Canine)
-
Animal Selection: Healthy dogs are selected and must demonstrate the ability to maintain a flea infestation.
-
Acclimation and Infestation: Dogs are individually housed and acclimated. Prior to treatment, each dog is infested with a known number of adult, unfed Ctenocephalides felis.
-
Treatment: On Day 0, dogs are randomly allocated to treatment groups and administered the test product according to the label instructions.
-
Flea Counts: At specified time points (e.g., 24 and 48 hours post-treatment), fleas are removed from each dog by combing and counted to determine the number of live fleas.
-
Re-infestation and Sustained Efficacy: To assess residual speed of kill, dogs are re-infested with fleas at regular intervals (e.g., weekly) for a specified duration. Flea counts are conducted at set times after each re-infestation.
-
Efficacy Calculation: Efficacy is determined by comparing the geometric mean number of live fleas on treated dogs to that on control dogs.
Hookworm Efficacy Trial Protocol (Canine)
-
Animal Selection: Dogs with naturally acquired or experimentally induced Ancylostoma spp. infections, confirmed by fecal egg counts, are used.
-
Group Allocation: Animals are randomly assigned to treatment groups based on pre-treatment fecal egg counts.
-
Treatment: Dogs in the treatment groups receive the specified dose of milbemycin oxime or a comparator product. A control group receives a placebo.
-
Post-treatment Evaluation: Fecal samples are collected at specified intervals post-treatment to determine the reduction in fecal egg counts. For definitive worm counts, a necropsy may be performed to recover and enumerate adult worms from the gastrointestinal tract.
-
Efficacy Calculation: Efficacy is calculated based on the percent reduction in either fecal egg counts or adult worm counts in the treated groups compared to the control group.
Mandatory Visualization
The following diagrams illustrate key concepts related to the action and evaluation of this compound.
Caption: Simplified signaling pathway of milbemycin oxime's mechanism of action.
Caption: A generalized workflow for conducting a parasite efficacy trial.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. In vitro effects of milbemycin oxime: mechanism of action against Angiostrongylus cantonensis and Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meritresearchjournals.org [meritresearchjournals.org]
- 5. Studypages - CLINICAL TRIAL FOR DOGS WITH PATENT HOOKWORM INFECTIONS [veterinaryclinicaltrials.org]
- 6. Comparative efficacy on dogs of a single topical treatment with fipronil/(S)-methoprene or weekly physiological hygiene shampoos against Ctenocephalides felis in a simulated flea-infested environment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Milbemycin A3 Oxime
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical compounds like Milbemycin A3 Oxime is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Hazard Profile and Safety Summary
This compound presents several health and environmental hazards that necessitate careful handling during disposal. It is harmful if swallowed or inhaled and may cause allergic skin reactions.[1][2] Prolonged or repeated exposure can lead to organ damage, and there is a potential for genetic defects and cancer.[3] Furthermore, this compound is highly toxic to aquatic organisms, making it crucial to prevent its release into the environment.[2][4][5]
| Hazard | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[2][3] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[2] |
| Skin Sensitization | May cause an allergic skin reaction.[1] |
| Germ Cell Mutagenicity | May cause genetic defects.[3] |
| Carcinogenicity | May cause cancer.[3] |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[2][4][5] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, from initial preparation to final waste removal.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to minimize exposure.
-
Gloves: Wear chemical-resistant gloves.
-
Protective Clothing: A lab coat or other protective clothing should be worn.
-
Eye and Face Protection: Use safety glasses with side shields or goggles. A face shield may be necessary for larger quantities.[1][6]
-
Respiratory Protection: If there is a risk of dust formation or if handling in a poorly ventilated area, a NIOSH-approved respirator or a self-contained breathing apparatus should be used.[7]
2. Containment of Waste:
-
All waste materials, including unused product, contaminated lab supplies (e.g., pipette tips, weighing paper), and empty containers, must be collected in a designated, properly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure lid to prevent spills and the release of dust.
3. Handling Accidental Spills:
In the event of a spill, follow these procedures to ensure safe cleanup and containment:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Avoid Dust Formation: Do not use dry sweeping methods that could generate airborne dust. If necessary, dampen the spilled material with water.
-
Containment: For larger spills, prevent further spread by using an inert absorbent material.
-
Cleanup: Carefully sweep or vacuum the spilled material into a suitable container for disposal.[1][6] Ensure the vacuum is fitted with a HEPA filter.
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to the appropriate environmental health and safety personnel.
4. Final Disposal:
-
This compound waste is considered hazardous and must be disposed of through an approved waste disposal plant.[6]
-
Do not dispose of this chemical into the sewer system or with regular household garbage.[5][6]
-
All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[4]
-
Empty containers should be taken to an approved waste handling site for recycling or disposal as unused product.[6]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Milbemycin A3 Oxime
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate safety and logistical information for Milbemycin A3 Oxime, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended protective equipment.
| PPE Category | Recommended Equipment | Specifications and Notes |
| Eye Protection | Safety glasses with side-shields, chemical safety goggles, or face shield. | If the work environment involves dusty conditions, mists, or aerosols, appropriate goggles should be worn.[1] A face shield may be necessary if there is a potential for direct facial contact.[2] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or rubber gloves are recommended.[3] For those with latex allergies, nitrile gloves are a suitable alternative.[3] Double gloving should be considered for enhanced protection.[3] Always wash hands thoroughly after removing gloves.[3][4] |
| Respiratory Protection | NIOSH-approved respirator. | Use process enclosures or local exhaust ventilation to control airborne levels.[4] Where ventilation is insufficient or dust/aerosols are generated, a NIOSH-approved respirator is necessary.[4][5] For potential uncontrolled releases or unknown exposure levels, a positive-pressure, air-supplied respirator is required.[1][5] In case of spills or emergencies, a self-contained breathing apparatus (SCBA) may be warranted.[4][6] |
| Skin and Body Protection | Laboratory coat, work uniform, or impervious clothing. Protective shoe covers and head covering. | Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[5] Protective shoe covers and a head covering are also recommended to minimize dust accumulation.[3] |
Procedural Workflow for PPE Selection and Use
The following diagram outlines the logical steps for selecting and using appropriate PPE when working with this compound.
Operational and Disposal Plans
Handling and Storage
-
Handling : Avoid all personal contact, including the inhalation of dust.[3] Handle in a well-ventilated area, preferably within a laboratory hood.[7] Do not eat, drink, or smoke in areas where the compound is handled.[5] After handling, wash hands and other exposed skin areas thoroughly.[4] Facilities should be equipped with an eyewash station and a safety shower.[4]
-
Storage : Store in a tightly closed container in a well-ventilated place.[8] Keep the substance locked up and away from incompatible materials such as oxidizing agents.[3][7]
Spill Response
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure : Clear the area of all personnel and move upwind.[3]
-
Ventilate : Ensure adequate ventilation.
-
Wear Appropriate PPE : At a minimum, this includes a NIOSH-approved respirator, chemical-resistant gloves, safety goggles, and a lab coat.[4] For large spills, a self-contained breathing apparatus may be necessary.[6]
-
Containment and Cleanup :
-
Use dry cleanup procedures to avoid generating dust.[3]
-
Dampen the spilled material with water to prevent it from becoming airborne before sweeping.[3]
-
Use a vacuum cleaner fitted with a HEPA filter for cleanup.[3]
-
Collect the spilled material and place it into a suitable, labeled container for disposal.[3][4]
-
-
Decontamination : Clean the spill area thoroughly. Do not allow wash water to enter drains.[3]
Disposal Plan
This compound and any contaminated materials must be treated as hazardous waste.[3]
-
Waste Characterization : This material is considered very toxic to aquatic life with long-lasting effects.[4]
-
Containerization : All waste must be collected in properly labeled, sealed containers.
-
Disposal : Disposal must be conducted in strict accordance with all local, state, and federal regulations.[3] Consult with your institution's environmental health and safety department or a licensed waste disposal contractor to ensure compliance. Do not dispose of with household garbage or allow it to reach sewage systems.[9]
References
- 1. merck.com [merck.com]
- 2. merck.com [merck.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. canbipharm.com [canbipharm.com]
- 5. merck.com [merck.com]
- 6. kmpharma.in [kmpharma.in]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
